Nnc 711
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-[2-(benzhydrylideneamino)oxyethyl]-3,6-dihydro-2H-pyridine-5-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3.ClH/c24-21(25)19-12-7-13-23(16-19)14-15-26-22-20(17-8-3-1-4-9-17)18-10-5-2-6-11-18;/h1-6,8-12H,7,13-16H2,(H,24,25);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZYRTEYMUTWJPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=C1)C(=O)O)CCON=C(C2=CC=CC=C2)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20163126 | |
| Record name | 1-(2-(((Diphenylmethylene)amino)oxy)ethyl)-1,2,5,6-tetrahydro-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20163126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145645-62-1 | |
| Record name | Nnc 711 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145645621 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-(((Diphenylmethylene)amino)oxy)ethyl)-1,2,5,6-tetrahydro-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20163126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NNC-711 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/500M0G931K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
NNC-711: A Deep Dive into the Mechanism of a Potent GAT-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
NNC-711 is a potent and highly selective inhibitor of the GABA transporter 1 (GAT-1), a key protein responsible for the reuptake of the primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), from the synaptic cleft. By blocking GAT-1, NNC-711 effectively increases the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission. This whitepaper provides a comprehensive technical overview of the mechanism of action of NNC-711, presenting key quantitative data, detailed experimental methodologies, and visual representations of its operational principles and the workflows used to elucidate them.
Core Mechanism of Action
The principal mechanism of action of NNC-711 is the selective inhibition of the GAT-1 transporter.[1][2][3][4][5] GAT-1 is a sodium- and chloride-dependent transporter located on presynaptic neurons and surrounding glial cells. Its primary function is to clear GABA from the synaptic cleft, thus terminating its inhibitory signal.
NNC-711 binds to GAT-1, competitively inhibiting the binding and translocation of GABA.[6] This blockade of GABA reuptake leads to an accumulation of GABA in the synaptic cleft and the extrasynaptic space. The elevated ambient GABA levels result in a potentiation of GABAergic signaling through both phasic (synaptic) and tonic (extrasynaptic) activation of GABA-A and GABA-B receptors. This enhanced inhibitory tone is the basis for the anticonvulsant, anxiolytic, and neuroprotective effects observed with NNC-711 administration.[1][7][8]
Quantitative Data
The potency and selectivity of NNC-711 have been extensively characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Potency (IC50) of NNC-711
| Transporter Subtype | Species | IC50 (µM) | Reference(s) |
| GAT-1 | Human | 0.04 | [2][3][4] |
| Rat | 0.38 | [7] | |
| GAT-2 | Rat | 171 | [2][3][4] |
| GAT-3 | Human | 1700 | [2][3][4] |
| BGT-1 | Human | 622 | [2][3][4] |
Table 2: In Vitro Inhibition of [3H]GABA Uptake by NNC-711
| Preparation | IC50 (nM) | Reference(s) |
| Rat Brain Synaptosomes | 47 | [1][7] |
| Neuronal Cultures | 1238 | [1] |
| Glial Cultures | 636 | [1] |
Table 3: In Vivo Anticonvulsant Activity (ED50) of NNC-711
| Seizure Model | Species | ED50 (mg/kg, i.p.) | Reference(s) |
| DMCM-induced (clonic) | Mouse | 1.2 | [1] |
| Pentylenetetrazole (tonic) | Mouse | 0.72 | [1] |
| Pentylenetetrazole (tonic) | Rat | 1.7 | [1] |
| Audiogenic (clonic & tonic) | Mouse | 0.23 | [1] |
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the mechanism of action of NNC-711.
Radiolabeled GABA Uptake Assay
This assay is fundamental for determining the inhibitory potency of compounds on GABA transporters.
Objective: To quantify the inhibition of [3H]GABA uptake by NNC-711 in synaptosomes or cell lines expressing specific GAT subtypes.
Materials:
-
[3H]GABA (radioligand)
-
Unlabeled GABA
-
NNC-711
-
Synaptosomal preparation or cells expressing GAT-1
-
Assay buffer (e.g., Krebs-Ringer-HEPES)
-
Scintillation fluid and counter
Procedure:
-
Preparation: Prepare synaptosomes from rodent brain tissue or culture cells expressing the target GABA transporter.
-
Incubation: Pre-incubate the synaptosomes or cells with varying concentrations of NNC-711 or vehicle control in the assay buffer.
-
Initiation of Uptake: Add a fixed concentration of [3H]GABA to initiate the uptake reaction.
-
Termination of Uptake: After a defined incubation period, terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of NNC-711 and determine the IC50 value by non-linear regression analysis.
References
- 1. An in vivo microdialysis characterization of extracellular dopamine and GABA in dorsolateral striatum of awake freely moving and halothane anaesthetised rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of GAT1 Inhibition by Tiagabine on Brain Glutamate and GABA Metabolism in the Anesthetized Rat In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cloning, immunolocalization, and functional expression of a GABA transporter from the retina of the skate | Visual Neuroscience | Cambridge Core [cambridge.org]
- 6. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Preventative and therapeutic effects of a GABA transporter 1 inhibitor administered systemically in a mouse model of paclitaxel-induced neuropathic pain [PeerJ] [peerj.com]
NNC-711: A Comprehensive Technical Guide to a Selective GAT-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
NNC-711, with the chemical name 1-(2-(((diphenylmethylene)amino)oxy)ethyl)-1,2,5,6-tetrahydro-3-pyridinecarboxylic acid hydrochloride, is a potent and highly selective inhibitor of the GABA transporter 1 (GAT-1).[1] GAT-1 is a crucial component of the GABAergic system, responsible for the reuptake of the primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA), from the synaptic cleft into presynaptic neurons and surrounding glial cells.[2][3] By blocking this reuptake mechanism, NNC-711 effectively increases the concentration and prolongs the action of GABA in the synapse, thereby enhancing inhibitory neurotransmission. This mechanism of action underlies its significant anticonvulsant, neuroprotective, and cognition-enhancing properties observed in preclinical studies.[4][5] This technical guide provides an in-depth overview of NNC-711, including its pharmacological data, detailed experimental protocols for its characterization, and visualizations of its mechanism of action and experimental workflows.
Core Data Presentation
The following tables summarize the quantitative data on the potency and selectivity of NNC-711 from various in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Potency of NNC-711 on GABA Transporters
| Transporter Subtype | Species | IC50 (μM) | Reference(s) |
| GAT-1 | Human (hGAT-1) | 0.04 | [4] |
| GAT-2 | Rat (rGAT-2) | 171 | [4] |
| GAT-3 | Human (hGAT-3) | 1700 | [4] |
| BGT-1 | Human (hBGT-1) | 622 | [4] |
Table 2: In Vitro Inhibitory Potency of NNC-711 on GABA Uptake in Different Cell Types
| Assay Type | IC50 (nM) | Reference(s) |
| Synaptosomal GABA Uptake | 47 | [5] |
| Neuronal GABA Uptake | 1238 | [5] |
| Glial GABA Uptake | 636 | [5] |
Table 3: In Vivo Anticonvulsant Efficacy of NNC-711 in Rodent Seizure Models
| Seizure Model | Animal | ED50 (mg/kg, i.p.) | Effect | Reference(s) |
| DMCM-induced | Mouse | 1.2 | Clonic | [5] |
| Pentylenetetrazole (PTZ) | Mouse | 0.72 | Tonic | [5] |
| Pentylenetetrazole (PTZ) | Rat | 1.7 | Tonic | [5] |
| Audiogenic | Mouse | 0.23 | Clonic and Tonic | [5] |
Table 4: In Vivo Behavioral Side Effects of NNC-711 in Mice
| Test | ED50 (mg/kg, i.p.) | Reference(s) |
| Traction | 23 | [5] |
| Rotarod | 10 | [5] |
| Exploratory Locomotor Activity | 45 | [5] |
Mechanism of Action
NNC-711 exerts its pharmacological effects by selectively binding to GAT-1 and inhibiting the transport of GABA. This leads to an accumulation of GABA in the synaptic cleft, which in turn enhances the activation of postsynaptic GABAA and GABAB receptors, resulting in increased inhibitory signaling.
Experimental Protocols
[³H]GABA Uptake Assay
This assay measures the ability of NNC-711 to inhibit the uptake of radiolabeled GABA into cells or synaptosomes expressing GAT-1.
Materials:
-
HEK-293 cells stably expressing the target GAT subtype.[6]
-
[³H]GABA (radiolabeled gamma-aminobutyric acid).
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer).[6]
-
NNC-711 stock solution.
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Cell Preparation: Culture HEK-293 cells expressing the desired GAT subtype to confluency in appropriate culture plates.
-
Assay Initiation:
-
Wash the cells with pre-warmed assay buffer.
-
Pre-incubate the cells with varying concentrations of NNC-711 or vehicle for a specified time (e.g., 10-20 minutes) at room temperature or 37°C.
-
Initiate the uptake reaction by adding a solution containing a fixed concentration of [³H]GABA.
-
-
Uptake Reaction: Allow the uptake to proceed for a short, defined period (e.g., 1-10 minutes) during which uptake is linear.
-
Termination of Uptake: Rapidly terminate the reaction by aspirating the uptake solution and washing the cells multiple times with ice-cold assay buffer to remove extracellular [³H]GABA.
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).
-
Transfer the cell lysates to scintillation vials.
-
Add scintillation cocktail to each vial.
-
Quantify the amount of [³H]GABA taken up by the cells using a microplate scintillation counter.
-
-
Data Analysis:
-
Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known GAT inhibitor or in Na⁺-free buffer) from the total uptake.
-
Plot the percentage of inhibition of [³H]GABA uptake against the logarithm of the NNC-711 concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the effect of NNC-711 on GABAergic synaptic currents (IPSCs) in neurons.
Materials:
-
Brain slices from a suitable animal model (e.g., rat or mouse hippocampus).
-
NNC-711 stock solution.
-
Patch-clamp rig including microscope, micromanipulators, amplifier, and data acquisition system.[7][8][9]
-
Borosilicate glass capillaries for pulling patch pipettes.
Procedure:
-
Slice Preparation:
-
Anesthetize and decapitate the animal.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.
-
Cut brain slices (e.g., 300-400 µm thick) using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
-
Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.
-
Visualize a neuron using a microscope with DIC optics.
-
Pull a patch pipette with a resistance of 3-7 MΩ and fill it with intracellular solution.
-
Approach the neuron with the patch pipette and form a high-resistance seal (GΩ seal) on the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
-
Data Acquisition:
-
In voltage-clamp mode, hold the neuron at a specific potential (e.g., 0 mV to record IPSCs).
-
Record baseline spontaneous or evoked IPSCs.
-
Bath-apply NNC-711 at the desired concentration.
-
Record the changes in IPSC amplitude, frequency, and decay kinetics.
-
-
Data Analysis:
Structure-Activity Relationship (SAR)
While a detailed SAR study specifically for NNC-711 is not extensively published, it is known to be a derivative of nipecotic acid, a well-established GABA uptake inhibitor.[6] The lipophilic diphenylmethyleneoxyethyl group attached to the nipecotic acid core is crucial for its high affinity and selectivity for GAT-1, as well as its ability to cross the blood-brain barrier.[6][13] The general SAR for GAT-1 inhibitors suggests that a lipophilic moiety attached to the nitrogen of the nipecotic acid or guvacine (B1672442) scaffold enhances potency and selectivity for GAT-1 over other GAT subtypes.[6]
Synthesis
The synthesis of NNC-711 involves the modification of a nipecotic acid backbone. While the precise, multi-step synthetic route is proprietary and not fully detailed in publicly available literature, it generally involves the alkylation of the secondary amine of a protected nipecotic acid derivative with a reactive intermediate containing the diphenylmethyleneamino-oxy-ethyl group.[6]
Conclusion
NNC-711 stands out as a highly potent and selective GAT-1 inhibitor with significant potential in neuroscience research and as a lead compound for the development of novel therapeutics for neurological disorders characterized by GABAergic dysfunction, such as epilepsy. Its well-defined mechanism of action and strong preclinical efficacy data make it an invaluable tool for dissecting the role of GAT-1 in synaptic transmission and brain function. The experimental protocols detailed in this guide provide a solid foundation for researchers to further investigate the properties and applications of NNC-711. Further studies on its structure-activity relationship and optimization of its pharmacokinetic properties could pave the way for the development of next-generation GAT-1 inhibitors with improved therapeutic profiles.
References
- 1. NNC-711 - Wikipedia [en.wikipedia.org]
- 2. The Vesicular GABA Transporter, VGAT, Localizes to Synaptic Vesicles in Sets of Glycinergic as Well as GABAergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging Themes in GABAergic Synapse Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NNC 711, GAT-1 inhibitor (CAS 145645-62-1) | Abcam [abcam.com]
- 5. NNC-711, a novel potent and selective gamma-aminobutyric acid uptake inhibitor: pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 8. Whole Cell Patch Clamp Protocol [protocols.io]
- 9. docs.axolbio.com [docs.axolbio.com]
- 10. Effects of the GABA-uptake blocker NNC-711 on spontaneous sharp wave-ripple complexes in mouse hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Impairment of GABA transporter GAT-1 terminates cortical recurrent network activity via enhanced phasic inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of a gamma-aminobutyric acid uptake inhibitor, NNC-711, on spontaneous postsynaptic currents in cultured rat hippocampal neurons: implications for antiepileptic drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter | The EMBO Journal [link.springer.com]
An In-depth Technical Guide to NNC-711: A Selective GAT-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
NNC-711, with the IUPAC name 1-(2-{[(Diphenylmethylidene)amino]oxy}ethyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid, is a potent and selective inhibitor of the GABA transporter 1 (GAT-1).[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of NNC-711. Detailed methodologies for key in vitro and in vivo experiments are presented, along with a summary of its quantitative data. This document is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience and drug development.
Chemical Structure and Properties
NNC-711 is a synthetic molecule with a well-defined chemical structure. Its properties have been characterized by various analytical techniques.
Chemical Identity
| Identifier | Value |
| IUPAC Name | 1-(2-{[(Diphenylmethylidene)amino]oxy}ethyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid[1] |
| SMILES String | C1CN(CC(=C1)C(=O)O)CCON=C(C2=CC=CC=C2)C3=CC=CC=C3 |
| Molecular Formula | C₂₁H₂₂N₂O₃ |
| Molecular Weight | 350.41 g/mol |
| CAS Number | 159094-94-7 |
Physicochemical Properties
| Property | Value |
| Physical State | Solid |
| Solubility | Soluble in DMSO and water |
Mechanism of Action and Pharmacology
NNC-711 exerts its pharmacological effects primarily through the selective inhibition of the GABA transporter 1 (GAT-1), a key protein responsible for the reuptake of the neurotransmitter GABA from the synaptic cleft.
GAT-1 Inhibition
By blocking GAT-1, NNC-711 increases the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission. This enhanced inhibitory tone in the central nervous system is the basis for its observed anticonvulsant and anxiolytic-like effects.
Potency and Selectivity
NNC-711 is a potent inhibitor of GAT-1 with a high degree of selectivity over other GABA transporter subtypes.
| Transporter | IC₅₀ (µM) |
| Human GAT-1 | 0.047 |
| Rat GAT-1 | 0.04 |
| Rat GAT-2 | >100 |
| Rat GAT-3 | >100 |
| Human BGT-1 | >100 |
Data represents the concentration of NNC-711 required to inhibit 50% of the transporter activity.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the pharmacological profile of NNC-711.
In Vitro [³H]GABA Uptake Assay in Rat Brain Synaptosomes
This assay is used to determine the potency of NNC-711 in inhibiting GABA uptake in a native brain tissue preparation.
Methodology:
-
Synaptosome Preparation:
-
Homogenize rat cerebral cortices in ice-cold 0.32 M sucrose (B13894) buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes to pellet the crude synaptosomal fraction.
-
Resuspend the pellet in a physiological buffer (e.g., Krebs-Ringer) for the uptake assay.
-
-
GABA Uptake Assay:
-
Pre-incubate synaptosomes with varying concentrations of NNC-711 or vehicle for 10 minutes at 37°C.
-
Initiate the uptake reaction by adding a mixture of [³H]GABA (e.g., 50 nM) and unlabeled GABA.
-
Incubate for a short period (e.g., 5 minutes) at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioactivity.
-
Quantify the amount of [³H]GABA taken up by the synaptosomes using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of [³H]GABA uptake at each concentration of NNC-711.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
-
Workflow for the [³H]GABA Uptake Assay.
In Vivo Anticonvulsant Activity Assessment
The anticonvulsant effects of NNC-711 are typically evaluated in rodent models of seizures.
Methodology:
-
Animals: Use male mice or rats.
-
Drug Administration: Administer NNC-711 or vehicle intraperitoneally (i.p.) at various doses.
-
Seizure Induction: After a predetermined pretreatment time (e.g., 30 minutes), administer a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.).
-
Observation: Observe the animals for a set period (e.g., 30 minutes) and record the latency to and incidence of different seizure types (e.g., myoclonic jerks, generalized clonic seizures, tonic-clonic seizures).
-
Data Analysis: Determine the ED₅₀ value, the dose of NNC-711 that protects 50% of the animals from a specific seizure endpoint.
Methodology:
-
Animals: Use a genetically susceptible strain of mice (e.g., DBA/2).
-
Drug Administration: Administer NNC-711 or vehicle i.p. at various doses.
-
Seizure Induction: After the pretreatment time, expose the animals to a high-intensity auditory stimulus (e.g., 120 dB bell for 60 seconds).
-
Observation: Score the severity of the seizures based on a standardized scale (e.g., running, clonic seizure, tonic seizure, respiratory arrest).
-
Data Analysis: Determine the ED₅₀ value for the protection against different seizure components.
Mechanism of action of NNC-711 at the synapse.
Synthesis
A potential synthetic route to NNC-711 can be envisioned starting from commercially available materials. A plausible retrosynthetic analysis is outlined below. The synthesis would involve the formation of the tetrahydropyridine (B1245486) ring, followed by the attachment of the side chain containing the diphenylmethylideneaminooxy group.
Disclaimer: The following is a proposed synthetic scheme and has not been experimentally validated by the authors of this guide. Researchers should consult the primary literature for detailed synthetic procedures.
Retrosynthetic analysis of NNC-711.
Conclusion
NNC-711 is a valuable pharmacological tool for studying the role of the GAT-1 transporter in the central nervous system. Its high potency and selectivity make it a suitable candidate for investigating the therapeutic potential of GAT-1 inhibition in various neurological and psychiatric disorders, including epilepsy and anxiety. The experimental protocols provided in this guide offer a foundation for researchers to further explore the properties and applications of this compound.
References
An In-Depth Technical Guide to the Synthesis and Purification of NNC-711
For Researchers, Scientists, and Drug Development Professionals
Abstract
NNC-711, a potent and selective inhibitor of the GABA transporter 1 (GAT-1), is a crucial tool in neuroscience research for studying the role of GABAergic neurotransmission.[1] This technical guide provides a comprehensive overview of the synthesis and purification methods for NNC-711, officially known as 1-(2-(((diphenylmethylene)amino)oxy)ethyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid. While a definitive, publicly available, step-by-step synthesis protocol for NNC-711 is not explicitly detailed in the scientific literature, this document outlines a plausible and chemically sound synthetic route based on established methods for analogous GAT-1 inhibitors. Additionally, it details robust purification protocols to achieve high-purity NNC-711 suitable for research and drug development applications. This guide also presents key quantitative data and a diagram of the GAT-1 signaling pathway to provide a comprehensive resource for professionals in the field.
Introduction
NNC-711 is a derivative of 1,2,5,6-tetrahydropyridine-3-carboxylic acid, a guvacine (B1672442) analogue, and is recognized for its high affinity and selectivity for the GAT-1 transporter. Its inhibitory action on GAT-1 leads to an increase in the extracellular concentration of GABA, thereby enhancing GABAergic signaling. This property makes NNC-711 a valuable pharmacological tool for investigating the therapeutic potential of GAT-1 inhibition in various neurological and psychiatric disorders, including epilepsy.[2][3]
Proposed Synthesis of NNC-711
The synthesis of NNC-711 can be logically approached as a multi-step process involving the preparation of the core heterocyclic structure and the diphenylmethyleneamino-oxy-ethyl side chain, followed by their coupling. The proposed synthetic pathway is outlined below.
Synthesis of the Guvacine Core
The core of NNC-711 is 1,2,5,6-tetrahydropyridine-3-carboxylic acid, also known as guvacine. A common route to synthesize guvacine and its esters involves the reduction of nicotinic acid or its esters.
Synthesis of the Side Chain: 1-(2-Bromoethoxy)-N-(diphenylmethylene)methanamine
The synthesis of the electrophilic side chain can be achieved through a two-step process starting from 2-bromoethanol (B42945) and benzophenone (B1666685) oxime.
Coupling and Deprotection
The final step involves the N-alkylation of the guvacine ester with the synthesized side chain, followed by hydrolysis of the ester to yield NNC-711.
Experimental Protocols
The following are detailed, plausible experimental protocols for the synthesis of NNC-711 based on established chemical principles for similar compounds.
Protocol for Synthesis of Ethyl 1,2,5,6-tetrahydropyridine-3-carboxylate (Ethyl Guvacinate)
-
Reaction Setup: In a high-pressure hydrogenation vessel, dissolve ethyl nicotinate (B505614) (1 mole) in absolute ethanol (B145695) (1 L).
-
Catalyst Addition: Carefully add 5% Rhodium on alumina (B75360) catalyst (10 g).
-
Hydrogenation: Pressurize the vessel with hydrogen gas to 500 psi and heat to 80°C. Maintain vigorous stirring for 24 hours.
-
Work-up: After cooling and venting the hydrogen, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to yield crude ethyl guvacinate. Purify by vacuum distillation.
Protocol for Synthesis of 1-(2-Bromoethoxy)-N-(diphenylmethylene)methanamine
-
Reaction Setup: In a round-bottom flask, dissolve benzophenone oxime (1 mole) in dry tetrahydrofuran (B95107) (THF, 1 L).
-
Base Addition: Cool the solution to 0°C and add sodium hydride (1.1 moles, 60% dispersion in mineral oil) portion-wise.
-
Alkylation: After the cessation of hydrogen evolution, add 1,2-dibromoethane (B42909) (1.5 moles) dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up: Quench the reaction by the slow addition of water. Extract the product into diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol for Synthesis of NNC-711
-
Coupling Reaction: In a round-bottom flask, dissolve ethyl guvacinate (1 mole) and 1-(2-bromoethoxy)-N-(diphenylmethylene)methanamine (1.1 moles) in anhydrous acetonitrile (B52724) (1 L).
-
Base Addition: Add potassium carbonate (2 moles) to the mixture.
-
Reaction Conditions: Heat the mixture to reflux and stir for 24 hours.
-
Work-up: Cool the reaction mixture and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Hydrolysis: Dissolve the crude ester in a mixture of ethanol (1 L) and water (500 mL). Add sodium hydroxide (B78521) (2 moles) and stir at room temperature for 12 hours.
-
Purification: Neutralize the reaction mixture with hydrochloric acid to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to yield crude NNC-711.
Purification Methods
High purity of NNC-711 is essential for its use in research and development. The following methods are recommended for the purification of the final compound.
Recrystallization
Recrystallization is a standard technique for purifying solid organic compounds.
Protocol:
-
Solvent Screening: Test the solubility of crude NNC-711 in various solvents at room temperature and at their boiling points to identify a suitable solvent or solvent system (e.g., ethanol/water, isopropanol). An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Dissolve the crude NNC-711 in a minimum amount of the chosen hot solvent.
-
Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.
High-Performance Liquid Chromatography (HPLC)
For achieving very high purity (≥98%), preparative HPLC is a suitable method.
Typical Conditions:
-
Column: A reverse-phase C18 column is commonly used for compounds of this polarity.
-
Mobile Phase: A gradient of water and acetonitrile with a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid is typically employed.
-
Detection: UV detection at a wavelength where NNC-711 shows strong absorbance.
Quantitative Data
The following tables summarize key quantitative data for NNC-711.
Table 1: Inhibitory Potency of NNC-711 on GABA Transporters
| Transporter | IC50 (µM) |
| Human GAT-1 (hGAT-1) | 0.04 |
| Rat GAT-2 (rGAT-2) | 171 |
| Human GAT-3 (hGAT-3) | 1700 |
| Human Betaine/GABA Transporter 1 (hBGT-1) | 622 |
Table 2: In Vivo Anticonvulsant Activity of NNC-711
| Seizure Model | Animal | ED50 (mg/kg, i.p.) |
| DMCM-induced (clonic) | Mouse | 1.2[1] |
| Pentylenetetrazole (tonic) | Mouse | 0.72[1] |
| Pentylenetetrazole (tonic) | Rat | 1.7[1] |
| Audiogenic (clonic and tonic) | Mouse | 0.23[1] |
Table 3: Purity Specifications for Commercially Available NNC-711
| Parameter | Specification |
| Purity (by HPLC) | ≥98% |
Signaling Pathway and Experimental Workflow
GAT-1 Signaling Pathway
NNC-711 exerts its effect by inhibiting the GAT-1 transporter, which is responsible for the reuptake of GABA from the synaptic cleft. This leads to an increased concentration of GABA in the synapse, enhancing the activation of postsynaptic GABA receptors.
Caption: Mechanism of action of NNC-711 on the GAT-1 transporter.
Experimental Workflow for NNC-711 Synthesis and Purification
The following diagram illustrates the logical flow of the experimental procedures described in this guide.
Caption: Workflow for the synthesis and purification of NNC-711.
Conclusion
References
- 1. NNC-711, a novel potent and selective gamma-aminobutyric acid uptake inhibitor: pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GABA transporter-1 inhibitor NO-711 alters the EEG power spectra and enhances non-rapid eye movement sleep during the active phase in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GABA uptake blocker NNC-711 exhibits marked anticonvulsant action in two cortical epileptic models in immature rats - PubMed [pubmed.ncbi.nlm.nih.gov]
NNC-711: A Technical Deep Dive into a Potent GAT-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of NNC-711, a potent and selective inhibitor of the GABA transporter 1 (GAT-1). Developed by Novo Nordisk in the early 1990s, NNC-711 emerged from a research program focused on novel treatments for neurological disorders, particularly epilepsy. This document details the discovery, historical context, mechanism of action, and extensive preclinical pharmacological characterization of NNC-711. It includes a compilation of quantitative data from key in vitro and in vivo studies, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows. While NNC-711 demonstrated significant promise as an anticonvulsant in animal models, its progression into human clinical trials and ultimate developmental fate remain undisclosed in publicly available information.
Discovery and Historical Context
The discovery of NNC-711 is rooted in the broader scientific effort to modulate GABAergic neurotransmission for therapeutic benefit. In the late 1980s and early 1990s, inhibiting the reuptake of the brain's primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA), was a key strategy being explored for the treatment of epilepsy and other neurological conditions. By blocking the GABA transporters (GATs), the concentration and residence time of GABA in the synaptic cleft could be increased, thereby enhancing inhibitory signaling.
NNC-711, with the chemical name 1-(2-(((diphenylmethylene)amino)oxy)ethyl)-1,2,5,6-tetrahydro-3-pyridinecarboxylic acid hydrochloride, was synthesized and characterized by scientists at the Danish pharmaceutical company Novo Nordisk.[1] The "NNC" prefix in its name is indicative of its origin. This period at Novo Nordisk was marked by a significant research and development focus on central nervous system (CNS) disorders.[2] The company's efforts in this area also led to the development of other CNS-active compounds, including the marketed antiepileptic drug Tiagabine (Gabitril), another potent GAT-1 inhibitor.[3]
The initial pharmacological characterization of NNC-711 was published in 1992 by Suzdak et al., establishing it as a novel, potent, and selective GABA uptake inhibitor with significant anticonvulsant properties in rodent models.[4] Subsequent research further solidified its profile as a highly selective GAT-1 inhibitor. Despite its promising preclinical profile, public records do not indicate that NNC-711 entered human clinical trials. The reasons for its apparent discontinuation are not publicly documented but may be attributable to strategic decisions within Novo Nordisk's CNS drug development pipeline, especially given the concurrent development and eventual commercial success of Tiagabine.
Mechanism of Action
NNC-711 exerts its pharmacological effects by acting as a potent and selective inhibitor of the GABA Transporter 1 (GAT-1). GAT-1 is a key protein responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells, thus terminating its inhibitory signal.
By binding to GAT-1, NNC-711 blocks this reuptake process. This leads to an increased concentration of GABA in the synapse, prolonging its inhibitory effect on postsynaptic neurons. This enhanced GABAergic tone is the basis for NNC-711's observed anticonvulsant activity.
Quantitative Data
The following tables summarize the key quantitative data from preclinical studies of NNC-711, highlighting its potency and selectivity.
Table 1: In Vitro Inhibition of GABA Transporters
| Transporter | Species | IC50 (µM) | Reference |
| hGAT-1 | Human | 0.04 | |
| rGAT-2 | Rat | 171 | |
| hGAT-3 | Human | 1700 | |
| hBGT-1 | Human | 622 |
hGAT-1: human GABA transporter 1; rGAT-2: rat GABA transporter 2; hGAT-3: human GABA transporter 3; hBGT-1: human betaine/GABA transporter 1.
Table 2: In Vitro Inhibition of GABA Uptake in Rat Brain Preparations
| Preparation | IC50 (nM) | Reference |
| Synaptosomal | 47 | [4] |
| Neuronal | 1238 | [4] |
| Glial | 636 | [4] |
Table 3: In Vivo Anticonvulsant Activity of NNC-711
| Seizure Model | Species | ED50 (mg/kg, i.p.) | Seizure Type | Reference |
| DMCM-induced | Mouse | 1.2 | Clonic | [4] |
| Pentylenetetrazole (PTZ) | Mouse | 0.72 | Tonic | [4] |
| Pentylenetetrazole (PTZ) | Rat | 1.7 | Tonic | [4] |
| Audiogenic | Mouse | 0.23 | Clonic and Tonic | [4] |
DMCM: methyl 6,7-dimethoxy-4-ethyl-beta-carboline-3-carboxylate; i.p.: intraperitoneal.
Table 4: In Vivo Behavioral Side Effects of NNC-711 in Mice
| Test | ED50 (mg/kg, i.p.) | Reference |
| Traction | 23 | [4] |
| Rotarod | 10 | [4] |
| Exploratory Locomotor Activity | 45 | [4] |
Key Experimental Protocols
Detailed methodologies for the pivotal experiments that characterized NNC-711 are described below.
In Vitro GABA Uptake Inhibition Assay
Objective: To determine the potency of NNC-711 in inhibiting GABA uptake into different brain cell preparations and cloned human GABA transporters.
Protocol (based on Suzdak et al., 1992 and Borden et al., 1994):
-
Preparation of Synaptosomes, Neuronal, and Glial Cultures (for rat brain preparations):
-
Synaptosomes were prepared from the whole brain of male Wistar rats. The tissue was homogenized in a sucrose (B13894) solution and subjected to differential centrifugation to isolate the synaptosomal fraction.
-
Primary neuronal and glial cell cultures were established from the cerebral cortices of neonatal rats. Cells were grown to confluence before being used in the uptake assay.
-
-
Transfection of Cells with Cloned Human GABA Transporters (for selectivity profiling):
-
Mammalian cells (e.g., COS-7 or HEK-293) were transiently or stably transfected with plasmid DNA encoding the human GAT-1, GAT-2, GAT-3, or BGT-1 transporters.
-
-
GABA Uptake Assay:
-
Cultured cells or synaptosomes were pre-incubated in a Krebs-Ringer-HEPES buffer at 37°C.
-
Various concentrations of NNC-711 were added to the preparations and incubated for a short period.
-
[³H]GABA was then added to initiate the uptake reaction.
-
After a defined incubation time (typically a few minutes), the uptake was terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]GABA.
-
The radioactivity retained on the filters, representing the amount of [³H]GABA taken up by the cells or synaptosomes, was measured by liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of NNC-711 that produced 50% inhibition of [³H]GABA uptake (IC50) was calculated by non-linear regression analysis of the concentration-response curves.
-
In Vivo Anticonvulsant Activity Assessment
Objective: To evaluate the efficacy of NNC-711 in preventing seizures in various rodent models of epilepsy.
Protocols (based on Suzdak et al., 1992):
-
Animals: Male mice (e.g., DBA/2 for audiogenic seizures) and rats (e.g., Wistar) were used. Animals were housed under standard laboratory conditions.
-
Drug Administration: NNC-711 was dissolved in a suitable vehicle (e.g., saline) and administered intraperitoneally (i.p.) at various doses. A control group received the vehicle alone.
-
Seizure Induction (performed at the time of expected peak drug effect):
-
Chemically-Induced Seizures:
-
DMCM: Methyl 6,7-dimethoxy-4-ethyl-beta-carboline-3-carboxylate (DMCM), a benzodiazepine (B76468) inverse agonist, was administered i.p. to induce clonic seizures.
-
Pentylenetetrazole (PTZ): PTZ was administered subcutaneously to induce tonic-clonic seizures.
-
-
Audiogenic Seizures: Genetically susceptible mice were exposed to a high-intensity acoustic stimulus (e.g., a loud bell or siren) to induce a characteristic seizure sequence (wild running, clonic seizures, tonic seizures).
-
-
Observation and Scoring:
-
Animals were observed for a set period following seizure induction.
-
The occurrence and severity of seizures (e.g., presence or absence of clonic or tonic convulsions, seizure latency, and duration) were recorded by trained observers who were often blinded to the treatment conditions.
-
-
Data Analysis:
-
The dose of NNC-711 that protected 50% of the animals from a specific seizure endpoint (ED50) was calculated using probit analysis or other appropriate statistical methods.
-
Conclusion
NNC-711 was a promising preclinical candidate developed by Novo Nordisk as a potent and selective GAT-1 inhibitor for the treatment of epilepsy. Extensive in vitro and in vivo studies demonstrated its high affinity and selectivity for GAT-1 and its robust anticonvulsant effects in multiple animal models. While the detailed synthesis and the reasons for its ultimate developmental fate are not fully in the public domain, the story of NNC-711 provides a valuable case study in the drug discovery and development of GABAergic modulators. The comprehensive preclinical data package generated for NNC-711 underscores the therapeutic potential of targeting the GABA uptake system and has contributed to the broader understanding of the pharmacology of this class of compounds.
References
- 1. ijmspr.in [ijmspr.in]
- 2. Novo Nordisk A/S - Drug pipelines, Patents, Clinical trials - Synapse [synapse.patsnap.com]
- 3. NNC-711, a novel potent and selective gamma-aminobutyric acid uptake inhibitor: pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An historical perspective on GABAergic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of NNC-711: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
NNC-711, with the chemical name 1-(2-(((diphenylmethylene)amino)oxy)ethyl)-1,2,5,6-tetrahydro-3-pyridinecarboxylic acid hydrochloride, is a potent and selective inhibitor of the GABA transporter 1 (GAT-1).[1] As a GABA uptake inhibitor, NNC-711 effectively increases the concentration of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, in the synaptic cleft and extracellular space.[2][3] This modulation of GABAergic neurotransmission underlies its significant anticonvulsant, neuroprotective, and cognition-enhancing properties observed in a variety of preclinical models.[1][4][5] This technical guide provides a comprehensive overview of the pharmacological profile of NNC-711, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols for its characterization.
Core Mechanism of Action: Selective GAT-1 Inhibition
NNC-711 exerts its pharmacological effects by selectively binding to and inhibiting the GAT-1 transporter, which is predominantly expressed on presynaptic GABAergic neurons and surrounding glial cells.[3] GAT-1 is responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its inhibitory signal.[2] By blocking GAT-1, NNC-711 prolongs the presence of GABA in the synapse, leading to enhanced activation of both synaptic and extrasynaptic GABA receptors.[2][6] This potentiation of GABAergic signaling results in increased neuronal inhibition, which is the basis for its therapeutic potential in conditions characterized by neuronal hyperexcitability, such as epilepsy.[2]
Signaling Pathway of NNC-711 Action
Caption: Mechanism of action of NNC-711 on a GABAergic synapse.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data describing the pharmacological profile of NNC-711.
Table 1: In Vitro Inhibitory Activity of NNC-711 on GABA Transporters
| Transporter Subtype | Species | IC50 (µM) | Reference(s) |
| GAT-1 | Human (hGAT-1) | 0.04 | [7][8] |
| GAT-2 | Rat (rGAT-2) | 171 | [7] |
| GAT-3 | Human (hGAT-3) | 1700 | [7] |
| BGT-1 | Human (hBGT-1) | 622 | [7] |
| GAT-2 | - | 740 | [9] |
| GAT-3 | - | 350 | [9] |
| BGT-1 | - | 3570 | [9] |
| Synaptosomal GABA Uptake | - | 0.047 | [1] |
| Neuronal GABA Uptake | - | 1.238 | [1] |
| Glial GABA Uptake | - | 0.636 | [1] |
Table 2: In Vivo Efficacy of NNC-711 in Seizure Models
| Seizure Model | Species | Endpoint | ED50 (mg/kg, i.p.) | Reference(s) |
| Audiogenic Seizures | Mouse | Clonic & Tonic Seizures | 0.23 | [1][10] |
| Pentylenetetrazole (PTZ) | Mouse | Tonic Seizures | 0.72 | [1][10] |
| Pentylenetetrazole (PTZ) | Rat | Tonic Seizures | 1.7 | [1][10] |
| DMCM-induced Seizures | - | Clonic Seizures | 1.2 | [1][10] |
Table 3: In Vivo Behavioral Effects of NNC-711 in Mice
| Behavioral Test | Endpoint | ED50 (mg/kg, i.p.) | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | Rotarod | Motor Impairment | 10 |[1][10] | | Traction Test | Inhibition of Traction | 23 |[1][10] | | Locomotor Activity | Inhibition of Exploratory Activity | 45 |[1][10] |
Experimental Protocols
Detailed methodologies for key experiments cited in the pharmacological profiling of NNC-711 are provided below.
[3H]GABA Uptake Assay in Synaptosomes
This assay measures the ability of NNC-711 to inhibit the uptake of radiolabeled GABA into isolated nerve terminals (synaptosomes).
Caption: Experimental workflow for the [3H]GABA synaptosomal uptake assay.
Methodology:
-
Synaptosome Preparation: Synaptosomes are prepared from the cerebral cortex of rats. The tissue is homogenized in a buffered sucrose solution and subjected to differential centrifugation to isolate the synaptosomal fraction.[11][12][13]
-
Pre-incubation: Aliquots of the synaptosomal suspension are pre-incubated for a defined period (e.g., 10 minutes) at 37°C in a physiological buffer with varying concentrations of NNC-711 or vehicle control.[14]
-
Initiation of Uptake: The uptake reaction is initiated by the addition of a low concentration of [3H]GABA.[12][13]
-
Incubation: The mixture is incubated for a short period (e.g., 1-5 minutes) at 37°C to allow for GABA uptake.[12]
-
Termination of Uptake: The uptake is terminated by rapid filtration through glass fiber filters, which traps the synaptosomes containing the internalized [3H]GABA.[12]
-
Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The percentage of inhibition of [3H]GABA uptake by NNC-711 at each concentration is calculated relative to the vehicle control. The IC50 value, the concentration of NNC-711 that inhibits 50% of the specific [3H]GABA uptake, is then determined by non-linear regression analysis.
In Vivo Anticonvulsant Activity: Pentylenetetrazole (PTZ)-Induced Seizure Model
This model is used to assess the efficacy of NNC-711 in preventing chemically induced generalized seizures.
Caption: Workflow for the pentylenetetrazole (PTZ)-induced seizure model.
Methodology:
-
Animal Model: Male Wistar rats or Swiss mice are commonly used.[15][16][17]
-
Drug Administration: Animals are pre-treated with various doses of NNC-711 or vehicle, typically via intraperitoneal (i.p.) injection.[1][15]
-
Seizure Induction: After a specific pre-treatment time (e.g., 30 minutes), a convulsive dose of pentylenetetrazole (PTZ) is administered, usually subcutaneously (s.c.) or i.p.[16][17]
-
Observation: Animals are placed in individual observation chambers and monitored for the occurrence and severity of seizures for a defined period (e.g., 30 minutes). Seizure activity is often scored using a standardized scale, such as the Racine scale.[17]
-
Data Analysis: The primary endpoint is typically the protection against the tonic hindlimb extension phase of the seizure. The percentage of animals protected at each dose of NNC-711 is determined, and the ED50 value, the dose that protects 50% of the animals, is calculated using probit analysis.[1]
In Vivo Anticonvulsant Activity: Audiogenic Seizure Model
This model utilizes a genetic predisposition to sound-induced seizures in certain mouse strains to evaluate the anticonvulsant effects of NNC-711.
Caption: Workflow for the audiogenic seizure model.
Methodology:
-
Animal Model: DBA/2 mice, which are genetically susceptible to audiogenic seizures, are typically used at an age of maximal sensitivity (e.g., 21-28 days).[18][19]
-
Drug Administration: Mice are pre-treated with NNC-711 or vehicle via i.p. injection.[1]
-
Seizure Induction: Following the pre-treatment period, individual mice are placed in a sound-attenuating chamber and exposed to a high-intensity auditory stimulus (e.g., an electric bell, 100-120 dB) for a fixed duration (e.g., 60 seconds).[18][19]
-
Observation: The seizure response is observed and typically consists of a sequence of wild running, clonic seizures, and tonic hindlimb extension.[18]
-
Data Analysis: The ability of NNC-711 to block each phase of the seizure is recorded. The ED50 for protection against the tonic phase is calculated.[1]
Assessment of Motor Coordination: Rotarod Test
The rotarod test is employed to evaluate the potential motor-impairing side effects of NNC-711.
Caption: Workflow for the rotarod test.
Methodology:
-
Apparatus: A rotarod apparatus consisting of a rotating rod that can be set to a constant or accelerating speed is used.[20][21][22][23][24]
-
Training/Acclimation: Mice are typically trained on the apparatus for one or more sessions to acclimate them to the task.[24]
-
Drug Administration: On the test day, mice are administered NNC-711 or vehicle i.p.[1]
-
Testing: At a specified time after drug administration, mice are placed on the rotating rod, which is then accelerated (e.g., from 4 to 40 rpm over 300 seconds).[20][24]
-
Data Collection: The latency for each mouse to fall off the rotating rod is recorded.[22][23]
-
Data Analysis: The mean latency to fall is calculated for each treatment group. A significant decrease in the latency to fall compared to the vehicle group indicates motor impairment. The ED50 for motor impairment is the dose that causes a 50% reduction in performance.[1]
Conclusion
NNC-711 is a highly potent and selective GAT-1 inhibitor with a well-defined pharmacological profile. Its ability to enhance GABAergic neurotransmission translates into robust anticonvulsant activity in various preclinical models of epilepsy. Furthermore, NNC-711 has demonstrated neuroprotective and cognition-enhancing effects, suggesting a broader therapeutic potential. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers investigating the pharmacology of NNC-711 and other GAT-1 inhibitors. Further research is warranted to fully elucidate the clinical utility of this compound in the treatment of neurological and psychiatric disorders.
References
- 1. NNC-711, a novel potent and selective gamma-aminobutyric acid uptake inhibitor: pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | A role for GAT-1 in Presynaptic GABA Homeostasis? [frontiersin.org]
- 4. A comparative review on the well-studied GAT1 and the understudied BGT-1 in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-ischemic and cognition-enhancing properties of NNC-711, a gamma-aminobutyric acid reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The GABA Transporters GAT-1 and GAT-3 modulate glutamatergic transmission via activation of presynaptic GABAB receptors in the rat globus pallidus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. GABA Transporter (GAT) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 9. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. GABA release and uptake measured in crude synaptosomes from Genetic Absence Epilepsy Rats from Strasbourg (GAERS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Effects of NNC 711, a GABA uptake inhibitor, on pentylenetetrazol-induced seizures in developing and adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pentylenetetrazol-induced seizures in rats: an ontogenetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scielo.br [scielo.br]
- 18. Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP [frontiersin.org]
- 20. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 21. Rotarod-Test for Mice [protocols.io]
- 22. MPD: JaxCC1: project protocol [phenome.jax.org]
- 23. Measuring Motor Coordination in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. tmc.sinica.edu.tw [tmc.sinica.edu.tw]
NNC-711: A Comprehensive Technical Guide for the Study of GABAergic Neurotransmission
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of NNC-711, a potent and selective inhibitor of the GABA transporter 1 (GAT-1). This document is designed to equip researchers, scientists, and drug development professionals with the essential knowledge and detailed methodologies to effectively utilize NNC-711 as a tool to investigate GABAergic neurotransmission. The guide covers the pharmacological profile of NNC-711, presents quantitative data in structured tables for easy comparison, and offers detailed protocols for key experimental applications. Additionally, it includes visualizations of signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and experimental design.
Core Concepts: Understanding NNC-711 and its Role in GABAergic Neurotransmission
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. The synaptic action of GABA is terminated by its rapid reuptake from the synaptic cleft into presynaptic neurons and surrounding glial cells. This process is mediated by GABA transporters (GATs).
NNC-711, with the chemical name 1,2,5,6-Tetrahydro-1-[2-[[(diphenylmethylene)amino]oxy]ethyl]-3-pyridinecarboxylic acid hydrochloride, is a potent and highly selective inhibitor of GAT-1.[1] By blocking GAT-1, NNC-711 effectively increases the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission. This property makes NNC-711 an invaluable pharmacological tool for studying the physiological and pathological roles of the GABAergic system. Its demonstrated anticonvulsant, neuroprotective, and cognition-enhancing effects in vivo underscore its potential for therapeutic applications.[1][2]
Signaling Pathway of GABAergic Neurotransmission and NNC-711 Intervention
The following diagram illustrates the fundamental signaling pathway at a GABAergic synapse and the point of intervention for NNC-711.
Quantitative Data Presentation
This section summarizes the key quantitative data for NNC-711, providing a clear comparison of its potency and selectivity across different GABA transporter subtypes and its efficacy in various experimental models.
Table 1: In Vitro Potency and Selectivity of NNC-711
| Transporter | Species | IC50 (µM) | Ki (µM) | Reference(s) |
| GAT-1 | Human (hGAT-1) | 0.04 | 1.07 | [1][3] |
| Rat (rGAT-1) | 0.047 (synaptosomal) | - | [2] | |
| GAT-2 | Rat (rGAT-2) | 171 | 740 | [1][3] |
| GAT-3 | Human (hGAT-3) | 1700 | 350 | [1][3] |
| BGT-1 | Human (hBGT-1) | 622 | 3570 | [1][3] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibitory constant.
Table 2: In Vivo Anticonvulsant Efficacy of NNC-711
| Seizure Model | Species | ED50 (mg/kg, i.p.) | Seizure Type | Reference(s) |
| Pentylenetetrazole (PTZ) | Mouse | 0.72 | Tonic | [2] |
| Rat | 1.7 | Tonic | [2] | |
| DMCM | Mouse | 1.2 | Clonic | [2] |
| Audiogenic | Mouse | 0.23 | Clonic and Tonic | [2] |
ED50: Median effective dose. i.p.: Intraperitoneal.
Table 3: Effects of NNC-711 on Extracellular GABA Levels (In Vivo Microdialysis)
| Brain Region | Species | NNC-711 Dose/Concentration | % Increase in GABA (approx.) | Reference(s) |
| Hippocampus | Rat | (not specified) | 160 ± 18 | [4] |
| Dorsal Spinal Cord | Rat | 10-300 µM (reverse dialysis) | up to 300 | [5] |
| Ventrolateral Thalamus | Rat | Dose-dependent | Dose-dependent increase | [6] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments utilizing NNC-711. These protocols are intended to serve as a comprehensive guide for researchers.
In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recordings of Inhibitory Postsynaptic Currents (IPSCs) in Hippocampal Slices
This protocol details the procedure for recording spontaneous IPSCs from neurons in acute hippocampal slices to assess the effect of NNC-711 on GABAergic synaptic transmission.[6][7]
-
Animals: Male Sprague-Dawley rats (postnatal days 17-24)[8]
-
Solutions:
-
Sucrose-based Artificial Cerebrospinal Fluid (sACSF): (in mM) 87 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 75 sucrose, 25 glucose, 7 MgCl2, 0.5 CaCl2. Continuously bubbled with 95% O2 / 5% CO2.
-
Recording Artificial Cerebrospinal Fluid (rACSF): (in mM) 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 glucose, 2 MgSO4, 2 CaCl2. Continuously bubbled with 95% O2 / 5% CO2.
-
Intracellular Solution: (in mM) 130 Cs-gluconate, 10 HEPES, 10 EGTA, 5 QX-314, 4 Mg-ATP, 0.3 Na-GTP, 8 NaCl. pH adjusted to 7.2-7.3 with CsOH, osmolarity adjusted to 280-290 mOsm.
-
-
Equipment: Vibratome, patch-clamp amplifier, micromanipulators, microscope with DIC optics, perfusion system, data acquisition system.
-
Slice Preparation:
-
Anesthetize the rat and rapidly decapitate.
-
Dissect the brain and place it in ice-cold, oxygenated sACSF.[8]
-
Cut 300 µm thick transverse hippocampal slices using a vibratome.
-
Transfer slices to a holding chamber with oxygenated rACSF at 32-34°C for at least 30 minutes to recover.
-
After recovery, maintain slices at room temperature in oxygenated rACSF until recording.
-
-
Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated rACSF at a flow rate of 2-3 ml/min.
-
Visualize CA1 pyramidal neurons using DIC optics.
-
Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Establish a whole-cell patch-clamp configuration.
-
Hold the neuron in voltage-clamp mode at -70 mV.
-
Record baseline spontaneous IPSCs for 5-10 minutes.
-
Bath-apply NNC-711 (e.g., 10 µM) dissolved in rACSF and record for another 10-15 minutes.
-
Wash out the drug with rACSF and record for a further 10-15 minutes.
-
-
Data Analysis:
-
Analyze the frequency, amplitude, and decay kinetics of spontaneous IPSCs before, during, and after NNC-711 application using appropriate software.
-
References
- 1. rndsystems.com [rndsystems.com]
- 2. Pentylenetetrazol (PTZ) kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pentylenetetrazole-Induced Kindling Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 2024.sci-hub.ru [2024.sci-hub.ru]
- 7. Effects of the GABA-uptake blocker NNC-711 on spontaneous sharp wave-ripple complexes in mouse hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Whole-cell Patch-clamp Recordings from Morphologically- and Neurochemically-identified Hippocampal Interneurons - PMC [pmc.ncbi.nlm.nih.gov]
The Gatekeeper of Inhibition: An In-depth Technical Guide to the Role of GAT-1 Transporters in the Central Nervous System
For Researchers, Scientists, and Drug Development Professionals
Abstract
The GABA transporter 1 (GAT-1), a member of the solute carrier 6 (SLC6) family, plays a pivotal role in regulating inhibitory neurotransmission within the central nervous system (CNS). By mediating the reuptake of gamma-aminobutyric acid (GABA) from the synaptic cleft, GAT-1 meticulously controls the duration and spatial extent of GABAergic signaling. Dysregulation of GAT-1 function is implicated in a spectrum of neurological and psychiatric disorders, most notably epilepsy, rendering it a critical target for therapeutic intervention. This technical guide provides a comprehensive overview of the core functions of GAT-1, including its structure, transport kinetics, and intricate regulatory mechanisms. Detailed experimental protocols for studying GAT-1 and a summary of key quantitative data are presented to facilitate future research and drug development endeavors.
Core Function and Mechanism of GAT-1
GAT-1 is a sodium (Na⁺) and chloride (Cl⁻) dependent transporter responsible for the high-affinity reuptake of GABA from the extracellular space into presynaptic neurons and, to a lesser extent, surrounding astrocytes.[1][2][3][4] This process is crucial for terminating GABAergic neurotransmission and maintaining low ambient GABA levels, thereby ensuring precise inhibitory signaling.[2][3][4] The transport cycle is an electrogenic process, relying on the electrochemical gradients of Na⁺ and Cl⁻ to drive the translocation of GABA against its concentration gradient.[3][5]
The transporter consists of 12 transmembrane domains, with both the N- and C-termini located intracellularly. The transport of one GABA molecule is coupled to the co-transport of two Na⁺ ions and one Cl⁻ ion.[5] This stoichiometry results in the net influx of one positive charge per transport cycle, making the process voltage-dependent.[5]
The GAT-1 Translocation Cycle
The transport of GABA by GAT-1 involves a series of conformational changes, often depicted as an alternating access mechanism. The cycle begins with the transporter in an outward-facing conformation, where it binds to Na⁺ and Cl⁻ ions from the extracellular space. This binding increases the affinity of the transporter for GABA. Upon GABA binding, the transporter undergoes a conformational change to an occluded state, trapping the substrate and ions. Subsequently, another conformational change exposes the binding sites to the intracellular milieu, allowing for the release of GABA and the co-transported ions into the cytoplasm. The transporter then reverts to its outward-facing conformation to initiate a new cycle.
Quantitative Data on GAT-1 Function
Precise quantitative data on the kinetic properties of GAT-1 and the potency of its inhibitors are essential for computational modeling, drug design, and understanding its physiological role.
Kinetic Parameters of GABA Transport by GAT-1
The Michaelis-Menten constant (Km) represents the substrate concentration at which the transport rate is half of the maximum velocity (Vmax). These parameters can vary depending on the experimental system and conditions.
| Parameter | Value | Experimental System | Reference |
| Km for GABA | 11.4 µM | GAT1WT in HEK293S cells | [2] |
| 12-19 µM | Cerulean tagged GAT1-3 | [6] | |
| Vmax | Not explicitly stated in a comparable unit across studies | - | - |
Inhibitory Potency of GAT-1 Blockers
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Inhibitor | IC50 | Species/System | Reference |
| Tiagabine | 0.07 µM | Cloned human GAT-1 | [7] |
| 390 ± 30 nM | Human GAT1 in HEK293S cells | [8] | |
| 67 nM (in vivo) | - | [9] | |
| NNC-711 | 0.04 µM | Cloned human GAT-1 | [7] |
| SKF 89976-A | 7.3 µM | GAT1WT | [2] |
| CI-966 | - | - | - |
Regulation of GAT-1 Activity
The function of GAT-1 is not static but is dynamically regulated by various signaling pathways, primarily through post-translational modifications that affect its trafficking to and from the plasma membrane.
Phosphorylation by Protein Kinase C and Tyrosine Kinases
Protein kinase C (PKC) and tyrosine kinases are key regulators of GAT-1 surface expression and activity.
-
Protein Kinase C (PKC): Activation of PKC leads to a decrease in GAT-1 surface levels, which is believed to occur through an increase in the rate of GAT-1 internalization.[10] This process involves the phosphorylation of serine residues on the transporter.[10] The interaction between GAT-1 and syntaxin (B1175090) 1A, a protein involved in vesicle fusion, is also modulated by PKC.
-
Tyrosine Kinases: In contrast to PKC, activation of tyrosine kinases promotes the tyrosine phosphorylation of GAT-1, leading to an increase in its surface expression by slowing the transporter's internalization rate.[1][10] Brain-derived neurotrophic factor (BDNF) is one factor that can trigger this regulatory pathway.[1]
There appears to be a reciprocal relationship between serine and tyrosine phosphorylation of GAT-1, suggesting that the transporter can exist in mutually exclusive phosphorylation states that determine its subcellular distribution.[10]
References
- 1. Functional regulation of gamma-aminobutyric acid transporters by direct tyrosine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Co-Immunoprecipitation from Brain | Springer Nature Experiments [experiments.springernature.com]
- 4. Co-immunoprecipitation from Brain | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Regulation of a gamma-aminobutyric acid transporter by reciprocal tyrosine and serine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protein Kinase C Regulates the Interaction between a GABA Transporter and Syntaxin 1A - PMC [pmc.ncbi.nlm.nih.gov]
The Anticonvulsant Profile of NNC-711: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NNC-711, a potent and selective inhibitor of the GABA transporter 1 (GAT-1), has demonstrated significant anticonvulsant properties in a variety of preclinical models. By blocking the reuptake of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, NNC-711 enhances GABAergic neurotransmission, thereby attenuating neuronal hyperexcitability that underlies seizure activity. This technical guide provides an in-depth overview of the anticonvulsant effects of NNC-711, detailing its mechanism of action, efficacy in various seizure models, and the experimental protocols utilized in its evaluation. Quantitative data are presented in structured tables for comparative analysis, and key pathways and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding of this promising anticonvulsant compound.
Core Mechanism of Action: GAT-1 Inhibition
NNC-711 exerts its anticonvulsant effects by selectively inhibiting the GAT-1 transporter.[1] GAT-1 is a sodium- and chloride-dependent transporter responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells.[2] By blocking this transporter, NNC-711 increases the concentration and prolongs the presence of GABA in the synapse, leading to enhanced activation of postsynaptic GABA-A and GABA-B receptors. This potentiation of GABAergic inhibition results in a hyperpolarization of the neuronal membrane, making it more difficult for neurons to reach the threshold for firing an action potential and thus suppressing seizure activity.
Quantitative Efficacy and Potency
The efficacy of NNC-711 has been quantified in both in vitro and in vivo studies. The following tables summarize key quantitative data on its potency as a GABA uptake inhibitor and its anticonvulsant efficacy in various preclinical seizure models.
Table 1: In Vitro Potency of NNC-711 as a GABA Uptake Inhibitor
| Transporter Subtype | IC50 (μM) | Source |
| Human GAT-1 (hGAT-1) | 0.04 | [3][4] |
| Rat GAT-2 (rGAT-2) | 171 | [3][4] |
| Human GAT-3 (hGAT-3) | 1700 | [3][4] |
| Human Betaine/GABA Transporter-1 (hBGT-1) | 622 | [3][4] |
| Synaptosomal GABA Uptake | 0.047 | [5] |
| Neuronal GABA Uptake | 1.238 | [5] |
| Glial GABA Uptake | 0.636 | [5] |
Table 2: In Vivo Anticonvulsant Efficacy of NNC-711 in Rodent Seizure Models
| Seizure Model | Species | Seizure Type | ED50 (mg/kg, i.p.) | Source |
| Methyl 6,7-dimethoxy-4-ethyl-beta-carboline-3-carboxylate (DMCM) | Mouse | Clonic | 1.2 | [5] |
| Pentylenetetrazole (PTZ) | Mouse | Tonic | 0.72 | [5] |
| Pentylenetetrazole (PTZ) | Rat | Tonic | 1.7 | [5] |
| Audiogenic Seizures | Mouse | Clonic and Tonic | 0.23 | [5] |
Table 3: Effects of NNC-711 on Motor Function in Mice
| Test | ED50 (mg/kg, i.p.) | Source |
| Inhibition of Traction | 23 | [5] |
| Rotarod | 10 | [5] |
| Exploratory Locomotor Activity | 45 | [5] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of NNC-711's anticonvulsant properties.
In Vitro GABA Uptake Assay
This protocol is designed to measure the inhibition of GABA uptake by NNC-711 in synaptosomes, cultured neurons, or glial cells.
-
Preparation of Synaptosomes/Cells:
-
Isolate brain tissue (e.g., cortex, hippocampus) from rodents and homogenize in ice-cold sucrose (B13894) buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the synaptosomes.
-
Resuspend the synaptosomal pellet in a suitable buffer (e.g., Krebs-Ringer).
-
For cell cultures, plate neurons or glial cells at an appropriate density and allow them to adhere and grow.
-
-
GABA Uptake Assay:
-
Pre-incubate the synaptosomes or cells with varying concentrations of NNC-711 or vehicle control for a specified time (e.g., 10-20 minutes) at 37°C.
-
Initiate the uptake reaction by adding a known concentration of radiolabeled GABA (e.g., [3H]GABA).
-
Allow the uptake to proceed for a short period (e.g., 5-10 minutes).
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of GABA uptake for each concentration of NNC-711 compared to the vehicle control.
-
Determine the IC50 value (the concentration of NNC-711 that inhibits 50% of GABA uptake) by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Maximal Electroshock (MES) Seizure Model
This model is used to assess the ability of a compound to prevent the spread of seizures, modeling generalized tonic-clonic seizures.[6]
-
Animals: Adult male mice or rats.
-
Drug Administration: Administer NNC-711 or vehicle intraperitoneally (i.p.) at various doses.
-
MES Induction:
-
At the time of predicted peak drug effect, apply a drop of topical anesthetic (e.g., 0.5% tetracaine) to the corneas of the animal.
-
Deliver a suprathreshold electrical stimulus through corneal or ear-clip electrodes. Typical parameters are 50 mA for 0.2 seconds in mice and 150 mA for 0.2 seconds in rats.[6][7]
-
-
Observation: Immediately after the stimulus, observe the animal for the presence of a tonic hindlimb extension seizure.
-
Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension. An animal is considered protected if it does not exhibit this phase.
-
Data Analysis: Calculate the percentage of animals protected at each dose and determine the ED50 value using probit analysis.
Pentylenetetrazole (PTZ)-Induced Seizure Model
This model is used to identify compounds that can raise the seizure threshold, modeling myoclonic and generalized seizures.[8]
-
Animals: Adult male mice or rats.
-
Drug Administration: Administer NNC-711 or vehicle i.p. at various doses.
-
PTZ Administration: At the time of predicted peak drug effect, administer a convulsant dose of PTZ (e.g., 85 mg/kg, s.c. or i.p.).
-
Observation: Observe the animals for a set period (e.g., 30 minutes) for the occurrence of seizures. Seizures are typically scored based on a rating scale (e.g., Racine scale) that includes stages from facial clonus to generalized tonic-clonic seizures.
-
Endpoint: The primary endpoints can be the latency to the first seizure, the severity of the seizures, or the percentage of animals protected from tonic seizures.
-
Data Analysis: Compare the seizure latency, seizure score, or percentage of protection in the drug-treated groups to the vehicle-treated group. Calculate the ED50 for protection against tonic seizures.
Cortical Epileptogenesis Model in Immature Rats
This model assesses the effect of a compound on the development and spread of focal seizures.[9]
-
Animals: Immature rat pups (e.g., 12, 18, and 25 days old) with chronically implanted cortical electrodes.[9]
-
Induction of Epileptogenic Foci:
-
Locally apply bicuculline (B1666979) methiodide (BMI) to the sensorimotor cortex through an implanted cannula to create an epileptogenic focus.[9]
-
-
Induction of Cortical Afterdischarges (ADs):
-
Deliver low-frequency electrical stimulation (e.g., 8 Hz) to the same cortical area to induce epileptic afterdischarges.[9]
-
-
Drug Administration: Administer NNC-711 (e.g., 1 or 10 mg/kg, i.p.) before the induction of the epileptogenic focus and afterdischarges.[9]
-
Electrophysiological Recording: Record the electrocorticogram (ECoG) to monitor interictal and ictal activity.
-
Behavioral Observation: Observe and score any motor seizures accompanying the cortical discharges.
-
Data Analysis: Analyze the effects of NNC-711 on the transition from interictal to ictal activity, the duration of afterdischarges, and the intensity of motor seizures.[9]
Rotarod Test for Motor Coordination
This test is used to assess potential motor impairments or side effects of a compound.[1][10][11]
-
Apparatus: A rotating rod apparatus with adjustable speed.
-
Animals: Adult male mice.
-
Training: Acclimate the mice to the rotarod by placing them on the rod at a low, constant speed for a set period on consecutive days before the test day.
-
Testing:
-
Administer NNC-711 or vehicle i.p. at various doses.
-
At the time of predicted peak drug effect, place the mouse on the rotarod, which is set to accelerate from a low speed to a high speed (e.g., 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod.
-
-
Data Analysis: Compare the latency to fall in the drug-treated groups to the vehicle-treated group. A significant decrease in latency indicates motor impairment. Calculate the ED50 for motor impairment.
Visualization of Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the core signaling pathway affected by NNC-711 and a typical experimental workflow for evaluating its anticonvulsant activity.
Caption: Mechanism of NNC-711 action at the GABAergic synapse.
References
- 1. Measuring Motor Coordination in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GABA transporter type 1 - Wikipedia [en.wikipedia.org]
- 3. rndsystems.com [rndsystems.com]
- 4. NNC 711 | GABA Transporters | Tocris Bioscience [tocris.com]
- 5. NNC-711, a novel potent and selective gamma-aminobutyric acid uptake inhibitor: pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Potential Mechanisms Involved in the Anticonvulsant Effect of Recombinant Human VEGF on Maximal Electroshock-induced Seizure - Caspian Journal of Neurological Sciences [cjns.gums.ac.ir]
- 8. Frontiers | Anticonvulsant effect of glycitin in pentylenetetrazol induced male Wistar rat model by targeting oxidative stress and Nrf2/HO-1 signaling [frontiersin.org]
- 9. GABA uptake blocker NNC-711 exhibits marked anticonvulsant action in two cortical epileptic models in immature rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 11. mmpc.org [mmpc.org]
The Therapeutic Potential of NNC-711: A Technical Guide for Drug Development Professionals
An In-depth Analysis of a Selective GAT-1 Inhibitor for Neurological Disorders
Abstract
NNC-711, a potent and selective inhibitor of the GABA transporter 1 (GAT-1), has demonstrated significant therapeutic potential in preclinical models of neurological disorders, particularly epilepsy. By blocking the reuptake of the primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), NNC-711 enhances GABAergic neurotransmission, thereby reducing neuronal hyperexcitability. This technical guide provides a comprehensive overview of the core pharmacology of NNC-711, including its mechanism of action, binding affinity, and in vivo efficacy. Detailed experimental protocols for key preclinical assays are provided, alongside visualizations of the underlying signaling pathways and experimental workflows to support further research and development.
Core Mechanism of Action
NNC-711 exerts its therapeutic effects by selectively inhibiting the GAT-1 transporter.[1][2] GAT-1 is a sodium- and chloride-dependent transporter responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells.[3][4] By blocking this transporter, NNC-711 increases the concentration and prolongs the presence of GABA in the synapse, leading to enhanced activation of postsynaptic GABA-A and GABA-B receptors. This potentiation of inhibitory signaling counteracts excessive neuronal excitation, a hallmark of seizure activity.[5]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for NNC-711, demonstrating its potency and selectivity.
Table 1: In Vitro Inhibitory Activity of NNC-711
| Target | Species | IC₅₀ (µM) | Reference |
| GAT-1 | Human | 0.04 | [2][6] |
| GAT-2 | Rat | 171 | [2][6] |
| GAT-3 | Human | 1700 | [2][6] |
| BGT-1 | Human | 622 | [2][6] |
| Synaptosomal GABA Uptake | - | 0.047 | [7] |
| Neuronal GABA Uptake | - | 1.238 | [7] |
| Glial GABA Uptake | - | 0.636 | [7] |
Table 2: In Vivo Anticonvulsant Efficacy of NNC-711
| Seizure Model | Species | Endpoint | ED₅₀ (mg/kg, i.p.) | Reference |
| Audiogenic Seizure | Mouse | Clonic & Tonic | 0.23 | [7][8] |
| Pentylenetetrazole (PTZ) | Mouse | Tonic | 0.72 | [7][8] |
| Pentylenetetrazole (PTZ) | Rat | Tonic | 1.7 | [7][8] |
| DMCM-induced Seizure | Mouse | Clonic | 1.2 | [7][8] |
Table 3: In Vivo Neurobehavioral Effects of NNC-711 in Mice
| Test | Endpoint | ED₅₀ (mg/kg, i.p.) | Reference |
| Rotarod | Motor Impairment | 10 | [7] |
| Traction | Motor Impairment | 23 | [7] |
| Exploratory Locomotor Activity | Inhibition | 45 | [7] |
Signaling and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathways and experimental procedures relevant to the evaluation of NNC-711.
Detailed Experimental Protocols
In Vivo Microdialysis for Extracellular GABA Measurement
Objective: To measure the effect of NNC-711 on extracellular GABA concentrations in the hippocampus of freely moving rats.
Materials:
-
Male Wistar rats (250-300g)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., CMA 12, 2mm membrane)
-
Syringe pump and fraction collector
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgCl₂, pH 7.4
-
NNC-711
-
HPLC system with electrochemical or fluorescence detection
Procedure:
-
Surgical Implantation: Anesthetize the rat and place it in the stereotaxic frame. Implant a guide cannula targeting the hippocampus. Secure the cannula with dental cement. Allow a 5-7 day recovery period.
-
Probe Insertion and Equilibration: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a flow rate of 1-2 µL/min for a 1-2 hour equilibration period.
-
Baseline Collection: Collect 3-4 baseline dialysate samples (20-minute fractions) to establish basal GABA levels.
-
NNC-711 Administration: Administer NNC-711 via intraperitoneal (i.p.) injection at the desired dose.
-
Post-dosing Collection: Continue collecting dialysate samples for at least 2-3 hours post-administration.
-
Sample Analysis: Analyze the dialysate samples for GABA concentration using a validated HPLC method.
-
Data Analysis: Express GABA levels as a percentage of the baseline and compare between treatment and vehicle groups.
Pentylenetetrazole (PTZ)-Induced Seizure Model
Objective: To assess the ability of NNC-711 to protect against clonic and tonic seizures induced by PTZ.
Materials:
-
Male Swiss mice (20-25g) or Wistar rats (150-200g)
-
Pentylenetetrazole (PTZ)
-
NNC-711 and vehicle
-
Observation chambers
-
Timer
Procedure:
-
Animal Acclimation: Acclimate animals to the testing environment.
-
Drug Administration: Administer NNC-711 or vehicle i.p. at various doses.
-
PTZ Injection: At the time of peak effect of NNC-711, administer a convulsant dose of PTZ subcutaneously (s.c.) (e.g., 85 mg/kg for mice).[9]
-
Observation: Immediately place the animal in an individual observation chamber and observe for 30 minutes.[10]
-
Seizure Scoring: Record the latency to and duration of different seizure stages, including myoclonic jerks, clonic seizures, and tonic hindlimb extension. The primary endpoint is the absence of the tonic hindlimb extension phase.
-
Data Analysis: Calculate the percentage of animals protected from tonic seizures at each dose of NNC-711 and determine the ED₅₀ using probit analysis.
Maximal Electroshock (MES) Seizure Model
Objective: To evaluate the efficacy of NNC-711 in preventing the spread of seizures.
Materials:
-
Male CF-1 mice (18-25g) or Sprague-Dawley rats (80-120g)
-
Electroconvulsive shock apparatus with corneal electrodes
-
0.5% Tetracaine hydrochloride solution (topical anesthetic)
-
0.9% Saline solution
-
NNC-711 and vehicle
Procedure:
-
Drug Administration: Administer NNC-711 or vehicle i.p. at various doses.
-
Anesthesia and Electrode Placement: At the time of peak effect, apply a drop of topical anesthetic to the corneas, followed by a drop of saline. Place the corneal electrodes on the eyes.
-
Stimulation: Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds for mice).[11][12][13][14]
-
Observation: Immediately observe the animal for the presence or absence of a tonic hindlimb extension seizure, which is the primary endpoint.[11][13]
-
Data Analysis: An animal is considered protected if it does not exhibit tonic hindlimb extension. Calculate the percentage of protected animals at each dose and determine the ED₅₀.
Whole-Cell Patch-Clamp Recording in Hippocampal Slices
Objective: To characterize the effects of NNC-711 on inhibitory postsynaptic currents (IPSCs) in hippocampal neurons.
Materials:
-
Rodent hippocampal slices (300-400 µm)
-
Recording chamber with continuous perfusion of aCSF
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass pipettes (3-7 MΩ resistance)
-
Internal pipette solution (K-gluconate based)
-
NNC-711
Procedure:
-
Slice Preparation and Transfer: Prepare acute hippocampal slices and transfer one to the recording chamber, continuously perfused with oxygenated aCSF.[15]
-
Neuron Identification: Identify pyramidal neurons in the CA1 region for recording.
-
Patching and Whole-Cell Configuration: Approach a neuron with a pipette containing the internal solution and establish a giga-ohm seal. Rupture the membrane to achieve the whole-cell configuration.[15][16]
-
Baseline Recording: Record spontaneous or evoked IPSCs in voltage-clamp mode.
-
NNC-711 Application: Bath-apply NNC-711 at a known concentration.
-
Post-Drug Recording: Record IPSCs in the presence of NNC-711.
-
Data Analysis: Analyze the amplitude, frequency, and decay kinetics of IPSCs before and after NNC-711 application to determine its effect on GABAergic synaptic transmission.
Conclusion
NNC-711 is a highly potent and selective GAT-1 inhibitor with robust anticonvulsant activity in a range of preclinical models. Its clear mechanism of action, centered on the enhancement of GABAergic inhibition, makes it a compelling candidate for the treatment of epilepsy and potentially other neurological disorders characterized by neuronal hyperexcitability. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic applications of NNC-711. Future studies should aim to further elucidate its pharmacokinetic profile and explore its efficacy in more chronic and treatment-resistant models of epilepsy.
References
- 1. NNC-711 - Wikipedia [en.wikipedia.org]
- 2. NNC 711, GAT-1 inhibitor (CAS 145645-62-1) | Abcam [abcam.com]
- 3. GABA transporter type 1 - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective [frontiersin.org]
- 6. rndsystems.com [rndsystems.com]
- 7. NNC-711, a novel potent and selective gamma-aminobutyric acid uptake inhibitor: pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 14. meliordiscovery.com [meliordiscovery.com]
- 15. Photostimulation and Whole-Cell Patch Clamp Recordings of Neurons in Mouse Hippocampal Slices [jove.com]
- 16. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
The Influence of NNC 711 on Synaptic Plasticity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NNC 711, a potent and selective inhibitor of the GABA transporter 1 (GAT-1), has significant implications for the modulation of synaptic plasticity. By preventing the reuptake of GABA from the synaptic cleft, this compound elevates extracellular GABA levels, thereby enhancing GABAergic neurotransmission. This technical guide synthesizes the current understanding of this compound's effects on the cellular and molecular mechanisms that underpin synaptic plasticity, with a focus on long-term potentiation (LTP) and long-term depression (LTD). While direct quantitative data on the modulation of LTP and LTD magnitude by this compound is limited in publicly available literature, this document extrapolates its likely effects based on its known mechanism of action and the established role of GABAergic signaling in synaptic plasticity. We present detailed experimental protocols for investigating these effects, summarize key quantitative data, and provide visualizations of the implicated signaling pathways.
Introduction: this compound and GABAergic Transmission
This compound is a well-characterized pharmacological tool used to investigate the role of GAT-1 in neuronal function.[1] GAT-1 is the primary transporter responsible for clearing GABA from the synaptic cleft, thereby terminating its inhibitory signal.[1] Inhibition of GAT-1 by this compound leads to a sustained presence of GABA in the extracellular space, resulting in the potentiation of both phasic and tonic GABAergic inhibition.[2][3] This enhanced inhibitory tone has profound effects on neuronal excitability and network oscillations, which are critical for the induction and maintenance of synaptic plasticity.[2]
Quantitative Data on this compound
The following tables summarize the available quantitative data regarding the potency and effects of this compound.
Table 1: In Vitro Inhibition of GABA Uptake by this compound
| Transporter | IC50 (nM) | Species/System |
| Synaptosomal | 47 | Not specified |
| Neuronal | 1238 | Not specified |
| Glial | 636 | Not specified |
| hGAT-1 | 40 | Human |
| rGAT-2 | 171,000 | Rat |
| hGAT-3 | 1,700,000 | Human |
| hBGT-1 | 622,000 | Human |
| Data compiled from Suzdak et al. (1992) and Tocris Bioscience.[1][4] |
Table 2: In Vivo Anticonvulsant Activity of this compound
| Seizure Model | ED50 (mg/kg, i.p.) | Species |
| DMCM (clonic) | 1.2 | Not specified |
| Pentylenetetrazole (tonic) | 0.72 | Mouse |
| Pentylenetetrazole (tonic) | 1.7 | Rat |
| Audiogenic (clonic and tonic) | 0.23 | Not specified |
| Data from Suzdak et al. (1992).[4] |
Experimental Protocols
Preparation of Hippocampal Slices
-
Animal Euthanasia and Brain Extraction: Anesthetize a rodent (e.g., Wistar rat or C57BL/6 mouse) with an approved anesthetic agent (e.g., isoflurane) followed by decapitation. Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) cutting solution. The composition of the cutting solution is typically (in mM): 212.7 sucrose (B13894), 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 3 MgCl2, and 1 CaCl2.
-
Slicing: Mount the brain on a vibratome stage and cut 300-400 µm thick transverse hippocampal slices.
-
Recovery: Transfer the slices to a recovery chamber containing standard aCSF (where sucrose is replaced with 124 mM NaCl, MgCl2 is 1 mM, and CaCl2 is 2 mM) at 32-34°C for at least 30 minutes. Subsequently, maintain the slices at room temperature for at least 1 hour before recording.
Electrophysiological Recording
-
Slice Placement: Transfer a single slice to the recording chamber of an upright microscope, continuously perfused with oxygenated aCSF at a rate of 2-3 ml/min.
-
Electrode Placement: Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: After establishing a stable baseline recording of fEPSPs for at least 20-30 minutes, proceed with the experimental manipulation.
Application of this compound and Induction of Synaptic Plasticity
-
This compound Application: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO). Dilute the stock solution in aCSF to the desired final concentration (e.g., 10 µM, a concentration known to effectively block GAT-1).[5] Perfuse the slice with the this compound-containing aCSF for a predetermined period (e.g., 20-30 minutes) prior to the induction of plasticity.
-
LTP Induction: Deliver a high-frequency stimulation (HFS) protocol, such as three trains of 100 Hz stimulation for 1 second, with an inter-train interval of 20 seconds.
-
LTD Induction: Deliver a low-frequency stimulation (LFS) protocol, such as 900 pulses at 1 Hz.
-
Post-Induction Recording: Continue recording fEPSPs for at least 60 minutes post-induction to assess the magnitude and stability of LTP or LTD.
Data Analysis
Measure the slope of the fEPSP to quantify synaptic strength. Normalize the post-induction fEPSP slopes to the pre-induction baseline values. Compare the magnitude of LTP or LTD in the presence of this compound to control experiments conducted without the drug. Statistical analysis (e.g., t-test or ANOVA) should be used to determine the significance of any observed effects.
Signaling Pathways and Mechanisms of Action
The primary mechanism of this compound is the inhibition of GAT-1, which leads to an increase in extracellular GABA. This elevated GABA can then influence synaptic plasticity through several pathways.
Modulation of Postsynaptic GABA-A Receptors
Increased activation of postsynaptic GABA-A receptors by elevated ambient GABA can lead to a more hyperpolarized postsynaptic membrane. This hyperpolarization can increase the threshold for the postsynaptic depolarization required to relieve the magnesium block of NMDA receptors, a critical step for the induction of many forms of LTP.
Caption: this compound inhibits GAT-1, increasing synaptic GABA, which can hyperpolarize the postsynaptic neuron via GABA-A receptors and activate presynaptic GABA-B autoreceptors.
Activation of Presynaptic GABA-B Receptors
The sustained presence of GABA in the synaptic cleft can lead to the activation of presynaptic GABA-B autoreceptors on GABAergic terminals and heteroreceptors on glutamatergic terminals.[6] Activation of these G-protein coupled receptors typically leads to a decrease in neurotransmitter release by inhibiting presynaptic calcium channels.[6] This reduction in glutamate (B1630785) release during HFS could potentially impair the induction of LTP.
Caption: A generalized workflow for investigating the effects of this compound on synaptic plasticity in hippocampal slices.
Discussion and Future Directions
The inhibition of GAT-1 by this compound presents a complex modulation of the factors governing synaptic plasticity. The enhancement of GABAergic inhibition can have opposing effects on the induction of LTP and LTD. On one hand, the hyperpolarization of the postsynaptic membrane may raise the threshold for LTP induction. On the other hand, the activation of presynaptic GABA-B receptors could dampen excessive network activity, potentially creating a more favorable signal-to-noise ratio for the induction of certain forms of plasticity.
A study by Oh and Dichter (1994) showed that this compound decreased the amplitude of both inhibitory and excitatory postsynaptic currents in cultured hippocampal neurons, an effect that was abolished by a GABA-B receptor antagonist.[6] This suggests that a key mechanism of this compound's action is the activation of presynaptic GABA-B receptors, leading to reduced neurotransmitter release.[6]
Further research is critically needed to directly quantify the effects of this compound on the magnitude of LTP and LTD in various hippocampal subfields and under different stimulation paradigms. Investigating the concentration-dependent effects of this compound would also be invaluable. Moreover, exploring the downstream signaling cascades, such as the modulation of protein kinases and phosphatases involved in AMPA and NMDA receptor trafficking, will provide a more complete picture of how GAT-1 inhibition influences synaptic plasticity.
Conclusion
This compound is a powerful tool for elucidating the role of GABAergic transmission in synaptic plasticity. While direct quantitative evidence of its impact on LTP and LTD is currently sparse, its known mechanism of action strongly suggests a modulatory role. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for future investigations into the intricate relationship between GABA reuptake and the long-lasting changes in synaptic strength that underlie learning and memory. The cognition-enhancing properties of this compound observed in some studies further underscore the importance of understanding its effects on synaptic plasticity.
References
- 1. This compound | GABA Transporters | Tocris Bioscience [tocris.com]
- 2. Effects of the GABA-uptake blocker NNC-711 on spontaneous sharp wave-ripple complexes in mouse hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. NNC-711, a novel potent and selective gamma-aminobutyric acid uptake inhibitor: pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the GABA uptake inhibitor tiagabine on inhibitory synaptic potentials in rat hippocampal slice cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of a gamma-aminobutyric acid uptake inhibitor, NNC-711, on spontaneous postsynaptic currents in cultured rat hippocampal neurons: implications for antiepileptic drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Neuroprotective Properties of NNC 711: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NNC 711, a potent and selective inhibitor of the GABA transporter 1 (GAT-1), has demonstrated significant neuroprotective effects in preclinical models of cerebral ischemia. By blocking the reuptake of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA), this compound enhances GABAergic transmission, thereby counteracting the excitotoxicity that is a hallmark of ischemic neuronal injury. This technical guide provides an in-depth overview of the core evidence supporting the neuroprotective properties of this compound, with a focus on its mechanism of action, experimental validation, and the putative signaling pathways involved. Detailed experimental protocols for in vivo assessment and quantitative data from relevant studies are presented to facilitate further research and development in this promising area of neuroprotection.
Introduction
Cerebral ischemia, characterized by a reduction in blood flow to the brain, initiates a complex cascade of events leading to neuronal cell death and subsequent neurological deficits. A key component of this cascade is excitotoxicity, which results from an excessive release of excitatory neurotransmitters, primarily glutamate (B1630785). Enhancing inhibitory neurotransmission is a promising therapeutic strategy to counteract this excitotoxic damage.
This compound is a selective inhibitor of the GABA transporter 1 (GAT-1), which is responsible for the reuptake of GABA from the synaptic cleft.[1][2][3] By inhibiting GAT-1, this compound increases the extracellular concentration of GABA, thereby augmenting inhibitory signaling through GABA-A and GABA-B receptors. This enhanced inhibition can help to restore the balance between excitation and inhibition in the ischemic brain, leading to neuroprotection.
Preclinical studies have shown that this compound possesses anticonvulsant, cognition-enhancing, and neuroprotective properties.[4][5] Notably, in a gerbil model of transient global cerebral ischemia, this compound has been shown to protect vulnerable CA1 pyramidal neurons from delayed cell death.[4] This guide will delve into the technical details of these findings, providing a resource for researchers in the field of neuroprotection.
Mechanism of Action
The primary mechanism of action of this compound is the selective inhibition of the GAT-1 transporter.[1][2] This leads to an accumulation of GABA in the synaptic cleft and extrasynaptic space, resulting in enhanced activation of both phasic and tonic GABAergic currents. The neuroprotective effects of this compound are believed to stem from the downstream consequences of this enhanced GABAergic signaling.
Counteracting Excitotoxicity
During an ischemic event, massive depolarization of neurons leads to an excessive release of glutamate. This over-activates glutamate receptors, particularly NMDA receptors, causing a large influx of Ca2+ ions. This calcium overload triggers a number of neurotoxic intracellular cascades, including the activation of proteases, lipases, and endonucleases, as well as the generation of reactive oxygen species (ROS), ultimately leading to neuronal cell death.
By increasing GABAergic inhibition, this compound can hyperpolarize the neuronal membrane, making it more difficult for neurons to reach the threshold for depolarization. This counteracts the excitatory drive of glutamate, reduces Ca2+ influx, and thereby mitigates the downstream neurotoxic effects.
Putative Downstream Signaling Pathways
While direct experimental evidence for the specific signaling pathways modulated by this compound in the context of neuroprotection is still emerging, studies on enhanced GABAergic signaling in ischemia point to several key pathways that are likely involved.
-
Anti-Apoptotic Signaling: Enhanced GABA-A receptor activation has been shown to inhibit apoptosis by modulating the expression of key regulatory proteins. This includes increasing the expression of the anti-apoptotic protein Bcl-2 and decreasing the expression of the pro-apoptotic protein Bax.[6] This shift in the Bax/Bcl-2 ratio helps to prevent the activation of the caspase cascade, a family of proteases that execute the apoptotic program.
-
Regulation of Autophagy: The AMPK-mTOR signaling pathway is a critical regulator of cellular energy homeostasis and autophagy. In the context of ischemia, enhanced GABA-A receptor signaling has been demonstrated to suppress autophagy by modulating this pathway.[6][7] It is hypothesized that this occurs through the inhibition of AMP-activated protein kinase (AMPK) and subsequent activation of the mammalian target of rapamycin (B549165) (mTOR).
-
Reduction of Oxidative Stress: Oxidative stress, resulting from an overproduction of reactive oxygen species (ROS), is a major contributor to ischemic brain injury. There is evidence to suggest that oxidative stress can impair GABAergic transmission by reducing GABA release. By increasing the availability of GABA, this compound may help to overcome this deficit and maintain inhibitory tone. Furthermore, studies on GABA-A receptor activation have shown an improvement in the levels of antioxidant enzymes, suggesting a potential role in directly combating oxidative stress.[6]
Data Presentation
The following tables summarize the key quantitative findings related to the neuroprotective effects of this compound and the broader effects of enhanced GABAergic signaling in models of cerebral ischemia.
| Compound | Experimental Model | Dosage | Key Finding | Quantitative Data | Reference |
| This compound | Bilateral common carotid artery occlusion in gerbils | 0.5-1.0 mg/kg | Protection of CA1 pyramidal neurons | Significant increase in neuronal survival (specific percentage not reported in abstract) | [4] |
| Muscimol (GABA-A agonist) | Photochemically induced cerebral ischemia in rats | Not specified | Attenuation of neuronal damage | Significant reduction in lesion volume (specific percentage not reported in abstract) | [6] |
| Muscimol (GABA-A agonist) | Photochemically induced cerebral ischemia in rats | Not specified | Inhibition of apoptosis | Decreased Bax/Bcl-2 ratio | [6] |
| Muscimol (GABA-A agonist) | Photochemically induced cerebral ischemia in rats | Not specified | Reduction of oxidative stress | Increased levels of antioxidant enzymes | [6] |
| Parameter | Ischemia Model | Treatment | Effect | Reference |
| CA1 Neuronal Survival | Bilateral common carotid artery occlusion in gerbils | This compound (0.5-1.0 mg/kg) | Increased survival | [4] |
| Infarct Volume | Photochemically induced cerebral ischemia in rats | Muscimol | Reduced volume | [6] |
| Bax/Bcl-2 Ratio | Photochemically induced cerebral ischemia in rats | Muscimol | Decreased ratio | [6] |
| AMPK Phosphorylation | Photochemically induced cerebral ischemia in rats | Muscimol | Decreased | [7] |
| mTOR Phosphorylation | Photochemically induced cerebral ischemia in rats | Muscimol | Increased | [7] |
Experimental Protocols
This section provides a detailed methodology for a key in vivo experiment used to evaluate the neuroprotective properties of this compound.
Bilateral Common Carotid Artery Occlusion (BCCAO) in Gerbils
This model of transient global cerebral ischemia is widely used to study delayed neuronal death, particularly in the CA1 region of the hippocampus.
Materials:
-
Male Mongolian gerbils (60-80 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical microscope
-
Fine surgical instruments (scissors, forceps)
-
Aneurysm clips
-
Suture material
-
Heating pad and rectal probe for temperature monitoring
-
This compound solution
-
Vehicle solution (e.g., saline)
Procedure:
-
Anesthesia and Preparation: Anesthetize the gerbil with isoflurane (B1672236) (e.g., 4% for induction, 1.5-2% for maintenance) in a mixture of oxygen and nitrous oxide. Place the animal in a stereotaxic frame on a heating pad to maintain body temperature at 37°C. Make a ventral midline incision in the neck.
-
Isolation of Carotid Arteries: Carefully separate the sternohyoid and sternomastoid muscles to expose the common carotid arteries. Gently dissect the arteries from the surrounding tissue and vagus nerves.
-
Induction of Ischemia: Place aneurysm clips on both common carotid arteries to induce global cerebral ischemia. The duration of occlusion is typically 5-10 minutes. Visually confirm the cessation of blood flow.
-
Drug Administration: Immediately prior to the occlusion, administer this compound (0.5-1.0 mg/kg, intraperitoneally) or the vehicle.
-
Reperfusion: After the designated occlusion time, remove the aneurysm clips to allow for reperfusion of the brain. Suture the incision.
-
Post-Operative Care: Allow the animal to recover from anesthesia in a warm environment. Monitor for any signs of distress.
-
Histological Analysis: After a set survival period (e.g., 4-7 days), perfuse the animals with saline followed by a fixative (e.g., 4% paraformaldehyde). Remove the brain and process for histological staining (e.g., cresyl violet or NeuN) to assess neuronal survival in the CA1 region of the hippocampus.
-
Quantification: Count the number of surviving neurons in a defined area of the CA1 region and compare the results between the this compound-treated and vehicle-treated groups.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.
Caption: Mechanism of this compound Action.
Caption: Putative Neuroprotective Signaling Pathways.
Caption: Experimental Workflow for In Vivo Neuroprotection Study.
Conclusion
This compound represents a promising neuroprotective agent with a clear mechanism of action centered on the enhancement of GABAergic neurotransmission. Preclinical evidence strongly supports its efficacy in mitigating ischemic neuronal damage. The putative downstream signaling pathways, including the modulation of apoptosis and autophagy, provide a rational basis for its neuroprotective effects. Further research is warranted to fully elucidate these pathways and to translate the promising preclinical findings into clinical applications for the treatment of ischemic stroke and other neurodegenerative disorders. The experimental protocols and data presented in this guide offer a foundation for such future investigations.
References
- 1. What are GAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. A comparative review on the well-studied GAT1 and the understudied BGT-1 in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective [frontiersin.org]
- 4. Anti-ischemic and cognition-enhancing properties of NNC-711, a gamma-aminobutyric acid reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GABA uptake blocker NNC-711 exhibits marked anticonvulsant action in two cortical epileptic models in immature rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Activation of GABAAR Alleviated Cerebral Ischemic Injury via the Suppression of Oxidative Stress, Autophagy, and Apoptosis Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Activation of GABAAR Alleviated Cerebral Ischemic Injury via the Suppression of Oxidative Stress, Autophagy, and Apoptosis Pathways [mdpi.com]
NNC-711: A Technical Guide for Epilepsy Research Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of NNC-711, a potent and selective inhibitor of the GABA transporter 1 (GAT-1), for its application in preclinical epilepsy research. Epilepsy is a neurological disorder characterized by an imbalance between excitatory and inhibitory neurotransmission.[1] By blocking the reuptake of the primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA), NNC-711 enhances GABAergic tone, representing a key therapeutic strategy for seizure control. This document details the mechanism of action of NNC-711, provides comprehensive experimental protocols for its use in various epilepsy models, and presents key quantitative data in a structured format to facilitate research and development in the field of anticonvulsant therapies.
Introduction
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in maintaining the delicate balance between neuronal excitation and inhibition.[2] A disruption of this equilibrium can lead to hyperexcitability and the generation of seizures.[2] The synaptic concentration of GABA is primarily regulated by GABA transporters (GATs), which are responsible for the reuptake of GABA into presynaptic neurons and surrounding glial cells.[3] Of the four identified GAT subtypes (GAT-1, GAT-2, GAT-3, and BGT-1), GAT-1 is the predominant isoform in the brain and a primary target for anticonvulsant drug development.[4]
NNC-711 is a selective inhibitor of GAT-1, demonstrating high potency and selectivity for this transporter subtype.[5][6] Its ability to increase synaptic GABA levels makes it a valuable research tool for investigating the role of GABAergic neurotransmission in epilepsy and for the preclinical evaluation of novel anti-seizure therapies.[5]
Mechanism of Action
NNC-711 exerts its anticonvulsant effects by selectively binding to and inhibiting the GAT-1 transporter.[4][6] This action blocks the reuptake of GABA from the synaptic cleft, leading to an accumulation of GABA and prolonged activation of postsynaptic GABA-A and GABA-B receptors. The enhanced GABAergic signaling results in increased neuronal inhibition, thereby counteracting the excessive excitation that underlies seizure activity.[2]
The following diagram illustrates the signaling pathway affected by NNC-711:
Quantitative Data
The following tables summarize key quantitative data for NNC-711 from various in vitro and in vivo studies.
Table 1: In Vitro Potency of NNC-711
| Target | Species | IC50 | Reference |
| GAT-1 | Human | 0.04 µM | |
| GAT-1 | Rat | 47 nM | [5] |
| GAT-2 | Rat | 171 µM | |
| GAT-3 | Human | 1700 µM | |
| BGT-1 | Human | 622 µM | |
| Neuronal GABA Uptake | Rat | 1238 nM | [5] |
| Glial GABA Uptake | Rat | 636 nM | [5] |
Table 2: In Vivo Anticonvulsant Efficacy of NNC-711
| Epilepsy Model | Species | Seizure Type | ED50 | Reference |
| Pentylenetetrazol (PTZ) | Mouse | Tonic | 0.72 mg/kg i.p. | [1] |
| Pentylenetetrazol (PTZ) | Rat | Tonic | 1.7 mg/kg i.p. | [1] |
| DMCM-induced | Mouse | Clonic | 1.2 mg/kg i.p. | [1] |
| Audiogenic | Mouse | Clonic & Tonic | 0.23 mg/kg i.p. | [1] |
Experimental Protocols
This section provides detailed methodologies for key experimental epilepsy models utilizing NNC-711.
Pentylenetetrazol (PTZ)-Induced Seizure Model in Rats
This model is widely used to screen for potential anticonvulsant drugs. PTZ is a GABAA receptor antagonist that induces generalized seizures.
Experimental Workflow:
Materials:
-
NNC-711
-
Pentylenetetrazol (PTZ)
-
Sterile 0.9% saline
-
Male Wistar rats (200-250 g)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Observation chamber
-
Video recording equipment (optional)
-
Timer
Procedure:
-
Animal Acclimatization: House rats under standard laboratory conditions for at least one week before the experiment.
-
Drug Preparation: Dissolve NNC-711 in sterile saline to the desired concentrations. Prepare a fresh solution of PTZ in saline at a concentration of 60 mg/kg body weight.[7]
-
NNC-711 Administration: Administer NNC-711 or vehicle (saline) intraperitoneally at the desired doses (e.g., 0.25-20 mg/kg).[8]
-
Waiting Period: Allow a 30-minute pre-treatment period for NNC-711 to be absorbed and distributed.
-
PTZ Administration: Inject PTZ (60 mg/kg, i.p.) to induce seizures.[7]
-
Observation: Immediately after PTZ injection, place the rat in an observation chamber and record its behavior for 30 minutes.
-
Seizure Scoring: Score the seizure severity using the Racine scale.[9][10][11]
Racine Scale for Seizure Scoring: [9][10][11]
-
Stage 0: No response
-
Stage 1: Mouth and facial movements
-
Stage 2: Head nodding
-
Stage 3: Forelimb clonus
-
Stage 4: Rearing with forelimb clonus
-
Stage 5: Rearing and falling with generalized tonic-clonic seizures
Data Analysis:
-
Latency to first seizure: Time from PTZ injection to the onset of the first clonic seizure.
-
Seizure duration: Total time spent in convulsive seizures.
-
Seizure score: The maximum stage reached on the Racine scale.
-
Statistical Analysis: Compare the results between the NNC-711-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Cortical Stimulation Model in Rats
This model allows for the investigation of focal seizures and the effect of anticonvulsants on seizure propagation.
Experimental Workflow:
Materials:
-
NNC-711
-
Sterile 0.9% saline
-
Male Wistar rats
-
Stereotaxic apparatus
-
Cortical stimulating and recording electrodes
-
Electrical stimulator
-
EEG recording system
-
Anesthetics
Procedure:
-
Electrode Implantation: Anesthetize the rat and place it in a stereotaxic frame. Implant stimulating and recording electrodes in the desired cortical area (e.g., sensorimotor cortex).[12]
-
Recovery: Allow the animal to recover from surgery for at least one week.
-
Baseline Recording: Record baseline EEG activity before any treatment.
-
NNC-711 Administration: Administer NNC-711 (e.g., 1 or 10 mg/kg, i.p.) or vehicle.[12]
-
Cortical Stimulation: After a pre-treatment period, deliver electrical stimulation to the implanted electrode. Stimulation parameters can vary, but a common protocol is low-frequency stimulation (e.g., 8 Hz).[12]
-
EEG and Behavioral Monitoring: Record EEG activity and observe the animal's behavior during and after stimulation to assess for afterdischarges and behavioral seizures.
-
Data Analysis:
-
Afterdischarge duration: Measure the duration of epileptiform activity in the EEG following stimulation.
-
Behavioral seizure severity: Score any observed seizures.
-
EEG analysis: Analyze changes in EEG power spectra.[5]
-
Statistical Analysis: Compare the results between the NNC-711-treated and vehicle control groups.
-
Audiogenic Seizure Model in Mice
This model is useful for studying reflex seizures, particularly in genetically susceptible strains like DBA/2 mice.
Experimental Workflow:
Materials:
-
NNC-711
-
Sterile 0.9% saline
-
DBA/2 mice (21-28 days of age)[2]
-
Acoustic stimulation chamber capable of producing high-intensity sound (100-120 dB)[2]
-
Sound level meter
-
Timer
Procedure:
-
Animal Selection: Use DBA/2 mice, which are genetically susceptible to audiogenic seizures, typically between 21 and 28 days of age.[2]
-
Drug Administration: Administer NNC-711 (e.g., 0.23 mg/kg, i.p.) or vehicle.[1]
-
Acoustic Stimulation: After a 30-minute pre-treatment period, place the mouse in the acoustic chamber and expose it to a high-intensity sound stimulus (e.g., an electric bell or a specific frequency tone at 100-120 dB) for a fixed duration (e.g., 60 seconds).[2]
-
Observation: Observe the mouse for the occurrence and severity of seizures, which typically progress from wild running to clonic and then tonic convulsions.
-
Data Analysis:
-
Seizure incidence: The percentage of animals in each group that exhibit seizures.
-
Seizure severity: A scoring system can be used to quantify the severity of the seizures.
-
Latency to seizure onset: The time from the start of the acoustic stimulus to the first sign of seizure activity.
-
Statistical Analysis: Compare seizure incidence and severity between the NNC-711-treated and vehicle control groups.
-
Conclusion
NNC-711 is a valuable pharmacological tool for the investigation of epilepsy and the development of novel anticonvulsant drugs. Its high potency and selectivity for the GAT-1 transporter allow for the specific modulation of GABAergic neurotransmission. The experimental models and protocols detailed in this guide provide a framework for researchers to effectively utilize NNC-711 in their studies. The provided quantitative data serves as a useful reference for dose-selection and interpretation of experimental results. Further research utilizing NNC-711 will continue to enhance our understanding of the role of GABAergic deficits in the pathophysiology of epilepsy and aid in the discovery of more effective therapeutic interventions.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP [frontiersin.org]
- 3. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter | The EMBO Journal [link.springer.com]
- 4. Tiagabine, SK&F 89976-A, CI-966, and NNC-711 are selective for the cloned GABA transporter GAT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GABA transporter-1 inhibitor NO-711 alters the EEG power spectra and enhances non-rapid eye movement sleep during the active phase in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Seizures elicited by transcorneal 6 Hz stimulation in developing rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pentylenetetrazole-Induced Seizures in Wistar Male Albino Rats with Reference to Glutamate Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Responsive Electrical Stimulation Suppresses Epileptic Seizures in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A revised Racine's scale for PTZ-induced seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Racine stages - Wikipedia [en.wikipedia.org]
- 12. GABA uptake blocker NNC-711 exhibits marked anticonvulsant action in two cortical epileptic models in immature rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cognitive-Enhancing Effects of NNC-711: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NNC-711, a potent and selective inhibitor of the GABA transporter 1 (GAT-1), has demonstrated significant potential as a cognitive-enhancing agent in preclinical studies. By blocking the reuptake of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, NNC-711 elevates extracellular GABA levels, thereby modulating neuronal activity and promoting cognitive function. This technical guide provides an in-depth overview of the core pharmacology of NNC-711, its effects on cognitive performance, the experimental protocols used to evaluate its efficacy, and the putative signaling pathways underlying its mechanism of action.
Core Pharmacology and Data Presentation
NNC-711 exhibits high selectivity for the GAT-1 transporter, which is primarily responsible for GABA reuptake at synaptic terminals. This selectivity minimizes off-target effects and contributes to its favorable preclinical profile. The following tables summarize the key quantitative data regarding NNC-711's binding affinity, in vivo efficacy for anticonvulsant effects, and observed motor side effects.
Table 1: In Vitro Inhibitory Activity of NNC-711 on GABA Transporters
| Transporter | IC50 (μM) | Species/System | Reference |
| hGAT-1 | 0.04 | Human | [1][2] |
| rGAT-2 | 171 | Rat | [1][2] |
| hGAT-3 | 1700 | Human | [1][2] |
| hBGT-1 | 622 | Human | [1][2] |
Table 2: In Vivo Efficacy and Side Effect Profile of NNC-711 in Rodents
| Effect | ED50 (mg/kg, i.p.) | Species | Model | Reference |
| Anticonvulsant (clonic) | 1.2 | Mouse | DMCM-induced seizures | [3] |
| Anticonvulsant (tonic) | 0.72 | Mouse | Pentylenetetrazole (PTZ)-induced seizures | [3] |
| Anticonvulsant (tonic) | 1.7 | Rat | Pentylenetetrazole (PTZ)-induced seizures | [3] |
| Anticonvulsant (clonic & tonic) | 0.23 | Mouse | Audiogenic seizures | [3] |
| Motor Impairment (Traction) | 23 | Mouse | Traction Test | [3] |
| Motor Impairment (Rotarod) | 10 | Mouse | Rotarod Test | [3] |
| Motor Impairment (Locomotor) | 45 | Mouse | Exploratory Locomotor Activity | [3] |
Cognitive Enhancement Data:
Experimental Protocols
The cognitive-enhancing properties of NNC-711 have been primarily evaluated using two standard behavioral paradigms: the Morris water maze for spatial learning and memory, and the passive avoidance test for fear-motivated learning and memory.
Morris Water Maze (MWM) Protocol for Spatial Learning
Objective: To assess spatial learning and memory in rodents.
Apparatus:
-
A circular pool (typically 1.5-2.0 meters in diameter) filled with water made opaque with non-toxic white or black paint.
-
An escape platform submerged 1-2 cm below the water surface.
-
Various distal visual cues are placed around the room and remain in fixed positions throughout the experiment.
-
A video tracking system to record the animal's swim path, escape latency, and time spent in different quadrants.
Procedure:
-
Habituation: On the first day, allow the animal to swim freely in the pool for 60 seconds without the platform to acclimate to the environment.
-
Training Trials:
-
Conduct 4 trials per day for 5 consecutive days.
-
For each trial, gently place the rat into the water facing the wall at one of four quasi-random start locations (North, South, East, West).
-
Allow the rat to search for the hidden platform for a maximum of 60-90 seconds.
-
If the rat finds the platform, allow it to remain there for 15-30 seconds.
-
If the rat fails to find the platform within the allotted time, gently guide it to the platform and allow it to remain there for 15-30 seconds.
-
The inter-trial interval is typically 10-15 minutes.
-
-
Drug Administration: Administer NNC-711 (e.g., 0.5, 1.0, 2.0 mg/kg, i.p.) or vehicle 30 minutes prior to the first training trial each day.
-
Probe Trial:
-
24 hours after the final training trial, remove the platform from the pool.
-
Place the rat in the pool at a novel start position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located), the number of times the animal crosses the former platform location, and the swim path.
-
-
Data Analysis: Analyze escape latency and path length during training trials, and time in the target quadrant and platform crossings during the probe trial.
Passive Avoidance Protocol for Scopolamine-Induced Amnesia
Objective: To assess the ability of NNC-711 to reverse chemically-induced deficits in fear-motivated learning and memory.
Apparatus:
-
A two-compartment shuttle box with a light and a dark compartment connected by a guillotine door.
-
The floor of the dark compartment is equipped with a grid capable of delivering a mild electric foot shock.
Procedure:
-
Acquisition Trial (Training):
-
Place the rat in the light compartment of the apparatus.
-
After a brief habituation period (e.g., 60 seconds), the guillotine door opens.
-
When the rat enters the dark compartment (which they are naturally inclined to do), the door closes, and a mild, inescapable foot shock (e.g., 0.5 mA for 2 seconds) is delivered.
-
Measure the step-through latency (the time it takes for the animal to enter the dark compartment).
-
Immediately after the shock, remove the animal from the apparatus.
-
-
Drug and Amnesic Agent Administration:
-
Administer scopolamine (B1681570) (e.g., 1 mg/kg, i.p.) 30 minutes before the acquisition trial to induce amnesia.
-
Administer NNC-711 (e.g., 0.5, 1.0, 2.0 mg/kg, i.p.) or vehicle at a specified time before or after the acquisition trial (e.g., 30 minutes before).
-
-
Retention Trial (Testing):
-
24 hours after the acquisition trial, place the rat back in the light compartment.
-
After the habituation period, the guillotine door opens.
-
Record the step-through latency to enter the dark compartment for a maximum of 300 seconds. A longer latency indicates better memory of the aversive event.
-
-
Data Analysis: Compare the step-through latencies between the different treatment groups.
Signaling Pathways and Visualizations
The cognitive-enhancing effects of NNC-711 are initiated by its primary mechanism of action: the inhibition of the GAT-1 transporter. This leads to an increase in the concentration and dwell time of GABA in the synaptic cleft, enhancing both phasic and tonic GABAergic inhibition. The subsequent modulation of neuronal circuits involved in learning and memory is complex and likely involves multiple downstream signaling cascades.
References
- 1. Suppression of inhibitory GABAergic transmission by cAMP signaling pathway: alterations in learning and memory mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suppression of inhibitory GABAergic transmission by cAMP signaling pathway: alterations in learning and memory mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NNC-711, a novel potent and selective gamma-aminobutyric acid uptake inhibitor: pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of NNC-711: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
NNC-711 is a potent and selective inhibitor of the GABA transporter 1 (GAT-1), a key protein responsible for the reuptake of the neurotransmitter gamma-aminobutyric acid (GABA) from the synaptic cleft.[1] By blocking GAT-1, NNC-711 increases the extracellular concentration of GABA, thereby enhancing inhibitory neurotransmission. This mechanism of action underlies its anticonvulsant properties and potential therapeutic applications in neurological disorders. This technical guide provides an in-depth overview of the in vitro characterization of NNC-711, including its binding affinity, inhibitory potency on GABA uptake, and its effects on GABAergic currents. Detailed experimental protocols and data are presented to facilitate further research and development.
Core Mechanism of Action: GAT-1 Inhibition
NNC-711 exerts its pharmacological effects by competitively inhibiting the GAT-1 transporter. This transporter, located on presynaptic neurons and surrounding glial cells, plays a crucial role in terminating GABAergic signaling by removing GABA from the synaptic cleft. The inhibition of GAT-1 by NNC-711 leads to a prolonged presence of GABA in the synapse, resulting in enhanced activation of postsynaptic GABAA and GABAB receptors and an overall increase in inhibitory tone in the central nervous system.
Quantitative Data Summary
The following tables summarize the key quantitative data for the in vitro characterization of NNC-711.
Table 1: Inhibitory Potency (IC50) of NNC-711 on GABA Transporters
| Transporter Subtype | Species | IC50 (µM) | Reference |
| GAT-1 | Human | 0.04 | [1] |
| GAT-1 | Rat | 0.38 | [1] |
| GAT-2 | Rat | 171 | [1] |
| GAT-3 | Human | 1700 | [1] |
| GAT-3 | Rat | 349 | [1] |
| BGT-1 | Human | 622 | [1] |
Table 2: Inhibition of [3H]GABA Uptake by NNC-711 in Rat Brain Preparations
| Preparation | IC50 (nM) | Reference |
| Synaptosomes | 47 | [1] |
| Neuronal Cultures | 1238 | |
| Glial Cultures | 636 |
Table 3: Displacement of [3H]tiagabine Binding by NNC-711
| Preparation | IC50 (nM) | Reference |
| Rat Brain Membranes | 20 | [1] |
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
Radioligand Binding Assay for GAT-1
This protocol describes a competitive binding assay to determine the affinity of NNC-711 for the GAT-1 transporter using a radiolabeled ligand such as [3H]tiagabine.
Materials:
-
Rat brain tissue (cortex or hippocampus)
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, pH 7.4)
-
[3H]tiagabine (radioligand)
-
NNC-711 (test compound)
-
Non-specific binding control (e.g., high concentration of tiagabine)
-
Scintillation cocktail
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold membrane preparation buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 1-2 mg/mL.
-
Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of [3H]tiagabine (typically at its Kd), and varying concentrations of NNC-711. For total binding, add vehicle instead of NNC-711. For non-specific binding, add a saturating concentration of unlabeled tiagabine.
-
Incubation: Add the prepared membrane suspension to each well. Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioactivity.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the NNC-711 concentration. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Synaptosomal [3H]GABA Uptake Assay
This assay measures the ability of NNC-711 to inhibit the uptake of radiolabeled GABA into isolated nerve terminals (synaptosomes).
Materials:
-
Rat brain tissue (cortex or hippocampus)
-
Sucrose (B13894) buffer (e.g., 0.32 M sucrose)
-
Krebs-Ringer buffer (physiological salt solution)
-
[3H]GABA (radiolabeled substrate)
-
NNC-711 (test compound)
-
Scintillation cocktail and counter
Procedure:
-
Synaptosome Preparation: Homogenize rat brain tissue in ice-cold sucrose buffer. Centrifuge the homogenate at low speed. Layer the supernatant onto a discontinuous density gradient (e.g., Ficoll or Percoll) and centrifuge at high speed. Collect the synaptosomal fraction from the interface of the gradient layers.
-
Uptake Assay: Pre-incubate the synaptosomes in Krebs-Ringer buffer at 37°C. Add varying concentrations of NNC-711. Initiate the uptake by adding a fixed concentration of [3H]GABA.
-
Termination of Uptake: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.
-
Quantification and Analysis: Measure the radioactivity retained on the filters using a scintillation counter. Determine the IC50 value of NNC-711 for GABA uptake inhibition as described in the radioligand binding assay protocol.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the effect of NNC-711 on GABAergic currents in individual neurons within brain slices.
Materials:
-
Acute brain slices (e.g., from rat or mouse hippocampus)
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular solution for the patch pipette (containing a chloride salt to measure GABAA receptor-mediated currents)
-
Patch-clamp amplifier and data acquisition system
-
Microscope with micromanipulators
-
NNC-711
Procedure:
-
Slice Preparation: Prepare acute brain slices (250-350 µm thick) from the brain region of interest using a vibratome in ice-cold, oxygenated aCSF.
-
Recording: Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF at physiological temperature. Under visual guidance, approach a neuron with a glass micropipette filled with intracellular solution. Form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane and then rupture the membrane patch to achieve the whole-cell configuration.
-
Data Acquisition: Record spontaneous or evoked inhibitory postsynaptic currents (IPSCs) and tonic GABAergic currents.
-
Drug Application: After obtaining a stable baseline recording, bath-apply NNC-711 at a known concentration.
-
Analysis: Analyze the changes in the amplitude, frequency, and decay kinetics of IPSCs, as well as any changes in the holding current (indicative of a tonic current) in the presence of NNC-711.
Conclusion
The in vitro characterization of NNC-711 consistently demonstrates its high potency and selectivity as a GAT-1 inhibitor. The data from radioligand binding and GABA uptake assays confirm its primary mechanism of action. Electrophysiological studies further elucidate the functional consequences of GAT-1 inhibition, showing an enhancement of GABAergic neurotransmission. The detailed protocols provided in this guide serve as a valuable resource for researchers investigating the pharmacology of NNC-711 and other GAT-1 inhibitors, and for the development of novel therapeutics targeting the GABAergic system.
References
Methodological & Application
NNC-711: Application Notes and Protocols for In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
NNC-711 is a potent and selective inhibitor of the GABA transporter 1 (GAT-1), which plays a crucial role in the reuptake of gamma-aminobutyric acid (GABA) from the synaptic cleft.[1][2][3] By blocking GAT-1, NNC-711 effectively increases the concentration and duration of GABA in the synapse, thereby enhancing GABAergic inhibition in the central nervous system.[3] This mechanism of action underlies its significant anticonvulsant properties, which have been demonstrated in various preclinical models of epilepsy.[4][5] Furthermore, NNC-711 has shown potential as a cognitive enhancer in models of learning and memory.[6] These application notes provide detailed protocols for in vivo studies using NNC-711 to investigate its anticonvulsant and cognitive-enhancing effects.
Mechanism of Action: GAT-1 Inhibition
NNC-711 selectively binds to and inhibits the GAT-1 transporter, preventing the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells. This leads to an accumulation of GABA in the synapse, resulting in prolonged activation of GABA receptors (GABA-A and GABA-B) on the postsynaptic neuron. The enhanced GABAergic signaling hyperpolarizes the postsynaptic membrane, making it less likely to fire an action potential and thus reducing overall neuronal excitability.
References
- 1. Effects of NNC 711, a GABA uptake inhibitor, on pentylenetetrazol-induced seizures in developing and adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amelioration of Pentylenetetrazole-Induced Seizures by Modulators of Sigma, N-Methyl-D-Aspartate, and Ryanodine Receptors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of a gamma-aminobutyric acid uptake inhibitor, NNC-711, on spontaneous postsynaptic currents in cultured rat hippocampal neurons: implications for antiepileptic drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio-techne.com [bio-techne.com]
- 5. NNC-711, a novel potent and selective gamma-aminobutyric acid uptake inhibitor: pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Audiogenic Seizures in the Fmr1 Knock-Out Mouse Are Induced by Fmr1 Deletion in Subcortical, VGlut2-Expressing Excitatory Neurons and Require Deletion in the Inferior Colliculus - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of NNC 711 Stock Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
NNC 711 is a potent and selective inhibitor of the GABA transporter 1 (GAT-1), playing a crucial role in neuroscience research and drug development.[1][2][3] Proper preparation of this compound stock solutions is paramount for accurate and reproducible experimental outcomes. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for both in vitro and in vivo applications.
Compound Information
-
Chemical Name: 1-[2-[[(diphenylmethylene)amino]oxy]ethyl]-1,2,5,6-tetrahydro-3-pyridinecarboxylic acid hydrochloride[1]
-
Molecular Formula: C₂₁H₂₂N₂O₃ · HCl[3]
-
Molecular Weight: 386.88 g/mol (Note: Batch-specific molecular weight may vary; always refer to the Certificate of Analysis)
-
Purity: ≥98%[3]
-
Biological Activity: Selective inhibitor of GAT-1, leading to increased extracellular GABA levels.[1][3] It has demonstrated anticonvulsant and cognition-enhancing effects.[3][4]
Data Presentation: Solubility and Recommended Concentrations
Quantitative data for this compound solubility and recommended stock concentrations are summarized in the table below for easy reference.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Recommended Stock Concentration Range | Notes |
| Water | 3.87 | 10[1][3] | 1-10 mM | Suitable for many in vitro assays where an aqueous solution is required. |
| DMSO | 38.69 | 100[3] | 10-100 mM | Recommended for preparing high-concentration stock solutions. The final DMSO concentration in assays should be kept low (typically <0.5%) to avoid solvent-induced artifacts.[5] |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile deionized water or phosphate-buffered saline (PBS)
-
Calibrated analytical balance
-
Sterile polypropylene (B1209903) microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile filter tips
Protocol for Preparing a 10 mM this compound Stock Solution in Water
This protocol is suitable for experiments where the final concentration of this compound needed is relatively low and the presence of an organic solvent is not desirable.
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM solution, weigh out 0.387 mg of this compound (based on a molecular weight of 386.88 g/mol ).
-
Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add the appropriate volume of sterile deionized water or PBS to achieve the final desired concentration.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may aid dissolution.
-
Sterilization (Optional): If required for your application, filter-sterilize the solution through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4] Avoid repeated freeze-thaw cycles.[4]
Protocol for Preparing a 100 mM this compound Stock Solution in DMSO
This protocol is ideal for creating a concentrated stock solution that can be diluted for various experiments.
-
Aseptic Technique: Work in a sterile environment to maintain the sterility of the stock solution.
-
Weighing: Weigh out the desired mass of this compound powder. To prepare 1 mL of a 100 mM solution, weigh 38.69 mg of this compound (based on a molecular weight of 386.88 g/mol ).
-
Dissolution: Transfer the weighed powder to a sterile tube. Add the calculated volume of anhydrous DMSO.
-
Mixing: Vortex the solution thoroughly until all the solid has dissolved.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C for up to one month or at -80°C for up to six months.[4]
Visualizations
Experimental Workflow
Caption: Workflow for this compound Stock Solution Preparation.
Signaling Pathway Inhibition
Caption: this compound Inhibition of GABA Reuptake via GAT-1.
Safety Precautions
-
Handle this compound in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Refer to the Safety Data Sheet (SDS) for detailed safety information.
Conclusion
The protocols outlined in this document provide a comprehensive guide for the preparation of this compound stock solutions. Adherence to these procedures will ensure the integrity and consistency of experimental results. For all applications, it is crucial to refer to the batch-specific information provided by the supplier and to perform appropriate validation experiments.
References
NNC-711 Application Notes and Protocols for Rodent Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
NNC-711 is a potent and selective inhibitor of the GABA transporter 1 (GAT-1), which plays a crucial role in the reuptake of gamma-aminobutyric acid (GABA) from the synaptic cleft.[1][2] By blocking GAT-1, NNC-711 increases the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission.[3] This mechanism of action makes NNC-711 a valuable pharmacological tool for investigating the role of the GABAergic system in various physiological and pathological processes. In rodent behavioral studies, NNC-711 has been primarily utilized for its anticonvulsant and cognition-enhancing properties.[1][4] These application notes provide detailed protocols for the use of NNC-711 in common rodent behavioral paradigms, along with recommended dosage ranges and data presentation guidelines.
Data Presentation
The following tables summarize the effective dosages of NNC-711 in various rodent behavioral studies. It is important to note that the optimal dose can vary depending on the specific animal strain, age, and experimental conditions. Therefore, pilot studies are recommended to determine the most effective dose for a particular experimental setup.
Table 1: NNC-711 Dosage for Seizure Models in Rodents
| Behavioral Assay | Species/Strain | Route of Administration | Effective Dose Range | Observed Effect |
| Pentylenetetrazol (PTZ)-induced seizures | Rat (Wistar) | Intraperitoneal (i.p.) | 0.25 - 20 mg/kg | Suppression of clonic and tonic-clonic seizures.[5] |
| Pentylenetetrazol (PTZ)-induced seizures | Mouse | Intraperitoneal (i.p.) | ED50 (tonic) = 0.72 mg/kg | Potent anticonvulsant effect.[1] |
| Pentylenetetrazol (PTZ)-induced seizures | Rat | Intraperitoneal (i.p.) | ED50 (tonic) = 1.7 mg/kg | Potent anticonvulsant effect.[1] |
| Audiogenic seizures | Mouse | Intraperitoneal (i.p.) | ED50 = 0.23 mg/kg | Potent anticonvulsant effect.[1] |
| DMCM-induced seizures | Mouse | Intraperitoneal (i.p.) | ED50 (clonic) = 1.2 mg/kg | Potent anticonvulsant effect.[1] |
| Cortical Epileptogenesis | Rat (immature) | Intraperitoneal (i.p.) | 1 - 10 mg/kg | Suppressed spread of epileptic activity.[6] |
Table 2: NNC-711 Dosage for Learning and Memory Studies in Rodents
| Behavioral Assay | Species/Strain | Route of Administration | Optimal Dose | Observed Effect |
| Passive Avoidance Task | Rat | - | 0.5 - 1.0 mg/kg | Prevention of scopolamine-induced amnesia.[4] |
| Morris Water Maze | Rat (mature and aged) | - | 0.5 - 1.0 mg/kg | Reduced escape latencies, indicating enhanced spatial learning.[4] |
Table 3: NNC-711 Dosage for Anxiety and Locomotor Activity Studies in Rodents
| Behavioral Assay | Species/Strain | Route of Administration | ED50 for Side Effects | Observed Effect |
| Traction Test | Mouse | Intraperitoneal (i.p.) | 23 mg/kg | Inhibition of traction.[1] |
| Rotarod | Mouse | Intraperitoneal (i.p.) | 10 mg/kg | Inhibition of rotarod performance.[1] |
| Exploratory Locomotor Activity | Mouse | Intraperitoneal (i.p.) | 45 mg/kg | Inhibition of exploratory locomotor activity.[1] |
Experimental Protocols
NNC-711 Preparation and Administration
NNC-711 is typically dissolved in saline for in vivo administration. Due to its potential for motor side effects at higher doses, it is crucial to carefully select the dose based on the specific behavioral paradigm.[1] For most behavioral studies, intraperitoneal (i.p.) injection is the preferred route of administration.
Seizure Models
Pentylenetetrazol (PTZ)-Induced Seizure Model
This model is widely used to screen for anticonvulsant drugs.
-
Apparatus: A transparent observation chamber.
-
Procedure:
-
Administer NNC-711 or vehicle to the rodents.
-
After a predetermined pretreatment time (e.g., 30 minutes), administer a convulsant dose of PTZ (e.g., 60-85 mg/kg, i.p. for rats).
-
Immediately place the animal in the observation chamber and record the latency to the first seizure, the severity of the seizure (using a standardized scoring system), and the duration of seizures for a period of 30 minutes.
-
-
Data Analysis: Compare the seizure parameters between the NNC-711 treated and vehicle-treated groups.
Learning and Memory Models
Passive Avoidance Task
This task assesses fear-motivated learning and memory.
-
Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with a grid for delivering a mild foot shock.
-
Procedure:
-
Training (Day 1): Place the animal in the light compartment. After a short habituation period, the door to the dark compartment is opened. When the animal enters the dark compartment, the door closes, and a mild, inescapable foot shock is delivered.
-
Testing (Day 2): 24 hours after training, place the animal back in the light compartment and open the door to the dark compartment. Record the latency to enter the dark compartment (step-through latency). A longer latency indicates better memory of the aversive event.
-
-
Data Analysis: Compare the step-through latencies between the NNC-711 treated and vehicle-treated groups.
Morris Water Maze
This task is a widely used test for spatial learning and memory.
-
Apparatus: A large circular pool filled with opaque water, with a hidden escape platform submerged just below the surface. Visual cues are placed around the room.
-
Procedure:
-
Acquisition Phase (e.g., 4-5 days): Animals are given multiple trials per day to find the hidden platform from different starting locations. The latency to find the platform is recorded for each trial.
-
Probe Trial (e.g., Day 6): The platform is removed, and the animal is allowed to swim for a set period (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is recorded.
-
-
Data Analysis: Analyze the escape latencies during the acquisition phase to assess learning. In the probe trial, a significant preference for the target quadrant in the NNC-711 treated group compared to the vehicle group indicates enhanced spatial memory.
Anxiety Models
Elevated Plus Maze (EPM)
The EPM is used to assess anxiety-like behavior in rodents.
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Procedure:
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a 5-minute period.
-
Record the number of entries and the time spent in the open and closed arms using a video-tracking system.
-
-
Data Analysis: Anxiolytic compounds typically increase the percentage of time spent and the number of entries into the open arms.
Light-Dark Box Test
This test is also used to assess anxiety-like behavior.
-
Apparatus: A box divided into a small, dark compartment and a large, brightly illuminated compartment, with an opening connecting the two.
-
Procedure:
-
Place the animal in the center of the light compartment.
-
Allow the animal to freely explore the apparatus for a set period (e.g., 5-10 minutes).
-
Record the time spent in each compartment and the number of transitions between the two compartments.
-
-
Data Analysis: Anxiolytic drugs are expected to increase the time spent in the light compartment and the number of transitions.
Open Field Test
This test can be used to assess general locomotor activity and anxiety-like behavior.
-
Apparatus: A large, open, square arena.
-
Procedure:
-
Place the animal in the center of the open field.
-
Allow the animal to explore for a defined period (e.g., 5-10 minutes).
-
Track the animal's movement using a video-tracking system.
-
-
Data Analysis: Measure the total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency. A decrease in the time spent in the center is often interpreted as an indication of anxiety. NNC-711 at higher doses can reduce overall locomotor activity.[1]
Signaling Pathway and Experimental Workflow
NNC-711 Mechanism of Action
NNC-711 acts as a selective inhibitor of the GABA transporter GAT-1. This inhibition leads to an accumulation of GABA in the synaptic cleft, which in turn enhances the activation of both ionotropic GABA-A receptors and metabotropic GABA-B receptors.[3][7] The enhanced GABAergic signaling results in increased neuronal inhibition, which is the basis for its anticonvulsant effects. The cognitive-enhancing effects are also thought to be mediated by the modulation of GABAergic circuits involved in learning and memory.
Caption: NNC-711 inhibits GAT-1, increasing synaptic GABA and enhancing neuronal inhibition.
Experimental Workflow for Behavioral Studies
The following diagram illustrates a typical workflow for conducting behavioral studies with NNC-711.
References
- 1. NNC-711, a novel potent and selective gamma-aminobutyric acid uptake inhibitor: pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What are GAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Anti-ischemic and cognition-enhancing properties of NNC-711, a gamma-aminobutyric acid reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of NNC 711, a GABA uptake inhibitor, on pentylenetetrazol-induced seizures in developing and adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GABA uptake blocker NNC-711 exhibits marked anticonvulsant action in two cortical epileptic models in immature rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
NNC-711 Administration in Animal Models of Seizure: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of NNC-711, a selective GABA transporter 1 (GAT-1) inhibitor, in various animal models of seizures. The following protocols and data are intended to guide researchers in designing and conducting experiments to evaluate the anticonvulsant properties of NNC-711 and similar compounds.
Mechanism of Action
NNC-711 exerts its anticonvulsant effects by selectively inhibiting the GAT-1 transporter, which is responsible for the reuptake of gamma-aminobutyric acid (GABA) from the synaptic cleft into presynaptic neurons and surrounding glial cells.[1] By blocking GAT-1, NNC-711 increases the concentration and prolongs the action of GABA in the synapse. This enhancement of GABAergic inhibition leads to a dampening of neuronal excitability, thereby raising the seizure threshold and reducing the propagation of seizure activity.[2]
Caption: Signaling pathway of NNC-711. NNC-711 blocks the GAT-1 transporter, increasing synaptic GABA levels.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of NNC-711.
Table 1: In Vitro Inhibitory Activity of NNC-711
| Target | IC50 (nM) |
| Synaptosomal GABA Uptake | 47 |
| Neuronal GABA Uptake | 1238 |
| Glial GABA Uptake | 636 |
Data sourced from Suzdak et al. (1992)[1]
Table 2: In Vivo Anticonvulsant Activity of NNC-711 (ED50, mg/kg, i.p.)
| Seizure Model | Animal Species | Seizure Type | ED50 (mg/kg) |
| Pentylenetetrazole (PTZ) | Mouse | Tonic | 0.72 |
| Pentylenetetrazole (PTZ) | Rat | Tonic | 1.7 |
| Audiogenic | Mouse | Clonic & Tonic | 0.23 |
| DMCM-induced | Mouse | Clonic | 1.2 |
Data sourced from Suzdak et al. (1992)[1][3]
Table 3: Effects of NNC-711 in Development-Specific Seizure Models in Rats
| Age of Rat | Seizure Model | NNC-711 Dose (mg/kg, i.p.) | Observed Effect |
| 18 & 25 days | PTZ-induced | 0.25 - 20 | Suppression of minimal clonic seizures.[4] |
| 12 & 18 days | PTZ-induced | 0.25 - 20 | Suppression/restriction of the tonic phase of GTCS.[4] |
| 90 days (adult) | PTZ-induced | > low doses | Abolition of generalized tonic-clonic seizures.[4] |
| 12, 18, 25 days | Cortical Stimulation (ADs) | 1 & 10 | Shortened duration of cortical afterdischarges (ADs).[2] |
| 18 & 25 days | Cortical Stimulation (ADs) | 1 & 10 | Decreased intensity of clonic seizures during ADs.[2] |
GTCS: Generalized Tonic-Clonic Seizures
Experimental Protocols
Protocol 1: Evaluation of NNC-711 in the Acute Pentylenetetrazole (PTZ)-Induced Seizure Model
This protocol is designed to assess the efficacy of NNC-711 in protecting against acute seizures induced by the GABAA receptor antagonist, pentylenetetrazole.
Materials:
-
NNC-711 hydrochloride
-
Vehicle (e.g., 0.9% saline)
-
Pentylenetetrazole (PTZ)
-
Adult male/female mice (e.g., C57BL/6) or rats (e.g., Wistar, Sprague-Dawley)[4][5]
-
Standard animal cages for observation
-
Syringes and needles for intraperitoneal (i.p.) administration
-
Timer
Procedure:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least 5-7 days before the experiment.
-
Drug Preparation:
-
Dissolve NNC-711 in the chosen vehicle to the desired concentrations (e.g., 0.25, 0.5, 1.0, 2.0 mg/kg).[4] Prepare fresh on the day of the experiment.
-
Dissolve PTZ in 0.9% saline. A typical convulsant dose for mice is 75-85 mg/kg and for rats is 50-70 mg/kg, but this should be predetermined in your specific strain and conditions.[5][6][7]
-
-
Experimental Groups:
-
Group 1: Vehicle control + PTZ
-
Group 2-X: NNC-711 (various doses) + PTZ
-
Group X+1: Positive control (e.g., Diazepam) + PTZ (optional)
-
-
Administration:
-
Observation:
-
Immediately after PTZ administration, place each animal in an individual observation chamber.
-
Observe continuously for 30 minutes.
-
Record the latency (in seconds) to the first myoclonic jerk and the onset of generalized clonic-tonic seizures.
-
Score the seizure severity using a standardized scale (e.g., a modified Racine scale).[8]
-
Record the presence or absence of a tonic hindlimb extension phase.
-
Note any mortality within the observation period.
-
-
Data Analysis:
-
Compare the latencies to seizure onset between vehicle and NNC-711 treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Analyze the seizure severity scores using non-parametric tests (e.g., Kruskal-Wallis test).
-
Calculate the ED50 for protection against the tonic component of the seizure.
-
Caption: Experimental workflow for the PTZ-induced seizure model with NNC-711.
Protocol 2: Evaluation of NNC-711 in a Cortical Stimulation Model
This protocol is for assessing the effect of NNC-711 on focal seizures and their generalization, using electrical stimulation of the cortex in immature rats.[2]
Materials:
-
NNC-711 hydrochloride
-
Vehicle (e.g., 0.9% saline)
-
Anesthetic (e.g., urethane)
-
Immature rats (e.g., 12, 18, or 25 days old)[2]
-
Stereotaxic apparatus
-
Bipolar stimulating and recording electrodes
-
Electrical stimulator
-
EEG recording system
Procedure:
-
Animal Preparation:
-
Anesthetize the rat pup and place it in a stereotaxic frame.
-
Surgically implant bipolar stimulating and recording electrodes over the sensorimotor cortex. Allow for a recovery period if chronic experiments are planned.
-
-
Drug Preparation:
-
Prepare NNC-711 solutions as described in Protocol 1 (e.g., 1 and 10 mg/kg).[2]
-
-
Baseline Recording and Stimulation:
-
Record baseline EEG activity.
-
Deliver low-frequency electrical stimulation (e.g., 8 Hz for 15 seconds) to the sensorimotor cortex to induce a cortical epileptic afterdischarge (AD).[2]
-
Record the duration of the AD and observe any accompanying motor seizures.
-
-
Administration:
-
Administer the vehicle or NNC-711 solution via i.p. injection.
-
Wait for an appropriate pretreatment period.
-
-
Post-Drug Stimulation:
-
Repeat the electrical stimulation protocol as in step 3.
-
Record the duration of the AD and observe any changes in motor seizure intensity or propagation.[2]
-
-
Data Analysis:
-
Compare the duration of the cortical AD before and after NNC-711 administration using a paired t-test or Wilcoxon signed-rank test.
-
Analyze changes in the intensity of motor seizures.
-
Important Considerations
-
Side Effects: At higher doses, NNC-711 can produce behavioral side effects, including motor impairment.[1] It is crucial to conduct behavioral tests (e.g., rotarod, open field) to determine a therapeutic window where anticonvulsant effects are observed without significant motor deficits.
-
Tolerance: Studies have shown that tolerance may develop to the motor-impairing effects of NNC-711 without a corresponding tolerance to its anticonvulsant effects, which could be a favorable therapeutic characteristic.[1]
-
Pharmacokinetics: The timing of administration relative to seizure induction should be optimized based on the pharmacokinetic profile of NNC-711 in the specific species and strain being used.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Seizure induction can cause distress, and appropriate measures should be taken to minimize pain and suffering.
References
- 1. NNC-711, a novel potent and selective gamma-aminobutyric acid uptake inhibitor: pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GABA uptake blocker NNC-711 exhibits marked anticonvulsant action in two cortical epileptic models in immature rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of NNC 711, a GABA uptake inhibitor, on pentylenetetrazol-induced seizures in developing and adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Measuring Extracellular GABA with Microdialysis Following NNC-711 Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, playing a crucial role in regulating neuronal excitability. The concentration of extracellular GABA is tightly controlled by GABA transporters (GATs). NNC-711 is a potent and selective inhibitor of the GAT-1 subtype, and by blocking the reuptake of GABA, it increases its extracellular concentration.[1][2] This application note provides a detailed protocol for the in vivo measurement of extracellular GABA levels in the rat brain using microdialysis, and for assessing the impact of the GAT-1 inhibitor NNC-711.
Key Experimental Parameters and Quantitative Data
Table 1: Basal Extracellular GABA Concentrations in Rat Brain
| Brain Region | Basal GABA Concentration (nM) | Reference |
| Globus Pallidus | 5.2 ± 1.2 to 9.1 ± 1.0 | [3] |
| Substantia Nigra | Not specified, but measurable | [4][5][6] |
| Prefrontal Cortex | Not specified, but measurable | [7][8][9] |
| Hippocampus | ~60 (control median) | [10] |
Table 2: Effect of GAT-1 Inhibition on Extracellular GABA (using Nipecotic Acid as an example)
| Brain Region | GAT-1 Inhibitor & Concentration | % Increase in Basal GABA | Reference |
| Substantia Nigra | Nipecotic Acid (500 µM) | ~350% | [5] |
| Substantia Nigra | Nipecotic Acid (0.5 mM) | 4-fold increase | [4] |
Note: NNC-711, as a potent GAT-1 inhibitor, is expected to produce a significant, dose-dependent increase in extracellular GABA levels.[1][2]
Experimental Protocols
This section details the methodology for conducting in vivo microdialysis to measure GABA levels following the administration of NNC-711.
Animal Preparation and Surgery
-
Animals: Adult male Sprague-Dawley or Wistar rats (250-350 g) are commonly used.
-
Anesthesia: Anesthetize the rat with an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail).
-
Stereotaxic Surgery:
-
Place the anesthetized rat in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole in the skull over the target brain region (e.g., hippocampus, striatum, prefrontal cortex) based on stereotaxic coordinates from a rat brain atlas (e.g., Paxinos and Watson).
-
Implant a guide cannula just above the target region and secure it to the skull with dental cement and skull screws.
-
Insert a dummy cannula into the guide cannula to keep it patent.
-
Allow the animal to recover for at least 48 hours before the microdialysis experiment.
-
Microdialysis Procedure
-
Probe Insertion: On the day of the experiment, gently restrain the awake, freely moving rat and replace the dummy cannula with a microdialysis probe (e.g., CMA 12, 2 mm membrane).
-
Perfusion:
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate, typically 1-2 µL/min, using a microinfusion pump. A common aCSF composition is (in mM): 147 NaCl, 2.7 KCl, 1.2 CaCl2, and 1.0 MgCl2, buffered to pH 7.4.
-
Allow for a stabilization period of at least 1-2 hours after probe insertion to obtain a stable baseline of extracellular GABA.
-
-
Sample Collection:
-
Collect dialysate samples at regular intervals, typically every 10-20 minutes, into small collection vials.
-
Immediately freeze the samples on dry ice or in a refrigerated fraction collector to prevent degradation of GABA. Store samples at -80°C until analysis.
-
-
Baseline Collection: Collect at least 3-4 baseline samples to ensure a stable baseline before drug administration.
-
NNC-711 Administration:
-
NNC-711 can be administered systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).
-
For reverse dialysis, dissolve NNC-711 in the aCSF to the desired concentrations and switch the perfusion solution from regular aCSF to the NNC-711 containing aCSF.
-
Continue collecting dialysate samples throughout the drug administration period and for a post-administration period to monitor the return to baseline.
-
GABA Analysis (HPLC with Fluorescence Detection)
-
Derivatization:
-
GABA is not naturally fluorescent and requires derivatization for detection. A common method is pre-column derivatization with o-phthaldialdehyde (OPA) and a thiol-containing compound (e.g., 2-mercaptoethanol).
-
Mix a small volume of the dialysate sample with the OPA reagent and allow the reaction to proceed for a short, controlled time before injection into the HPLC system.
-
-
HPLC Separation:
-
Use a reverse-phase C18 column to separate the derivatized GABA from other amino acids and components in the dialysate.
-
The mobile phase typically consists of a buffer (e.g., sodium acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (e.g., methanol (B129727) or acetonitrile) run in a gradient or isocratic mode. The pH of the mobile phase is critical for good separation.[11][12]
-
-
Fluorescence Detection:
-
Detect the OPA-derivatized GABA using a fluorescence detector with appropriate excitation and emission wavelengths (e.g., Ex: 340 nm, Em: 450 nm).
-
-
Quantification:
-
Quantify the GABA concentration in the samples by comparing the peak area of GABA in the sample chromatogram to a standard curve generated from known concentrations of GABA standards.
-
Results are often expressed as a percentage of the average baseline concentration.
-
Visualizations
GABAergic Synapse and the Effect of NNC-711
Caption: Mechanism of NNC-711 action at a GABAergic synapse.
Experimental Workflow for Microdialysis
Caption: Workflow for in vivo microdialysis measurement of GABA.
References
- 1. NNC-711, a novel potent and selective gamma-aminobutyric acid uptake inhibitor: pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NNC 711 | GABA Transporters | Tocris Bioscience [tocris.com]
- 3. Microdialysis and Mass Spectrometric Monitoring of Dopamine and Enkephalins in the Globus Pallidus Reveal Reciprocal Interactions that Regulate Movement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of extracellular GABA in the substantia nigra reticulata by means of brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrical stimulation of the substantia nigra reticulata: detection of neuronal extracellular GABA in the ventromedial thalamus and its regulatory mechanism using microdialysis in awake rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Extracellular gamma-aminobutyric acid in the substantia nigra reticulata measured by microdialysis in awake rats: effects of various stimulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Delta(9)-tetrahydrocannabinol decreases extracellular GABA and increases extracellular glutamate and dopamine levels in the rat prefrontal cortex: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evidence for a selective prefrontal cortical GABA(B) receptor-mediated inhibition of glutamate release in the ventral tegmental area: a dual probe microdialysis study in the awake rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Repeated phencyclidine administration alters glutamate release and decreases GABA markers in the prefrontal cortex of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glutamate, Glutamine and GABA Levels in Rat Brain Measured Using MRS, HPLC and NMR Methods in Study of Two Models of Autism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HPLC conditions are critical for the detection of GABA by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Patch-Clamp Recording with NNC-711
For Researchers, Scientists, and Drug Development Professionals
Introduction
NNC-711 is a potent and selective inhibitor of the GABA transporter 1 (GAT-1), a key protein responsible for the reuptake of gamma-aminobutyric acid (GABA) from the synaptic cleft.[1][2][3] By blocking GAT-1, NNC-711 effectively increases the extracellular concentration of GABA, the primary inhibitory neurotransmitter in the central nervous system.[2] This enhancement of GABAergic transmission underlies its anticonvulsant and cognition-enhancing properties.[3][4] Patch-clamp electrophysiology is an indispensable technique to elucidate the precise effects of NNC-711 on neuronal activity at the single-cell level.
These application notes provide detailed protocols for utilizing whole-cell patch-clamp recordings to study the effects of NNC-711 on synaptic currents.
Principle of the Method
The whole-cell patch-clamp technique allows for the direct measurement of ionic currents across the entire membrane of a single neuron.[5][6] A glass micropipette with a tip diameter of approximately 1 micrometer is brought into contact with the cell membrane. A high-resistance "giga-seal" is formed, after which the membrane patch is ruptured by applying suction.[7] This provides low-resistance electrical access to the cell's interior, enabling the voltage-clamping of the membrane to study neurotransmitter-gated ion channels or the recording of changes in membrane potential in current-clamp mode.[6][8]
Application Notes
Mechanism of Action of NNC-711 in an Electrophysiological Context
NNC-711 selectively inhibits GAT-1, leading to an accumulation of GABA in the synaptic cleft and surrounding extrasynaptic space.[2] This elevated GABA concentration can have several effects on neuronal signaling:
-
Prolongation of Inhibitory Postsynaptic Currents (IPSCs): By slowing the clearance of GABA from the synapse, NNC-711 can prolong the decay of GABAA receptor-mediated IPSCs.[9] This enhances the overall inhibitory charge transfer.
-
Activation of Extrasynaptic GABA_A Receptors: Increased ambient GABA can lead to the activation of high-affinity extrasynaptic GABAA receptors, resulting in a tonic inhibitory current.
-
Activation of Presynaptic GABA_B Receptors: Paradoxically, some studies have shown that NNC-711 can decrease the amplitude of IPSCs.[10] This effect is attributed to the spillover of GABA activating presynaptic GABAB autoreceptors, which in turn suppress further GABA release.[10] The GABAB receptor antagonist 2-OH saclofen (B1680481) has been shown to abolish this effect.[10]
-
Modulation of Excitatory Postsynaptic Currents (EPSCs): NNC-711 has also been observed to decrease the amplitude of EPSCs, an effect that is also abolished by GABAB receptor antagonists, suggesting an indirect modulation of excitatory transmission.[10]
Experimental Considerations
-
Cell Type: Cultured hippocampal neurons are a common model system for studying the effects of NNC-711.[10] Acute brain slices, particularly from the hippocampus, are also suitable for investigating network effects like sharp wave-ripple complexes.[9][11]
-
NNC-711 Concentration: The effective concentration of NNC-711 can vary depending on the preparation and the specific effect being studied. IC50 values for GAT-1 are in the nanomolar range, but working concentrations in patch-clamp experiments are typically in the low micromolar range to ensure complete transporter blockade.[2][3][4]
-
Controls: It is crucial to record a stable baseline before applying NNC-711. A vehicle control should also be performed to ensure the solvent (e.g., DMSO) does not have an effect on the recorded currents. To dissect the mechanism of action, co-application with specific antagonists for GABAA (e.g., bicuculline, gabazine) and GABAB (e.g., 2-OH saclofen, CGP 55845) receptors is recommended.
Quantitative Data Summary
The following tables summarize key quantitative data regarding NNC-711's potency and its observed electrophysiological effects.
Table 1: Inhibitory Potency of NNC-711 on GABA Transporters
| Transporter Subtype | IC50 Value | Source |
| Human GAT-1 (hGAT-1) | 0.04 µM (40 nM) | [3] |
| Rat GAT-2 (rGAT-2) | 171 µM | [3] |
| Human GAT-3 (hGAT-3) | 1700 µM | [3] |
| Human Betaine/GABA Transporter-1 (hBGT-1) | 622 µM | [3] |
| Synaptosomal GABA Uptake | 47 nM | [4] |
| Neuronal GABA Uptake | 1238 nM | [4] |
| Glial GABA Uptake | 636 nM | [4] |
Table 2: Summary of Electrophysiological Effects of NNC-711
| Parameter | Observed Effect | Cell Type | Putative Mechanism | Source |
| IPSC Amplitude | Decrease | Cultured Rat Hippocampal Neurons | Activation of presynaptic GABAB receptors | [10] |
| IPSC Decay | No significant prolongation | Cultured Rat Hippocampal Neurons | Not determined by GABA uptake in this preparation | [10] |
| IPSP Duration | Prolongation | Mouse Hippocampal Slices | Inhibition of GABA reuptake | [9] |
| EPSC Amplitude | Decrease | Cultured Rat Hippocampal Neurons | Activation of presynaptic GABAB receptors | [10] |
| Sharp Wave-Ripple (SPW-R) Occurrence | Reduced | Mouse Hippocampal Slices | Prolongation of IPSPs leading to reduced network excitability | [9] |
Experimental Protocols
This section provides a detailed methodology for performing whole-cell patch-clamp recordings to investigate the effects of NNC-711.
Protocol 1: Preparation of Solutions
-
Artificial Cerebrospinal Fluid (aCSF) (for brain slices):
-
Composition: 125 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 25 mM NaHCO3, 25 mM glucose, 2 mM CaCl2, 1 mM MgCl2.[12]
-
Preparation: Dissolve salts in ultrapure water. The solution should be continuously bubbled with carbogen (B8564812) (95% O2 / 5% CO2) for at least 30 minutes before and during the experiment to maintain pH around 7.4.[12][13]
-
-
External Solution (for cultured neurons):
-
Internal Pipette Solution (for recording GABA_A currents):
-
Composition: 130 mM KCl, 5 mM NaCl, 1 mM MgCl2, 0.4 mM CaCl2, 11 mM EGTA, 10 mM HEPES.[12] Adjust pH to 7.3 with KOH. Include 4 mM Mg-ATP and 0.4 mM Na-GTP to preserve cellular energy.[14]
-
Preparation: Prepare in batches, filter sterilize (0.2 µm), aliquot, and store at -20°C. Thaw on ice before use.
-
-
NNC-711 Stock Solution:
-
Preparation: Prepare a high-concentration stock solution (e.g., 10-100 mM) in DMSO.[3] Aliquot and store at -20°C.
-
Working Solution: On the day of the experiment, dilute the stock solution into the aCSF or external solution to the final desired concentration (e.g., 10 µM). The final DMSO concentration should be kept low (<0.1%) to avoid solvent effects.
-
Protocol 2: Whole-Cell Patch-Clamp Recording
-
Preparation: Place the brain slice or coverslip with cultured neurons in the recording chamber on the microscope stage.[7] Continuously perfuse the preparation with oxygenated aCSF or external solution at a rate of 1-2 ml/min.[12]
-
Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-8 MΩ when filled with the internal solution.[12][14]
-
Approaching the Cell: Fill a pipette with the internal solution, mount it on the headstage holder, and apply light positive pressure.[7] Under visual guidance, lower the pipette towards the target neuron.
-
Giga-seal Formation: Once the pipette tip touches the cell membrane, a small increase in resistance will be observed. Release the positive pressure and apply gentle suction to form a giga-ohm seal (resistance > 1 GΩ).[7]
-
Whole-Cell Configuration: After achieving a stable giga-seal, apply a brief pulse of strong suction to rupture the membrane patch, establishing the whole-cell configuration.[7]
-
Baseline Recording: Switch the amplifier to voltage-clamp mode. Hold the neuron at -70 mV to record spontaneous IPSCs (sIPSCs). Allow the cell to stabilize for 5-10 minutes. Record a stable baseline of sIPSC activity for at least 5-10 minutes.
-
NNC-711 Application: Switch the perfusion line to one containing the desired concentration of NNC-711.
-
Data Acquisition: Record the changes in sIPSC frequency, amplitude, and kinetics for 10-20 minutes during NNC-711 application.
-
Washout: Switch the perfusion back to the control solution to observe the reversal of the drug's effects.
-
Data Analysis: Analyze the recorded currents using appropriate software (e.g., Clampfit). Detect and measure individual sIPSC events to determine changes in amplitude, frequency, rise time, and decay time constant before, during, and after NNC-711 application.
Visualizations
Signaling Pathway of NNC-711 Action
References
- 1. NNC-711 - Wikipedia [en.wikipedia.org]
- 2. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NNC 711 | GABA Transporters | Tocris Bioscience [tocris.com]
- 4. NNC-711, a novel potent and selective gamma-aminobutyric acid uptake inhibitor: pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Whole Cell Patch Clamp Protocol [protocols.io]
- 6. docs.axolbio.com [docs.axolbio.com]
- 7. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 8. homepages.gac.edu [homepages.gac.edu]
- 9. Effects of the GABA-uptake blocker NNC-711 on spontaneous sharp wave-ripple complexes in mouse hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of a gamma-aminobutyric acid uptake inhibitor, NNC-711, on spontaneous postsynaptic currents in cultured rat hippocampal neurons: implications for antiepileptic drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Patch Clamp Protocol [labome.com]
- 13. Whole-cell Currents Induced by Puff Application of GABA in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. protocols.io [protocols.io]
Application Notes and Protocols for Studying Inhibitory Postsynaptic Currents (IPSCs) with NNC-711
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing NNC-711, a potent and selective inhibitor of the GABA transporter 1 (GAT-1), to study inhibitory postsynaptic currents (IPSCs). This document outlines the mechanism of action of NNC-711, detailed protocols for its application in electrophysiological studies, and expected outcomes on IPSC parameters.
Introduction to NNC-711
NNC-711 is a valuable pharmacological tool for investigating the role of GABAergic transmission in the central nervous system. By blocking GAT-1, NNC-711 prevents the reuptake of GABA from the synaptic cleft, leading to an accumulation of GABA and enhanced activation of GABA-A receptors.[1][2][3] This modulation of GABAergic signaling makes NNC-711 a critical compound for studying synaptic inhibition and its role in various physiological and pathological processes.
Mechanism of Action
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the brain. Its action is terminated by its removal from the synaptic cleft by GABA transporters (GATs). GAT-1, located on presynaptic terminals and surrounding astrocytes, is a key player in this process.[3][4] NNC-711 selectively inhibits GAT-1, thereby prolonging the presence of GABA in the synapse. This leads to an increased activation of postsynaptic GABA-A receptors, which are ligand-gated ion channels permeable to chloride ions (Cl-). The influx of Cl- hyperpolarizes the postsynaptic neuron, resulting in an inhibitory postsynaptic current (IPSC) and a decrease in neuronal excitability.
Quantitative Data Summary
The following tables summarize the quantitative effects of NNC-711 on IPSC parameters as reported in various studies.
Table 1: Effect of NNC-711 on Inhibitory Postsynaptic Current (IPSC) Amplitude
| Cell Type | NNC-711 Concentration | Change in IPSC Amplitude | Reference |
| Hippocampal Neurons | 100 µM | Reduced to 51 ± 3% of control | [5] |
| Spinal Cord Neurons | 10 µM | Increased tonic GABAergic current | [2] |
Table 2: Effect of NNC-711 on Inhibitory Postsynaptic Current (IPSC) Decay Kinetics
| Cell Type | NNC-711 Concentration | Change in IPSC Decay Time | Reference |
| Hippocampal Slices | Not Specified | Prolongation of IPSP | [6] |
Note: The effect of NNC-711 on IPSC amplitude can be complex, with some studies reporting a decrease, potentially due to postsynaptic mechanisms or receptor desensitization with prolonged GABA presence.[5]
Experimental Protocols
Whole-Cell Patch-Clamp Recording of IPSCs in Cultured Neurons
This protocol describes the methodology for recording spontaneous and evoked IPSCs from cultured neurons using the whole-cell patch-clamp technique and for applying NNC-711 to study its effects.
Materials:
-
Cells: Cultured neurons (e.g., hippocampal, cortical) plated on coverslips.
-
External Solution (aCSF): 126 mM NaCl, 3 mM KCl, 2 mM MgSO4, 2 mM CaCl2, 1.25 mM NaH2PO4, 26.4 mM NaHCO3, and 10 mM glucose. The solution should be continuously bubbled with 95% O2 / 5% CO2.
-
Internal Solution (for IPSC recording): 130 mM K-gluconate, 0.1 mM EGTA, 1 mM MgCl2, 2 mM MgATP, 0.3 mM NaGTP, 10 mM HEPES, 5 mM NaCl, 11 mM KCl, and 5 mM Na2-phosphocreatine. pH adjusted to 7.4 with KOH.
-
NNC-711 Stock Solution: Prepare a stock solution of NNC-711 in DMSO or water. The final concentration in the recording chamber should be determined based on experimental needs (typically in the µM range).
-
Patch Pipettes: Borosilicate glass capillaries pulled to a resistance of 3-7 MΩ when filled with internal solution.
-
Electrophysiology Rig: Microscope, micromanipulator, amplifier (e.g., MultiClamp 700B), digitizer, and data acquisition software (e.g., pCLAMP).
Procedure:
-
Preparation:
-
Place a coverslip with cultured neurons in the recording chamber mounted on the microscope stage.
-
Continuously perfuse the chamber with aCSF at a constant flow rate.
-
Prepare patch pipettes and fill them with the internal solution.
-
-
Obtaining a Whole-Cell Recording:
-
Approach a neuron with the patch pipette while applying positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure to form a Giga-ohm seal (seal resistance > 1 GΩ).
-
Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.
-
-
Recording Spontaneous IPSCs (sIPSCs):
-
In voltage-clamp mode, hold the neuron at a holding potential of 0 mV to record inward sIPSCs (assuming a high intracellular Cl- concentration in the internal solution).[7]
-
Record baseline sIPSC activity for a stable period (e.g., 5-10 minutes).
-
-
Application of NNC-711:
-
Add NNC-711 to the perfusion solution at the desired final concentration.
-
Continue recording sIPSCs for a sufficient duration to observe the effects of the drug (e.g., 10-15 minutes).
-
-
Recording Evoked IPSCs (eIPSCs):
-
Place a stimulating electrode near the recorded neuron.
-
Deliver brief electrical stimuli to evoke synaptic transmission.
-
Record the resulting eIPSCs at the same holding potential.
-
Compare the amplitude, decay kinetics, and paired-pulse ratio of eIPSCs before and after NNC-711 application.
-
-
Data Analysis:
-
Analyze the recorded data to determine the frequency, amplitude, rise time, and decay time constant of sIPSCs and eIPSCs.
-
Compare the parameters before and after the application of NNC-711 using appropriate statistical tests.
-
Visualizations
Signaling Pathway of NNC-711 Action
Caption: Signaling pathway of GABAergic transmission and the inhibitory action of NNC-711 on the GAT-1 transporter.
Experimental Workflow for Studying IPSCs with NNC-711
Caption: Experimental workflow for investigating the effects of NNC-711 on inhibitory postsynaptic currents (IPSCs).
References
- 1. Frontiers | A role for GAT-1 in Presynaptic GABA Homeostasis? [frontiersin.org]
- 2. Blocking the GABA transporter GAT-1 ameliorates spinal GABAergic disinhibition and neuropathic pain induced by paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Plasma membrane transporters GAT-1 and GAT-3 contribute to heterogeneity of GABAergic synapses in neocortex [frontiersin.org]
- 4. Structure, function, and plasticity of GABA transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
Application Notes: NNC-711 in Preclinical Models of Cognitive Impairment
For Researchers, Scientists, and Drug Development Professionals
Introduction and Mechanism of Action
NNC-711 is a potent and selective inhibitor of the GABA transporter 1 (GAT-1). GAT-1 is a presynaptic transporter responsible for the reuptake of the neurotransmitter γ-aminobutyric acid (GABA) from the synaptic cleft.[1] By blocking GAT-1, NNC-711 increases the extracellular concentration and prolongs the action of GABA, thereby enhancing inhibitory neurotransmission. While primarily investigated for its anticonvulsant properties, this mechanism has significant implications for cognitive function.[2]
Cognitive processes are dependent on a delicate balance between excitatory (glutamatergic) and inhibitory (GABAergic) signaling. In certain pathological states, such as Alzheimer's disease, an imbalance featuring excessive neuronal activity or altered inhibitory tone is hypothesized to contribute to cognitive deficits.[3][4] By augmenting GABAergic inhibition, NNC-711 may help restore this balance, reduce neuronal hyperexcitability, and consequently improve cognitive performance. Preclinical studies have demonstrated the cognition-enhancing and anti-amnesic properties of NNC-711 in various rodent models.[2]
Visualized Mechanism of Action
The following diagram illustrates the proposed mechanism by which NNC-711 modulates neuronal activity to potentially enhance cognitive function.
Caption: Mechanism of NNC-711 action in the central nervous system.
Summary of Preclinical Data
The following table summarizes the quantitative results from key preclinical studies investigating the effects of NNC-711 on cognitive impairment models.
| Animal Model | Cognitive Impairment Model | Behavioral Task | NNC-711 Dosage (mg/kg, i.p.) | Key Outcome Measure | Result |
| Rat | Scopolamine-induced Amnesia | Passive Avoidance Task | 1.0 | Amnesia Prevention | NNC-711 administered before training prevented the amnesia induced by the acetylcholine (B1216132) receptor antagonist scopolamine (B1681570).[2] |
| Mature Rat (PND 80) | Normal Aging | Morris Water Maze | 0.5 - 1.0 | Escape Latency | Daily administration of NNC-711 significantly reduced escape latencies, indicating improved spatial learning.[2] |
| Aged Rat (28 months) | Normal Aging | Morris Water Maze | 0.5 - 1.0 | Escape Latency | Daily administration of NNC-711 significantly reduced escape latencies, demonstrating cognitive enhancement in aged animals.[2] |
Note: The effective dosages of NNC-711 exhibited a bell-shaped dose-response curve, with an optimal range identified between 0.5-1.0 mg/kg.[2]
Detailed Experimental Protocols
Protocol: Reversal of Scopolamine-Induced Amnesia (Passive Avoidance)
This protocol is designed to assess the ability of NNC-711 to prevent memory acquisition deficits induced by the muscarinic antagonist scopolamine.
1. Animals:
-
Species: Male Wistar rats.
2. Apparatus:
-
A two-compartment passive avoidance apparatus featuring a brightly lit "safe" compartment and a dark compartment connected by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.
3. Experimental Procedure:
-
Acquisition/Training Trial:
-
Administer NNC-711 (e.g., 1.0 mg/kg, i.p.) or vehicle 30 minutes prior to the training trial.
-
Administer scopolamine (e.g., 0.5 mg/kg, i.p.) 15 minutes prior to the training trial.[5]
-
Place the rat in the lit compartment, facing away from the door.
-
After a 10-second acclimatization, the door to the dark compartment is opened.
-
When the rat enters the dark compartment with all four paws, the door closes, and a mild, brief foot shock (e.g., 0.5 mA for 2 seconds) is delivered.
-
The rat is then immediately removed and returned to its home cage. The latency to enter the dark compartment is recorded.
-
-
Retention/Test Trial:
-
24 hours after the acquisition trial, place the rat back into the lit compartment.
-
The door to the dark compartment is opened after 10 seconds.
-
Record the step-through latency (the time it takes for the rat to enter the dark compartment). A longer latency indicates successful memory retention of the aversive stimulus. The trial is typically terminated if the animal does not enter within 300 seconds.
-
4. Data Analysis:
-
Compare the step-through latencies between the vehicle-treated, scopolamine-only, and NNC-711 + scopolamine groups using appropriate statistical tests (e.g., Mann-Whitney U test or ANOVA). A significantly longer latency in the NNC-711 group compared to the scopolamine-only group indicates a reversal of the amnesic effect.[2]
Protocol: Assessment of Spatial Learning (Morris Water Maze)
This protocol evaluates the effect of NNC-711 on hippocampal-dependent spatial learning and memory in mature or aged rats.
1. Animals:
-
Species: Male Wistar rats (mature or aged, e.g., 28 months).[2]
2. Apparatus:
-
A circular pool (approx. 1.5-2.0 m in diameter) filled with water made opaque with non-toxic paint.[6]
-
A submerged escape platform (approx. 10-12 cm diameter) placed 1-2 cm below the water surface in a fixed location within one quadrant.
-
Various high-contrast visual cues are positioned around the room, visible from the pool.
-
A video tracking system to record the animal's swim path, latency, and speed.
3. Experimental Procedure:
-
Acquisition Phase (e.g., 5 consecutive days):
-
Administer NNC-711 (e.g., 0.5-1.0 mg/kg, i.p.) or vehicle daily, 30 minutes prior to the first trial of the day.[2]
-
Conduct 4 trials per day for each rat.
-
For each trial, gently place the rat into the water facing the pool wall at one of four quasi-random start positions.
-
Allow the rat to swim and find the hidden platform. The maximum trial duration is typically 90-120 seconds.
-
If the rat finds the platform, allow it to remain there for 15-30 seconds.
-
If the rat fails to find the platform within the maximum time, gently guide it to the platform and allow it to stay for 15-30 seconds.
-
Remove the rat, dry it, and place it in a warming cage during the inter-trial interval (e.g., 15-20 minutes).
-
-
Probe Trial (Optional, 24 hours after the final acquisition trial):
-
The escape platform is removed from the pool.
-
The rat is allowed to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was located) and the number of platform location crossings.
-
4. Data Analysis:
-
Acquisition: Analyze the escape latency and path length across training days. A steeper learning curve (i.e., faster reduction in latency) in the NNC-711 group compared to the control group indicates enhanced spatial learning.[2]
-
Probe Trial: Compare the percentage of time spent in the target quadrant between groups. A significantly greater time spent in the target quadrant by the NNC-711 group indicates better memory retention.
Visualized Experimental Workflow
The diagram below outlines a typical workflow for an experiment investigating NNC-711 in a scopolamine-induced cognitive deficit model.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-ischemic and cognition-enhancing properties of NNC-711, a gamma-aminobutyric acid reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. neurosciencenews.com [neurosciencenews.com]
- 4. Frontiers | GABAergic Inhibitory Interneuron Deficits in Alzheimer’s Disease: Implications for Treatment [frontiersin.org]
- 5. Reversal of scopolamine-induced deficits in navigational memory performance by the seed oil of Celastrus paniculatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NNC-711 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of NNC-711, a potent and selective inhibitor of the GABA transporter 1 (GAT-1), in various cell culture systems. NNC-711 is an invaluable tool for investigating the role of GABAergic signaling in neuronal and glial function, synaptic plasticity, and for screening potential therapeutic agents targeting the GABA transport system.
Inhibition of GABA Uptake
NNC-711 is a highly selective inhibitor of GAT-1, making it an ideal pharmacological tool to study the contribution of this specific transporter to GABA clearance in different cell types.[1]
Application:
To quantify the inhibitory effect of NNC-711 on GAT-1 mediated GABA uptake in cultured cells. This can be performed in primary neuronal cultures, glial cultures (astrocytes), or in cell lines heterologously expressing GAT-1 (e.g., HEK293-GAT1).
Quantitative Data:
| Cell Type/Preparation | Transporter | IC50 of NNC-711 |
| Human GAT-1 (hGAT-1) | GAT-1 | 0.04 µM |
| Rat GAT-1 | GAT-1 | 0.38 µM |
| Rat GAT-2 (rGAT-2) | GAT-2 | 171 µM |
| Human GAT-3 (hGAT-3) | GAT-3 | 1700 µM |
| Human Betaine/GABA Transporter-1 (hBGT-1) | BGT-1 | 622 µM |
| Rat Brain Synaptosomes | Mixed | 47 nM |
| Cultured Neurons | Primarily GAT-1 | 1238 nM |
| Cultured Glial Cells | GAT-1/GAT-3 | 636 nM |
Experimental Protocol: [³H]GABA Uptake Assay in Cultured Cells
This protocol is adapted for a 24-well plate format.
Materials:
-
Cultured cells (e.g., primary cortical neurons, astrocytes, or HEK293 cells stably expressing GAT-1)
-
NNC-711
-
[³H]GABA (radiolabeled gamma-aminobutyric acid)
-
Unlabeled GABA
-
Physiologically balanced salt solution (e.g., Krebs-Ringer-HEPES buffer: 130 mM NaCl, 1.3 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 10 mM Glucose, pH 7.4)
-
Scintillation fluid
-
Scintillation counter
-
Cell lysis buffer (e.g., 0.1 M NaOH or 1% SDS)
Procedure:
-
Cell Preparation: Plate cells in 24-well plates and grow to a confluent monolayer.
-
Preparation of Reagents:
-
Prepare a stock solution of NNC-711 in a suitable solvent (e.g., water or DMSO) and make serial dilutions to obtain a range of concentrations for IC50 determination.
-
Prepare a solution of [³H]GABA and unlabeled GABA in the assay buffer. A typical final concentration is 0.5 µM GABA with a specific activity of [³H]GABA at 3 µCi/ml.
-
-
Assay:
-
Aspirate the culture medium from the wells.
-
Wash the cells twice with pre-warmed (37°C) assay buffer.
-
Pre-incubate the cells for 10-30 minutes at 37°C with the assay buffer containing various concentrations of NNC-711. For control wells (total uptake), add buffer without NNC-711. For non-specific uptake, use a high concentration of a non-selective GABA uptake inhibitor like guvacine (B1672442) (1 mM).
-
Initiate the uptake by adding the [³H]GABA/GABA solution to each well.
-
Incubate for a short period (e.g., 10-20 minutes) at 37°C. The optimal time should be determined empirically to be within the linear range of uptake.
-
Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold assay buffer.
-
-
Measurement:
-
Lyse the cells in each well with cell lysis buffer.
-
Transfer the lysate to a scintillation vial.
-
Add scintillation fluid to each vial.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Plot the percentage of inhibition of specific uptake against the logarithm of the NNC-711 concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Workflow Diagram:
Caption: Workflow for a [³H]GABA uptake assay.
Modulation of Synaptic Transmission
NNC-711 can be used to investigate the role of GAT-1 in shaping synaptic events in cultured neuronal networks. By blocking GAT-1, the concentration and dwell time of GABA in the synaptic cleft and extrasynaptic space are increased, which can affect both inhibitory and excitatory postsynaptic currents.
Application:
To study the effects of GAT-1 inhibition by NNC-711 on spontaneous inhibitory postsynaptic currents (sIPSCs) and excitatory postsynaptic currents (sEPSCs) in cultured neurons using electrophysiology.
Experimental Protocol: Whole-Cell Patch-Clamp Recording
Materials:
-
Primary hippocampal or cortical neuron cultures grown on coverslips.
-
NNC-711
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 2 CaCl₂, 2 MgSO₄, 1.25 NaH₂PO₄, 26 NaHCO₃, and 10 glucose, bubbled with 95% O₂/5% CO₂.
-
Intracellular solution for recording IPSCs (high chloride) containing (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 0.1 EGTA, 2 ATP-Mg, and 0.3 GTP-Na, pH adjusted to 7.3 with CsOH.
-
Intracellular solution for recording EPSCs (low chloride) containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.1 EGTA, 2 ATP-Mg, and 0.3 GTP-Na, pH adjusted to 7.3 with KOH.
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass pipettes (3-5 MΩ).
Procedure:
-
Preparation:
-
Place a coverslip with cultured neurons in the recording chamber and perfuse with aCSF at a constant rate.
-
Pull a glass pipette and fill it with the appropriate intracellular solution.
-
-
Recording:
-
Establish a whole-cell patch-clamp configuration on a selected neuron.
-
For sIPSC recording, clamp the cell at -70 mV using the high chloride intracellular solution.
-
For sEPSC recording, clamp the cell at -70 mV using the low chloride intracellular solution.
-
Record baseline synaptic activity for a stable period (e.g., 5-10 minutes).
-
-
Application of NNC-711:
-
Bath-apply NNC-711 at the desired concentration (e.g., 10 µM) to the perfusion solution.
-
Record the changes in sIPSC and sEPSC frequency, amplitude, and decay kinetics for 10-20 minutes.
-
-
Washout:
-
Perfuse the chamber with aCSF without NNC-711 to observe the reversal of the effects.
-
-
Data Analysis:
-
Use appropriate software to detect and analyze synaptic events.
-
Compare the parameters of sIPSCs and sEPSCs before, during, and after the application of NNC-711.
-
Signaling Pathway Diagram:
Caption: NNC-711 blocks GAT-1, increasing synaptic GABA.
Investigation of Astrocyte Function
Astrocytes play a crucial role in neurotransmitter homeostasis. NNC-711 can be used to dissect the specific contribution of GAT-1 in astrocytes to GABA uptake and its interplay with other neurotransmitter systems, such as glutamate (B1630785).
Application:
To investigate the role of astrocytic GAT-1 in GABA clearance and its potential for reverse transport under specific conditions. This can be studied in primary astrocyte cultures or in neuron-astrocyte co-cultures.
Experimental Protocol: Measuring GABA Release from Astrocytes
This protocol aims to determine if inhibition of GAT-1 with NNC-711 affects basal or stimulated GABA release from cultured astrocytes.
Materials:
-
Primary astrocyte cultures.
-
NNC-711
-
High-performance liquid chromatography (HPLC) system with electrochemical or fluorescence detection for GABA measurement.
-
Physiologically balanced salt solution.
-
Stimulation solution (e.g., high potassium buffer or a glutamate receptor agonist).
Procedure:
-
Cell Preparation: Grow primary astrocytes to confluency in culture dishes.
-
Pre-incubation:
-
Wash the cells with the salt solution.
-
Pre-incubate the cells with a solution containing NNC-711 (e.g., 100 µM to isolate GAT-2/3 function) or a vehicle control for 30 minutes.
-
-
Sample Collection (Basal Release):
-
Collect the extracellular solution to measure the basal GABA release.
-
-
Stimulation and Sample Collection:
-
Replace the solution with a stimulation solution (e.g., high K⁺ or glutamate) with or without NNC-711.
-
Incubate for a defined period (e.g., 5-15 minutes).
-
Collect the extracellular solution for GABA measurement.
-
-
GABA Quantification:
-
Analyze the collected samples for GABA concentration using HPLC.
-
-
Data Analysis:
-
Compare the basal and stimulated GABA release in the presence and absence of NNC-711.
-
Logical Relationship Diagram:
Caption: NNC-711's role in astrocytic GABA transport.
References
Application Notes and Protocols for Immunocytochemistry of GAT-1 with NNC-711 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing immunocytochemistry for the GABA transporter 1 (GAT-1) following treatment with the selective GAT-1 inhibitor, NNC-711. This document includes detailed protocols, data presentation guidelines, and visualizations to aid in the experimental design and interpretation of results for studies investigating the trafficking and localization of GAT-1 in response to pharmacological inhibition.
Introduction
The γ-aminobutyric acid (GABA) transporter 1 (GAT-1) is a critical component of the GABAergic system, responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its inhibitory signal.[1] The regulation of GAT-1 expression and subcellular localization is a key mechanism for modulating GABAergic neurotransmission. NNC-711 is a potent and selective inhibitor of GAT-1, making it a valuable tool for studying the functional role and trafficking of this transporter.[1] Immunocytochemistry is a powerful technique to visualize the subcellular distribution of GAT-1 and to quantify changes in its localization upon treatment with pharmacological agents like NNC-711.
Data Presentation
Quantitative analysis of GAT-1 immunofluorescence is crucial for understanding the effects of NNC-711. Below are examples of how to structure quantitative data for clear comparison.
Table 1: Effect of NNC-711 Treatment on GAT-1 Total Fluorescence Intensity
| Treatment Group | NNC-711 Concentration (µM) | Treatment Duration (hours) | Mean Total GAT-1 Fluorescence Intensity (Arbitrary Units ± SEM) | Fold Change vs. Control | p-value |
| Control (Vehicle) | 0 | 6 | 100 ± 5.2 | 1.0 | - |
| NNC-711 | 10 | 6 | 102 ± 6.1 | 1.02 | >0.05 |
Note: Based on available research, short-term treatment with NNC-711 is not expected to significantly alter the total expression of GAT-1 protein. A study using Western blot analysis on brain slices incubated with 5 µM NNC-711 for 5-7 hours showed no significant change in total GAT-1 expression.[2] Any observed changes in immunofluorescence are more likely attributable to a redistribution of the transporter.
Table 2: Quantitative Analysis of GAT-1 Subcellular Localization after NNC-711 Treatment
| Treatment Group | NNC-711 Concentration (µM) | Treatment Duration (hours) | Plasma Membrane GAT-1 Fluorescence (% of Total ± SEM) | Cytoplasmic GAT-1 Fluorescence (% of Total ± SEM) | p-value (vs. Control for Membrane Localization) |
| Control (Vehicle) | 0 | 6 | 65 ± 3.8 | 35 ± 3.8 | - |
| NNC-711 | 10 | 6 | 45 ± 4.2 | 55 ± 4.2 | <0.05 |
Note: This table represents hypothetical data to illustrate the expected outcome of NNC-711-induced internalization of GAT-1. Researchers should perform their own quantitative analysis to confirm these findings.
Experimental Protocols
I. Cell Culture and NNC-711 Treatment
This protocol is designed for cultured neurons, a common model system for studying GAT-1 trafficking.
Materials:
-
Primary neuronal cultures (e.g., hippocampal or cortical neurons) or a suitable cell line expressing GAT-1
-
Neuronal culture medium
-
NNC-711 (Tocris, R&D Systems, or equivalent)
-
Vehicle control (e.g., DMSO or sterile water, depending on NNC-711 solvent)
-
24-well plates with sterile glass coverslips
Procedure:
-
Seed neurons onto sterile glass coverslips in 24-well plates at an appropriate density.
-
Culture neurons for the desired duration to allow for maturation and expression of GAT-1.
-
Prepare a stock solution of NNC-711 in the appropriate solvent (e.g., 10 mM in water or DMSO).
-
On the day of the experiment, dilute the NNC-711 stock solution in pre-warmed culture medium to the final desired concentration (e.g., 10 µM). Prepare a vehicle control medium with the same final concentration of the solvent.
-
Remove the existing culture medium from the wells and replace it with the medium containing either NNC-711 or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 1, 3, or 6 hours) at 37°C and 5% CO2.
II. Immunocytochemistry for GAT-1
Materials:
-
Phosphate-buffered saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer: 0.1-0.25% Triton X-100 in PBS
-
Blocking buffer: 5% normal goat serum (or serum from the host species of the secondary antibody) and 0.1% Triton X-100 in PBS
-
Primary antibody: Rabbit anti-GAT-1 polyclonal antibody (e.g., from Alomone Labs, Millipore, or other validated supplier). Optimal dilution should be determined empirically (typically 1:200 - 1:1000).
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent probe (e.g., Alexa Fluor 488 or 594).
-
Nuclear counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
Procedure:
-
Fixation:
-
After NNC-711 treatment, gently wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with blocking buffer for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-GAT-1 antibody in blocking buffer to its optimal concentration.
-
Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorescently-labeled secondary antibody in blocking buffer.
-
Incubate the coverslips with the secondary antibody solution for 1-2 hours at room temperature, protected from light.
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
-
Counterstaining and Mounting:
-
Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.
-
Wash the coverslips one final time with PBS.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Seal the edges of the coverslips with nail polish and allow them to dry.
-
III. Image Acquisition and Analysis
-
Image Acquisition:
-
Visualize the stained cells using a confocal or epifluorescence microscope.
-
Acquire images using consistent settings (e.g., laser power, gain, pinhole size) for all experimental groups to ensure comparability.
-
Capture images of multiple fields of view for each coverslip to ensure representative data.
-
-
Quantitative Analysis of GAT-1 Localization:
-
Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the fluorescence intensity of GAT-1.
-
To measure total fluorescence: Outline individual cells and measure the mean fluorescence intensity.
-
To measure subcellular localization:
-
Define regions of interest (ROIs) for the plasma membrane and the cytoplasm.
-
The plasma membrane can be identified by its characteristic staining pattern at the cell periphery.
-
Measure the mean fluorescence intensity within the plasma membrane and cytoplasmic ROIs for each cell.
-
Calculate the percentage of GAT-1 at the plasma membrane and in the cytoplasm relative to the total cellular fluorescence.
-
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of any observed differences between control and NNC-711 treated groups.
-
Visualizations
Signaling Pathway and Experimental Workflow
References
Application Notes and Protocols for NNC 711 in In Vitro GABA Uptake Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS). The termination of GABAergic neurotransmission is predominantly mediated by its reuptake from the synaptic cleft via GABA transporters (GATs). NNC 711 is a potent and selective inhibitor of the GAT-1 subtype, making it an invaluable tool for studying GABAergic signaling and for the development of therapeutics targeting epilepsy and other neurological disorders.[1][2] These application notes provide a detailed protocol for utilizing this compound in in vitro GABA uptake assays.
Mechanism of Action: this compound as a GAT-1 Inhibitor
This compound, with the chemical name 1-(2-(((diphenylmethylene)amino)oxy)ethyl)-1,2,5,6-tetrahydro-3-pyridinecarboxylic acid hydrochloride, selectively binds to the GAT-1 transporter, blocking the reuptake of GABA into presynaptic neurons and surrounding glial cells.[3] This inhibition leads to an increased concentration and prolonged presence of GABA in the synaptic cleft, thereby enhancing inhibitory neurotransmission.[2] Its high potency and selectivity for GAT-1 over other GAT subtypes make it a preferred research tool.
Data Presentation: Inhibitory Profile of this compound
The inhibitory activity of this compound on various GABA transporter subtypes is summarized below. This data highlights its selectivity for the human GAT-1 (hGAT-1) transporter.
| Transporter Subtype | IC50 Value (µM) | Source |
| Human GAT-1 (hGAT-1) | 0.04 | |
| Rat GAT-2 (rGAT-2) | 171 | |
| Human GAT-3 (hGAT-3) | 1700 | |
| Human Betaine/GABA Transporter-1 (hBGT-1) | 622 | |
| Synaptosomal GABA Uptake | 0.047 | [3] |
| Neuronal GABA Uptake | 1.238 | [3] |
| Glial GABA Uptake | 0.636 | [3] |
Experimental Protocols
Objective:
To determine the potency and efficacy of test compounds in inhibiting GABA uptake in an in vitro cellular or synaptosomal model using this compound as a reference inhibitor.
Materials:
-
Cell Lines: HEK293 cells stably expressing hGAT-1, or primary neuronal/glial cultures.
-
Synaptosomes: Crude synaptosomal preparations from rodent brain tissue (e.g., cortex or hippocampus).
-
This compound: (Tocris Bioscience, R&D Systems, or equivalent)
-
Radiolabeled GABA: [³H]GABA
-
Test Compounds
-
Assay Buffer: Krebs-Ringer-HEPES buffer (or similar physiological salt solution)
-
Scintillation Fluid
-
Scintillation Counter
-
96-well plates
-
Cell/Tissue Homogenizer
-
Centrifuge
Preparation of Reagents:
-
This compound Stock Solution (10 mM): Dissolve this compound in DMSO. Store at -20°C. Further dilute in assay buffer to desired concentrations for the experiment.
-
[³H]GABA Working Solution: Dilute the [³H]GABA stock in assay buffer to a final concentration that is appropriate for the Km of the transporter (typically in the low nanomolar range).
-
Test Compound Stock Solutions: Prepare 10 mM stock solutions of test compounds in a suitable solvent (e.g., DMSO). Create serial dilutions in assay buffer.
Experimental Workflow for [³H]GABA Uptake Assay
References
Application Notes and Protocols for Long-Term In Vivo Administration of NNC-711
For Researchers, Scientists, and Drug Development Professionals
Introduction
NNC-711 is a potent and selective inhibitor of the GABA transporter 1 (GAT-1), which is responsible for the reuptake of GABA from the synaptic cleft.[1] By blocking GAT-1, NNC-711 increases the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission.[1] This mechanism of action underlies its potent anticonvulsant properties, as demonstrated in various rodent models of seizures.[2][3] Additionally, NNC-711 has shown potential as a neuroprotective and cognition-enhancing agent.[4]
Data Presentation
In Vitro Potency of NNC-711
| Transporter | IC50 (µM) | Species | Reference |
| hGAT-1 | 0.04 | Human | |
| rGAT-2 | 171 | Rat | |
| hGAT-3 | 1700 | Human | |
| hBGT-1 | 622 | Human |
In Vivo Efficacy of NNC-711 in Rodent Models (Acute Administration)
| Animal Model | Seizure Type | Endpoint | ED50 (mg/kg, i.p.) | Reference |
| Mouse | DMCM-induced | Clonic Seizures | 1.2 | [2] |
| Mouse | Pentylenetetrazole (PTZ)-induced | Tonic Seizures | 0.72 | [2] |
| Rat | Pentylenetetrazole (PTZ)-induced | Tonic Seizures | 1.7 | [2] |
| Mouse | Audiogenic | Clonic and Tonic Seizures | 0.23 | [2] |
| Rat | Cortical Epileptogenesis | Suppression of ictal activity | 1 - 10 | [3] |
Behavioral Side Effects of NNC-711 in Mice (Acute Administration)
| Test | Endpoint | ED50 (mg/kg, i.p.) | Reference |
| Traction | Inhibition | 23 | [2] |
| Rotarod | Inhibition | 10 | [2] |
| Exploratory Locomotor Activity | Inhibition | 45 | [2] |
Cognition-Enhancing Effects of NNC-711 in Rats (Daily Administration)
| Animal Model | Task | Optimal Dose (mg/kg) | Reference |
| Mature (PND 80) and Aged (28 months) Rats | Water Maze | 0.5 - 1.0 | [4] |
Experimental Protocols
General Considerations for Long-Term Administration
Due to the absence of specific published protocols for the long-term administration of NNC-711, the following suggested protocol is based on data from acute studies and general principles of chronic drug administration in rodents. Researchers should perform dose-range finding and tolerability studies to establish the optimal dose and regimen for their specific experimental goals. Following acute pretreatment, behavioral tolerance to the motor-impairing side effects of NNC-711 has been observed without a corresponding tolerance to its anticonvulsant effects, suggesting that chronic administration may be feasible.[2]
Proposed Protocol for Chronic NNC-711 Administration in Rodents
1. Animal Models:
-
Species: Rat (e.g., Sprague-Dawley, Wistar) or Mouse (e.g., C57BL/6). The choice of species and strain should be guided by the specific research question.
-
Age and Sex: Use animals of appropriate age and sex for the intended study. For neurodevelopmental studies, immature rats have been used.[3] For cognition studies, both mature and aged rats have been utilized.[4]
2. NNC-711 Preparation:
-
NNC-711 (hydrochloride salt) is soluble in water and DMSO. For in vivo use, sterile saline is a suitable vehicle.
-
Prepare fresh solutions daily to ensure stability.
3. Administration:
-
Dosage: Based on acute studies, a starting dose range of 0.5 - 2.0 mg/kg once daily is suggested for exploring anticonvulsant and cognition-enhancing effects.[2][4] Higher doses may lead to motor impairment.[2] A thorough dose-response study is crucial to determine the optimal dose for long-term administration that balances efficacy with potential side effects.
-
Duration: The duration of administration will depend on the study's objectives. For chronic studies, a minimum of 2-4 weeks is often necessary to observe long-term changes.
-
Control Group: An age- and sex-matched control group receiving vehicle injections should always be included.
4. Monitoring and Assessment:
-
Behavioral Assessments: Regularly monitor animals for any adverse effects, including motor impairment (e.g., using rotarod or open-field tests), changes in body weight, and general health.
-
Efficacy Testing: Conduct behavioral or physiological tests relevant to the research question (e.g., seizure threshold testing, cognitive tasks like the Morris water maze or passive avoidance).
-
Post-mortem Analysis: At the end of the study, brain tissue can be collected for neurochemical (e.g., GABA levels), molecular (e.g., receptor expression), or histological analysis.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for Enhanced GABAergic Tone via GAT-1 Inhibition
The long-term administration of NNC-711 is expected to chronically elevate extracellular GABA levels, leading to sustained activation of both synaptic and extrasynaptic GABA receptors. This can, in turn, trigger adaptive changes in the GABAergic system and downstream signaling cascades. While specific long-term signaling studies with NNC-711 are lacking, the following diagram illustrates the hypothesized signaling pathway based on the known pharmacology of GABAergic systems.
Caption: Hypothesized signaling cascade following GAT-1 inhibition by NNC-711.
Experimental Workflow for a Long-Term NNC-711 Study
The following diagram outlines a typical experimental workflow for investigating the long-term effects of NNC-711 in an animal model.
Caption: A generalized experimental workflow for long-term in vivo studies of NNC-711.
Disclaimer: The information provided in these application notes is intended for guidance in a research setting. Specific experimental details, including dosages and administration schedules, should be optimized and validated by the investigators for their particular research objectives and animal models. The proposed protocols are based on extrapolations from existing literature and do not represent a universally validated standard for the long-term administration of NNC-711.
References
- 1. What are GAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. NNC-711, a novel potent and selective gamma-aminobutyric acid uptake inhibitor: pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GABA uptake blocker NNC-711 exhibits marked anticonvulsant action in two cortical epileptic models in immature rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-ischemic and cognition-enhancing properties of NNC-711, a gamma-aminobutyric acid reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CNS Targeting of NNC 711
For Researchers, Scientists, and Drug Development Professionals
Introduction
NNC 711 is a potent and selective inhibitor of the GABA transporter 1 (GAT-1), which plays a crucial role in the reuptake of GABA, the primary inhibitory neurotransmitter in the central nervous system (CNS).[1][2] By blocking GAT-1, this compound increases the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission.[2] This mechanism of action underlies its demonstrated anticonvulsant, anti-ischemic, and cognition-enhancing properties in preclinical studies.[3][4] However, like many CNS-active compounds, the therapeutic efficacy of this compound is contingent on its ability to effectively cross the blood-brain barrier (BBB) and reach its target sites within the brain.
These application notes provide an overview of conventional and advanced delivery methods that can be employed for CNS targeting of this compound. The included protocols are based on established methodologies and can be adapted for the specific needs of preclinical research and development.
Pharmacological Profile of this compound
This compound has been characterized both in vitro and in vivo for its potent and selective inhibition of GAT-1.
In Vitro Activity
| System | Parameter | Value | Reference |
| Human GAT-1 (hGAT-1) | IC₅₀ | 0.04 µM | |
| Rat GAT-2 (rGAT-2) | IC₅₀ | 171 µM | |
| Human GAT-3 (hGAT-3) | IC₅₀ | 1700 µM | |
| Human Betaine/GABA Transporter-1 (hBGT-1) | IC₅₀ | 622 µM | |
| Rat Brain Synaptosomes | IC₅₀ (GABA uptake inhibition) | 47 nM | [3] |
| Cultured Neurons | IC₅₀ (GABA uptake inhibition) | 1238 nM | [3] |
| Cultured Glial Cells | IC₅₀ (GABA uptake inhibition) | 636 nM | [3] |
In Vivo Anticonvulsant Activity (Systemic Administration)
| Seizure Model (Rodent) | Parameter | Dose (mg/kg, i.p.) | Reference |
| Methyl 6,7-dimethoxy-4-ethyl-beta-carboline-3-carboxylate (DMCM)-induced (clonic) | ED₅₀ | 1.2 | [3] |
| Pentylenetetrazole (PTZ)-induced (tonic, mouse) | ED₅₀ | 0.72 | [3] |
| Pentylenetetrazole (PTZ)-induced (tonic, rat) | ED₅₀ | 1.7 | [3] |
| Audiogenic (clonic and tonic) | ED₅₀ | 0.23 | [3] |
Signaling Pathway of this compound
The primary mechanism of action of this compound is the inhibition of the GAT-1 transporter, leading to an increase in synaptic GABA levels and subsequent enhancement of GABAergic signaling.
Figure 1: Mechanism of action of this compound in the synapse.
Conventional Delivery Method: Intraperitoneal Injection
The majority of preclinical studies with this compound have utilized intraperitoneal (i.p.) injection for systemic administration.[3][5][6] While this method is straightforward, it does not specifically target the CNS and may result in systemic side effects.
Experimental Protocol: Intraperitoneal Injection in Rodents
-
Preparation of this compound Solution:
-
Dissolve this compound hydrochloride in sterile saline (0.9% NaCl) or another appropriate vehicle to the desired concentration.
-
Ensure complete dissolution, using sonication if necessary. The final solution should be clear.
-
-
Animal Handling:
-
Weigh the animal to determine the correct volume for injection based on the desired dosage (e.g., in mg/kg).
-
Gently restrain the animal. For rats, one common method is to hold the animal with its head tilted downwards.
-
-
Injection Procedure:
-
Locate the injection site in the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Insert a 23-25 gauge needle at a 30-45 degree angle.
-
Aspirate briefly to ensure no blood or urine is drawn, indicating correct placement in the peritoneal cavity.
-
Inject the solution slowly and smoothly.
-
Withdraw the needle and return the animal to its cage.
-
-
Post-injection Monitoring:
-
Observe the animal for any signs of distress or adverse reactions.
-
Proceed with the planned behavioral or physiological assessments at the appropriate time post-injection, considering the pharmacokinetic profile of this compound.
-
Advanced Delivery Methods for Enhanced CNS Targeting
To improve the therapeutic index of this compound by increasing its concentration in the CNS while minimizing systemic exposure, several advanced delivery strategies can be explored. While specific data for this compound using these methods is limited, the following sections provide general protocols that can be adapted.
Liposomal Drug Delivery
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs.[7][8] They can be engineered to improve drug stability, circulation time, and brain penetration.[7]
Figure 2: Liposomal delivery of this compound across the BBB.
Experimental Protocol: Preparation and Administration of this compound-Loaded Liposomes
-
Liposome Formulation (Thin-Film Hydration Method):
-
Dissolve lipids (e.g., phosphatidylcholine, cholesterol, and a PEGylated lipid for "stealth" properties) in a suitable organic solvent (e.g., chloroform/methanol mixture).
-
Create a thin lipid film by evaporating the solvent under reduced pressure using a rotary evaporator.
-
Hydrate the lipid film with an aqueous solution containing this compound. The mixture should be agitated above the lipid transition temperature.
-
To achieve a uniform size distribution, the resulting liposome suspension can be sonicated or extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
-
Characterization of Liposomes:
-
Determine particle size and zeta potential using dynamic light scattering.
-
Calculate encapsulation efficiency by separating free this compound from the liposomes (e.g., by dialysis or size exclusion chromatography) and quantifying the drug in each fraction (e.g., by HPLC).
-
-
Administration:
-
Administer the liposomal formulation intravenously (i.v.) via the tail vein in rodents.
-
-
Evaluation of CNS Delivery:
-
At selected time points post-injection, collect blood and brain tissue.
-
Homogenize the brain tissue and extract this compound.
-
Quantify the concentration of this compound in plasma and brain homogenates using a validated analytical method (e.g., LC-MS/MS) to determine the brain-to-plasma concentration ratio.
-
Nanoparticle-Based Drug Delivery
Polymeric nanoparticles can encapsulate drugs and be surface-modified with ligands to target specific receptors on the BBB, facilitating receptor-mediated transcytosis.[9][10][11][12][13]
Experimental Protocol: Formulation of this compound-Loaded Polymeric Nanoparticles
-
Nanoparticle Formulation (Emulsion-Solvent Evaporation Method):
-
Dissolve a biocompatible polymer (e.g., PLGA) and this compound in an organic solvent.
-
Emulsify this organic phase in an aqueous phase containing a surfactant (e.g., polyvinyl alcohol).
-
Evaporate the organic solvent, leading to the formation of solid nanoparticles.
-
Collect and wash the nanoparticles by centrifugation.
-
-
Surface Functionalization (Optional):
-
To enhance BBB transport, nanoparticles can be coated with polysorbate 80 or conjugated with targeting ligands such as transferrin or antibodies against the transferrin receptor.
-
-
Characterization and Administration:
-
Characterize the nanoparticles for size, drug loading, and surface properties as described for liposomes.
-
Administer intravenously and evaluate CNS delivery as outlined in the liposome protocol.
-
Focused Ultrasound (FUS) Mediated Delivery
Focused ultrasound, in combination with systemically administered microbubbles, can be used to transiently and locally open the BBB, allowing for enhanced delivery of therapeutics to specific brain regions.[14][15][16][17]
Figure 3: Focused ultrasound-mediated delivery of this compound.
Experimental Protocol: FUS-Mediated this compound Delivery in Rodents
-
Animal Preparation:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Shave the head to ensure good acoustic coupling.
-
Insert a catheter into the tail vein for injections.
-
-
FUS Procedure:
-
Position the FUS transducer over the target brain region, guided by imaging (e.g., MRI).
-
Apply coupling gel between the transducer and the scalp.
-
Administer this compound systemically (e.g., i.v. or i.p.).
-
Immediately inject a microbubble contrast agent (e.g., Definity®) via the tail vein catheter.
-
Apply FUS at the target location. The ultrasound parameters (frequency, pressure, pulse length, duration) need to be optimized to induce BBB opening without causing tissue damage.
-
-
Confirmation of BBB Opening:
-
Inject a contrast agent (e.g., Gd-DTPA for MRI) or a fluorescent dye (e.g., Evans blue) to visualize the region of BBB opening.
-
-
Evaluation of Drug Delivery:
-
Quantify this compound concentration in the sonicated and contralateral (non-sonicated) brain regions to determine the enhancement of delivery.
-
Intranasal Delivery
Intranasal administration can bypass the BBB by delivering drugs directly to the CNS via the olfactory and trigeminal nerve pathways.[18][19][20] This non-invasive route is promising for CNS drug delivery.[9][20]
Experimental Protocol: Intranasal Administration of this compound
-
Formulation:
-
Prepare a concentrated solution of this compound in a vehicle suitable for nasal administration (e.g., saline with a mucoadhesive agent like chitosan (B1678972) to increase residence time).
-
The pH and osmolarity of the formulation should be optimized for nasal tolerance.
-
-
Administration:
-
Lightly anesthetize the animal.
-
Place the animal on its back.
-
Using a micropipette, apply small droplets of the this compound formulation to the nares, alternating between nostrils.
-
-
Evaluation of CNS Delivery:
-
At various time points after administration, collect the olfactory bulbs, trigeminal nerves, and different brain regions (e.g., cortex, hippocampus, cerebellum).
-
Analyze the tissue samples for this compound concentration to map its distribution following intranasal delivery.
-
Compare brain concentrations with those achieved after systemic administration of the same dose.
-
Conclusion
While conventional systemic administration of this compound has shown efficacy in preclinical models, advanced delivery methods hold the potential to significantly enhance its therapeutic window for CNS disorders. The protocols outlined above provide a starting point for researchers to explore liposomal, nanoparticle-based, focused ultrasound-mediated, and intranasal delivery of this compound. Further research is warranted to optimize these strategies for this compound and to quantify the resulting improvements in CNS targeting and therapeutic outcomes.
References
- 1. NNC-711 - Wikipedia [en.wikipedia.org]
- 2. What are GAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. NNC-711, a novel potent and selective gamma-aminobutyric acid uptake inhibitor: pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-ischemic and cognition-enhancing properties of NNC-711, a gamma-aminobutyric acid reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GABA uptake blocker NNC-711 exhibits marked anticonvulsant action in two cortical epileptic models in immature rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound, a GABA uptake inhibitor, on pentylenetetrazol-induced seizures in developing and adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liposomes for epilepsy treatment: Toward better brain targeting and reduced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An On-Demand Drug Delivery System for Control of Epileptiform Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nanomaterial-mediated CNS Delivery of Diagnostic and Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nanoparticle-Based Drug Delivery Systems Enhance Treatment of Cognitive Defects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Focused ultrasound-facilitated brain drug delivery using optimized nanodroplets: vaporization efficiency dictates large molecular delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Focused ultrasound-mediated drug delivery through the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Focused ultrasound for intracranial drug delivery - Wikipedia [en.wikipedia.org]
- 17. Targeted drug delivery with focused ultrasound-induced blood-brain barrier opening using acoustically-activated nanodroplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Intranasal delivery of glucagon-like peptide-1 to the brain for obesity treatment: opportunities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. dovepress.com [dovepress.com]
Troubleshooting & Optimization
NNC-711 Technical Support Center: Solubility and Experimental Guidance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and handling of NNC-711, a potent and selective GABA transporter 1 (GAT-1) inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is NNC-711 and what is its primary mechanism of action?
NNC-711 is a potent and selective inhibitor of the GABA transporter 1 (GAT-1).[1][2] Its primary function is to block the reuptake of the neurotransmitter gamma-aminobutyric acid (GABA) from the synaptic cleft back into neurons and glial cells.[3][4] This action increases the concentration of GABA in the synapse, thereby enhancing inhibitory neurotransmission.[3] This makes NNC-711 a valuable tool for studying neurological conditions where GABAergic signaling is dysregulated, such as epilepsy and neuropathic pain.[5][6]
Q2: I am having trouble dissolving NNC-711. What are the recommended solvents?
NNC-711 hydrochloride has defined solubility limits in common laboratory solvents. For preparing stock solutions, Dimethyl Sulfoxide (DMSO) and water are most commonly used. It is significantly more soluble in DMSO than in water.[1][7]
Q3: My NNC-711 solution appears cloudy or has precipitated after storage. What should I do?
Precipitation can occur, especially in aqueous solutions or upon storage at lower temperatures. If you observe cloudiness or solid particles:
-
Gentle Warming: Warm the solution gently in a water bath.
-
Sonication: Use a sonicator to aid dissolution.[8]
-
Storage: For long-term storage, it is advisable to store stock solutions at -20°C or -80°C.[8] Note that aqueous stock solutions should be freshly prepared or stored frozen and used within a month if stored at -20°C.[8]
Q4: What is the best way to prepare NNC-711 for in vitro experiments (e.g., cell culture)?
For in vitro assays, a concentrated stock solution in DMSO is typically prepared first. This stock can then be diluted to the final working concentration in your aqueous experimental medium. It is critical to ensure the final concentration of DMSO in the culture medium is low (typically <0.1%) to avoid solvent-induced toxicity.
Q5: How should I formulate NNC-711 for in vivo animal studies?
Direct injection of a concentrated DMSO stock is not suitable for in vivo studies. NNC-711 must be prepared in a biocompatible vehicle. Here are two established protocols for preparing NNC-711 for intraperitoneal (i.p.) or intrathecal (i.t.) administration:
-
Method 1 (with SBE-β-CD): A solution of 10% DMSO and 90% (20% SBE-β-CD in Saline).[8]
-
Method 2 (with Corn Oil): A suspension/solution in 10% DMSO and 90% Corn Oil.[8] Both formulations have been shown to achieve a clear solution with a solubility of at least 2.5 mg/mL.[8]
Q6: How should I store NNC-711 powder and its stock solutions?
-
Solid Compound: The solid, crystalline form of NNC-711 should be stored under desiccating conditions at +4°C.[1] It can be stored for up to 12 months under these conditions.
-
Stock Solutions: Prepared stock solutions should be stored frozen. For optimal stability, store at -80°C for up to 6 months or at -20°C for up to 1 month.[8] Avoid repeated freeze-thaw cycles.
Quantitative Data: NNC-711 Solubility
The following table summarizes the maximum solubility of NNC-711 in common laboratory solvents.
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Reference |
| Water | 10 mM | 3.87 mg/mL | [1][5][7] |
| DMSO | 100 mM | 38.69 mg/mL | [1][7] |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 6.46 mM | ≥ 2.5 mg/mL | [8] |
| 10% DMSO / 90% Corn Oil | ≥ 6.46 mM | ≥ 2.5 mg/mL | [8] |
| Data is based on the molecular weight of NNC-711 hydrochloride (386.9 g/mol ).[5] |
Detailed Experimental Protocols
Protocol 1: Preparation of a 100 mM NNC-711 Stock Solution in DMSO
-
Materials: NNC-711 hydrochloride powder, Dimethyl Sulfoxide (DMSO, anhydrous), appropriate sterile microcentrifuge tubes or vials.
-
Calculation: Based on the molecular weight of 386.9 g/mol , weigh out 38.69 mg of NNC-711 powder.
-
Dissolution: Add the 38.69 mg of NNC-711 to a suitable vial. Add 1 mL of anhydrous DMSO to the vial.
-
Mixing: Vortex the solution thoroughly until all the solid has dissolved. If needed, gentle warming or brief sonication can be applied.[8]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[8]
Protocol 2: Preparation of NNC-711 for In Vivo Administration (Saline-based Vehicle)
-
Materials: 100 mM NNC-711 in DMSO stock solution, 20% (w/v) solution of Sulfobutyl ether beta-cyclodextrin (B164692) (SBE-β-CD) in sterile saline, sterile saline (0.9% NaCl).
-
Vehicle Preparation: Prepare the vehicle by mixing 1 part DMSO with 9 parts of the 20% SBE-β-CD in saline solution. For example, to make 1 mL of vehicle, mix 100 µL of DMSO with 900 µL of the SBE-β-CD solution.
-
Dilution: To achieve a final desired concentration (e.g., 1 mg/mL), dilute the 100 mM DMSO stock solution into the prepared vehicle.
-
Example: For a final concentration of 2.5 mg/mL, add 64.6 µL of the 100 mM stock solution to 935.4 µL of vehicle.
-
-
Mixing: Vortex thoroughly to ensure a homogenous solution.
-
Administration: The solution is now ready for intraperitoneal (i.p.) or other appropriate routes of administration in animal models.
Visualizations: Signaling Pathways and Workflows
Caption: Mechanism of NNC-711 action on a GABAergic synapse.
Caption: Experimental workflow for preparing NNC-711 solutions.
References
- 1. tocris.com [tocris.com]
- 2. NNC-711 - Wikipedia [en.wikipedia.org]
- 3. What are GAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Blocking the GABA transporter GAT-1 ameliorates spinal GABAergic disinhibition and neuropathic pain induced by paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-techne.com [bio-techne.com]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing NNC 711 Concentration for In Vitro Experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of NNC 711 for their in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of the GABA transporter 1 (GAT-1).[1][2] Its primary function is to block the reuptake of the neurotransmitter GABA from the synaptic cleft, thereby increasing the concentration of GABA available to bind to its receptors and enhancing GABAergic neurotransmission.[3][4] GAT-1 is the predominant GABA transporter in the brain and is a key target for modulating GABA signaling.[3][5]
Q2: What are the common in vitro applications of this compound?
A2: this compound is widely used in in vitro studies to investigate the role of GAT-1 and GABAergic signaling in various physiological and pathological processes. Common applications include:
-
GABA Uptake Assays: To determine the potency and selectivity of this compound and other compounds on GAT-1.[6][7]
-
Electrophysiology: To study the effects of enhanced GABAergic tone on neuronal excitability, synaptic transmission, and network oscillations.[8][9]
-
Cell Viability and Proliferation Assays: To investigate the role of GAT-1 in cell survival and growth, particularly in the context of neurological disorders.[10]
Q3: What is a typical starting concentration range for this compound in in vitro experiments?
A3: The optimal concentration of this compound will vary depending on the specific cell type, experimental conditions, and desired effect. However, a common starting point for many in vitro applications is in the low micromolar (µM) to nanomolar (nM) range. Based on its IC50 values, a concentration range of 0.1 µM to 10 µM is often a good starting point for dose-response experiments.
Q4: How should I prepare a stock solution of this compound?
A4: this compound is soluble in water up to 10 mM and in DMSO up to 100 mM. For most cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically <0.1%) to avoid solvent-induced toxicity.[1]
Troubleshooting Guide
Issue 1: No observable effect of this compound in my experiment.
| Possible Cause | Troubleshooting Step |
| Incorrect Concentration: The concentration of this compound may be too low to elicit a response. | Perform a dose-response curve to determine the optimal concentration for your specific experimental setup. Start with a broad range (e.g., 10 nM to 100 µM) to identify the effective concentration range. |
| Compound Degradation: this compound may have degraded due to improper storage. | Store the compound as a desiccated solid at +4°C. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. |
| Low GAT-1 Expression: The cell line or primary culture being used may have low or no expression of GAT-1. | Verify GAT-1 expression in your cells using techniques like qPCR, Western blotting, or immunocytochemistry. Consider using a cell line known to express high levels of GAT-1. |
| Experimental Conditions: The incubation time may be too short, or other experimental parameters may not be optimal. | Optimize incubation time and other experimental conditions. For example, in uptake assays, ensure the incubation time is sufficient for measurable GABA uptake to occur. |
Issue 2: High background or variability in my GABA uptake assay.
| Possible Cause | Troubleshooting Step |
| Non-specific Binding: The radiolabeled GABA may be binding non-specifically to the cells or the plate. | Pre-incubate the cells with a high concentration of a non-radiolabeled GAT-1 inhibitor (like tiagabine) to block specific uptake and determine the level of non-specific binding.[6] |
| Cell Health: Poor cell health can lead to inconsistent results. | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Check for signs of stress or contamination. |
| Inconsistent Cell Seeding: Uneven cell numbers across wells can cause variability. | Use a cell counter to ensure consistent cell seeding density in all wells of your assay plate. |
| Washing Steps: Inadequate washing can leave behind unincorporated radiolabeled GABA. | Optimize the number and duration of washing steps to effectively remove unincorporated label without dislodging the cells. |
Issue 3: Unexpected effects on neuronal activity in electrophysiology experiments.
| Possible Cause | Troubleshooting Step |
| Off-target Effects: Although highly selective for GAT-1, at very high concentrations, this compound could potentially have off-target effects. | Use the lowest effective concentration of this compound determined from your dose-response experiments. Confirm the effect is GAT-1 mediated by using a GAT-1 antagonist or a GAT-1 knockout/knockdown model if available. |
| Network-level Effects: Inhibition of GABA uptake can lead to complex changes in network activity that may not be immediately intuitive. For instance, it can sometimes lead to a decrease in the amplitude of inhibitory postsynaptic currents (IPSCs) by activating presynaptic GABAB receptors.[8] | Carefully analyze the changes in synaptic parameters and consider the broader network implications. The use of specific antagonists for different GABA receptor subtypes can help dissect the observed effects. |
| Changes in Ionic Gradients: Prolonged and strong enhancement of GABAergic signaling can alter the chloride gradient in neurons, potentially leading to depolarizing effects of GABA. | Monitor the reversal potential of GABA-mediated currents to check for significant shifts in the chloride equilibrium potential. |
Quantitative Data
Table 1: IC50 Values of this compound for GABA Transporters
| Transporter | Species | IC50 (µM) | Reference |
| GAT-1 | Human (hGAT-1) | 0.04 | [1] |
| GAT-2 | Rat (rGAT-2) | 171 | [1] |
| GAT-3 | Human (hGAT-3) | 1700 | [1] |
| BGT-1 | Human (hBGT-1) | 622 | [1] |
| Synaptosomal GABA Uptake | - | 0.047 | [11] |
| Neuronal GABA Uptake | - | 1.238 | [11] |
| Glial GABA Uptake | - | 0.636 | [11] |
Experimental Protocols
Protocol 1: [³H]GABA Uptake Assay in HEK293 Cells
This protocol is adapted from studies investigating GABA transporter activity.[7]
1. Cell Culture and Plating:
-
Culture HEK293 cells stably expressing the desired GAT subtype in appropriate growth medium.
-
24 hours before the assay, plate the cells in a 96-well, flat-bottom, poly-D-lysine-coated tissue culture plate at a density of approximately 50,000 cells per well.[7]
2. Assay Procedure:
-
On the day of the assay, wash the cells twice with uptake buffer (10 mM HEPES pH 7.5, 150 mM NaCl, 1 mM MgSO₄, 5 mM KCl, and 10 mM D-glucose).[7]
-
To determine IC50 values, pre-incubate the cells with varying concentrations of this compound for 10-30 minutes at room temperature. For control wells (non-specific uptake), pre-incubate with a high concentration of a standard GAT-1 inhibitor like tiagabine (B1662831) (e.g., 10 µM).[6]
-
Initiate the uptake by adding [³H]GABA to a final concentration of 1 µM (or another concentration around the Km for GABA uptake).
-
Incubate for a predetermined time (e.g., 10-20 minutes) at room temperature. The optimal time should be determined to be within the linear range of uptake.
-
Terminate the uptake by rapidly washing the cells three times with ice-cold uptake buffer.
-
Lyse the cells with a scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.
3. Data Analysis:
-
Subtract the non-specific uptake (wells with tiagabine) from all other measurements.
-
Normalize the data to the control (no this compound) and plot the percentage of inhibition against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: In Vitro Electrophysiology (Hippocampal Slices)
This protocol provides a general framework for studying the effects of this compound on synaptic transmission in brain slices.[9]
1. Slice Preparation:
-
Prepare acute hippocampal slices (300-400 µm thick) from rodents of the desired age.
-
Allow slices to recover in artificial cerebrospinal fluid (aCSF) for at least 1 hour before recording.
2. Electrophysiological Recording:
-
Transfer a slice to the recording chamber and perfuse with aCSF.
-
Perform whole-cell patch-clamp recordings from pyramidal neurons in the CA1 or CA3 region.
-
Record spontaneous or evoked inhibitory postsynaptic currents (sIPSCs or eIPSCs). To isolate IPSCs, a glutamate (B1630785) receptor antagonist may be included in the aCSF.
3. This compound Application:
-
Establish a stable baseline recording of IPSCs.
-
Bath-apply this compound at the desired concentration (e.g., 1-10 µM) and record the changes in IPSC frequency, amplitude, and decay kinetics.
-
Wash out the drug to observe the reversal of the effect.
4. Data Analysis:
-
Analyze the recorded data to quantify the changes in synaptic parameters before, during, and after this compound application.
-
Statistical tests can be used to determine the significance of the observed effects.
Visualizations
Caption: Mechanism of action of this compound on GABAergic synapses.
Caption: Workflow for a [³H]GABA uptake assay.
References
- 1. This compound | GABA Transporters | Tocris Bioscience [tocris.com]
- 2. NNC-711 - Wikipedia [en.wikipedia.org]
- 3. Molecular Basis of GABA Aminotransferase Inhibition in Epilepsy: Structure, Mechanisms, and Drug Development | MDPI [mdpi.com]
- 4. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | A Reappraisal of GAT-1 Localization in Neocortex [frontiersin.org]
- 6. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter | The EMBO Journal [link.springer.com]
- 7. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of a gamma-aminobutyric acid uptake inhibitor, NNC-711, on spontaneous postsynaptic currents in cultured rat hippocampal neurons: implications for antiepileptic drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of the GABA-uptake blocker NNC-711 on spontaneous sharp wave-ripple complexes in mouse hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gamma-aminobutyric acid transporter 1 negatively regulates T cell activation and survival through protein kinase C-dependent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NNC-711, a novel potent and selective gamma-aminobutyric acid uptake inhibitor: pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting NNC 711 Behavioral Side Effects in Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering behavioral side effects when using the GAT-1 inhibitor, NNC 711, in mice.
I. FAQs: Understanding this compound and Its Behavioral Effects
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of the GABA transporter 1 (GAT-1).[1][2] Its primary function is to block the reuptake of the neurotransmitter GABA (gamma-aminobutyric acid) from the synaptic cleft back into presynaptic neurons and surrounding glial cells.[3] This action increases the extracellular concentration of GABA, thereby enhancing inhibitory neurotransmission in the brain.[3]
Q2: What are the expected therapeutic effects of this compound in preclinical models?
A2: this compound is primarily investigated for its anticonvulsant properties.[1][4] By increasing GABAergic inhibition, it can suppress seizure activity.
Q3: What are the most common behavioral side effects of this compound in mice?
A3: At higher doses, this compound is known to cause motor impairment.[1][4][5] The most commonly reported side effects include:
Q4: At what doses are these behavioral side effects typically observed?
A4: The dose at which side effects are observed can vary. However, published data provides the following median effective dose (ED50) values for motor-impairing side effects in mice after intraperitoneal (i.p.) administration.[1][4][5]
| Behavioral Side Effect | ED50 (mg/kg, i.p.) |
| Inhibition of Traction | 23 |
| Rotarod Impairment | 10 |
| Reduced Locomotor Activity | 45 |
Q5: Is it possible to mitigate these motor side effects?
A5: One study has shown that behavioral tolerance to the motor-impairing side effects of this compound can develop after acute pretreatment (e.g., 3 hours) without a corresponding tolerance to its anticonvulsant effects.[1][4] This suggests that a pre-exposure or specific dosing regimen might help to separate the therapeutic window from the side effect profile.
II. Troubleshooting Guides for Common Behavioral Assays
A. Issue: Unexpectedly Severe Motor Impairment in the Open Field Test
Symptom: Mice treated with this compound show little to no movement, remaining largely immobile in a corner of the open field arena, even at doses expected to be moderate.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Dose Miscalculation or Overdose: | Double-check all calculations for drug dilution and injection volume. Ensure the correct stock concentration was used. |
| Mouse Strain Sensitivity: | Different mouse strains can have varied responses to GABAergic drugs. For example, BALB/c mice are known to exhibit different baseline locomotor activity compared to C57BL/6 mice.[6][7][8][9][10] If using a strain other than the one cited in literature for a particular dose, consider that it may be more sensitive. Perform a dose-response study in your specific strain to determine the optimal dose. |
| Drug Administration Route and Timing: | Intraperitoneal (i.p.) injection is common, but absorption rates can vary. Ensure consistent injection technique. The timing of the behavioral test relative to the injection is critical. Peak brain concentration of a drug can vary.[11][12] If testing too early or too late, you may be observing effects at a different point on the pharmacokinetic curve. Consider a time-course experiment to identify the peak effect time for your dose and route of administration. |
| Environmental Stressors: | A novel or stressful environment can interact with drug effects. Ensure adequate habituation to the testing room (at least 30-60 minutes) before the experiment.[13] Minimize noise and other disturbances during testing. |
B. Issue: Inconsistent or High Variability in Rotarod Performance
Symptom: Within the same this compound treatment group, some mice fall off the rotarod almost immediately, while others perform similarly to controls, leading to large error bars and inconclusive data.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Inadequate Training/Habituation: | Ensure all mice receive adequate and consistent training on the rotarod before the drug study begins. Mice should be able to stay on the rotating rod for a stable baseline period before drug administration. |
| Dose is on a Steep Part of the Dose-Response Curve: | If the chosen dose is on a very steep portion of the dose-response curve, small individual differences in metabolism or absorption can lead to large differences in effect. Consider testing a wider range of doses to better characterize the dose-response relationship in your hands. |
| Interaction with Other Factors: | Factors such as age, sex, and housing conditions can influence rotarod performance. Ensure that these variables are balanced across your experimental groups. |
| Subtle Motor Deficits vs. Sedation: | This compound can cause both specific motor coordination deficits and more general sedative effects. Observe the mice closely. Are they actively trying to walk on the rod but are uncoordinated, or are they passive and making little attempt to move? This can help in interpreting the nature of the impairment. |
C. Issue: No Significant Effect on Locomotor Activity at Expected "High" Doses
Symptom: You administer a dose of this compound reported to decrease locomotor activity (e.g., 45 mg/kg i.p.), but you observe no significant difference compared to your vehicle-treated control group.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Drug Inactivity: | Verify the source, purity, and storage conditions of your this compound compound. Improper storage can lead to degradation. Prepare fresh solutions for each experiment. |
| Pharmacokinetic Differences: | The time to peak effect can vary. If you are testing too early or too late, you may miss the window of maximal effect. A pilot time-course study is recommended. |
| Behavioral Tolerance: | As mentioned, tolerance to the motor effects of this compound can develop.[1][4] If your experimental design involves repeated dosing, you may be observing a tolerant phenotype. Consider this in your experimental design and interpretation. |
| Assay Sensitivity: | Ensure your open field assay is sensitive enough to detect decreases in activity. A very small or overly stimulating arena might mask subtle drug effects. Use standard, validated open field parameters. |
III. Experimental Protocols
A. Rotarod Test for Motor Coordination
-
Apparatus: An automated rotarod unit for mice with a textured rod to provide grip.
-
Procedure:
-
Habituation/Training: For 2-3 consecutive days before the drug trial, train the mice on the rotarod. Place each mouse on the rod at a low, constant speed (e.g., 4 rpm) for a set duration (e.g., 60 seconds). Repeat for 3-4 trials per day with an inter-trial interval of at least 15 minutes.
-
Drug Administration: On the test day, administer this compound or vehicle at the desired dose and route (e.g., i.p.).
-
Testing: At a predetermined time post-injection (e.g., 30 minutes), place the mouse on the rotarod. The test can be run in two common modes:
-
Accelerating Rotarod: The rod starts at a low speed (e.g., 4 rpm) and gradually accelerates to a high speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).
-
Fixed Speed Rotarod: The rod rotates at a constant, challenging speed.
-
-
Data Collection: Record the latency to fall from the rod or the time at which the mouse makes a complete passive rotation. A cutoff time (e.g., 300 seconds) is typically used.
-
Analysis: Compare the latency to fall between treatment groups.
-
B. Open Field Test for Locomotor Activity
-
Apparatus: A square or circular arena with high walls to prevent escape. The arena is typically equipped with an overhead camera and tracking software.
-
Procedure:
-
Habituation: Acclimate the mice to the testing room for at least 30-60 minutes before the test.
-
Drug Administration: Administer this compound or vehicle.
-
Testing: At the designated time post-injection, gently place the mouse in the center of the open field arena.
-
Data Collection: Allow the mouse to explore the arena for a set period (e.g., 10-30 minutes). The tracking software will record various parameters.
-
Analysis: The primary measure for locomotor activity is the total distance traveled. Other measures include time spent mobile vs. immobile, and entries into different zones of the arena (center vs. periphery).
-
C. Traction/Grip Strength Test
-
Apparatus: This can be a wire mesh grid that can be inverted or a grip strength meter with a bar or grid.
-
Procedure (Inverted Screen Method): [1][11]
-
Habituation: Acclimate mice to the testing room.
-
Drug Administration: Administer this compound or vehicle.
-
Testing: At the specified time post-injection, place the mouse in the center of the wire mesh screen.
-
Inversion: Smoothly and quickly invert the screen, so the mouse is hanging upside down.
-
Data Collection: Start a timer and record the latency to fall. A cutoff time (e.g., 60 seconds) is typically used.
-
-
Procedure (Grip Strength Meter): [13]
-
Setup: Turn on the grip strength meter and set it to record the peak force.
-
Testing: Hold the mouse by its tail and allow it to grasp the bar or grid with its forepaws (or all four paws).
-
Pulling: Gently and steadily pull the mouse away from the meter in a horizontal direction until it releases its grip.
-
Data Collection: The meter will display the maximal force exerted by the mouse. Repeat for a total of three trials.
-
Analysis: Average the peak force across the trials and compare between groups.
-
IV. Visualizations
A. Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound action in the GABAergic synapse.
Caption: Logical workflow for troubleshooting this compound side effects.
References
- 1. Measuring the Strength of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | GABA Transporters | Tocris Bioscience [tocris.com]
- 3. What are GAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. NNC-711, a novel potent and selective gamma-aminobutyric acid uptake inhibitor: pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. An assessment of the spontaneous locomotor activity of BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Locomotor activity of the genetically inbred Balb/c mouse strain is suppressed by a socially salient stimulus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ethanol-induced mouse strain differences in locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. mmpc.org [mmpc.org]
- 12. inotiv.com [inotiv.com]
- 13. Grip Strength Protocol - IMPReSS [web.mousephenotype.org]
minimizing off-target effects of Nnc 711 in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of NNC 711 during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the GABA transporter 1 (GAT-1).[1][2][3][4][5] Its primary function is to block the reuptake of the neurotransmitter gamma-aminobutyric acid (GABA) from the synaptic cleft back into neurons and glial cells.[5][6] This leads to an increase in the extracellular concentration of GABA, enhancing GABAergic neurotransmission.
Q2: What are the known off-target effects of this compound?
The off-target effects of this compound are primarily related to its interaction with other GABA transporters, namely GAT-2, GAT-3, and the betaine/GABA transporter 1 (BGT-1). While this compound is highly selective for GAT-1, at higher concentrations, it can inhibit these other transporters to a lesser extent.[1]
Q3: How can I minimize the off-target effects of this compound in my experiments?
Minimizing off-target effects is crucial for obtaining reliable and interpretable data. The key strategies include:
-
Dose-response experiments: Conduct a thorough dose-response curve to determine the lowest effective concentration of this compound that produces the desired on-target effect (GAT-1 inhibition) in your specific experimental model.
-
Use of appropriate controls: Include negative controls (vehicle only) and positive controls (if available) in your experimental design.
-
Selectivity profiling: Be aware of the selectivity profile of this compound and consider the potential contribution of off-target effects at the concentration you are using. Refer to the selectivity data table below.
-
Orthogonal approaches: Whenever possible, use a second, structurally different GAT-1 inhibitor to confirm that the observed effects are indeed due to GAT-1 inhibition and not an off-target effect of this compound.
Troubleshooting Guides
Problem 1: I am observing unexpected or inconsistent results in my cell culture experiments.
-
Potential Cause: The concentration of this compound used may be too high, leading to off-target effects on other GABA transporters present in your cell line.
-
Troubleshooting Steps:
-
Verify the IC50 in your system: The potency of this compound can vary between different cell lines and experimental conditions. Perform a concentration-response curve to determine the EC50 for GAT-1 inhibition in your specific cells.
-
Lower the concentration: Based on your concentration-response data, use the lowest concentration of this compound that gives you a robust on-target effect.
-
Check cell line transporter expression: Verify the expression levels of GAT-1, GAT-2, GAT-3, and BGT-1 in your cell line. If other GABA transporters are highly expressed, consider using a different model system or a more selective inhibitor if available.
-
Problem 2: My in vivo experiments are showing significant side effects, such as motor impairment.
-
Potential Cause: The dose of this compound administered may be in the range that causes behavioral side effects, potentially due to excessive GABAergic potentiation or off-target effects.[6]
-
Troubleshooting Steps:
-
Dose reduction: Systematically lower the dose of this compound to find a therapeutic window that provides the desired anticonvulsant or cognitive-enhancing effects without significant motor side effects.[6][7]
-
Pharmacokinetic analysis: If possible, measure the brain concentration of this compound to correlate it with the observed behavioral effects and on-target activity.
-
Control for motor effects: Include appropriate control experiments to specifically assess motor coordination (e.g., rotarod test) to distinguish the desired neurological effects from motor side effects.
-
Data Presentation
Table 1: Selectivity Profile of this compound
This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound for different GABA transporters. Lower IC50 values indicate higher potency.
| Transporter | Species | IC50 (µM) | Reference |
| GAT-1 | Human | 0.04 | [1] |
| GAT-2 | Rat | 171 | [1] |
| GAT-3 | Human | 1700 | [1] |
| BGT-1 | Human | 622 | [1] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a GABA Uptake Assay
This protocol provides a general framework for determining the IC50 of this compound in a cell-based GABA uptake assay.
-
Cell Culture: Plate cells expressing the target GABA transporter (e.g., GAT-1) in a suitable multi-well plate and grow to an appropriate confluency.
-
Preparation of this compound Solutions: Prepare a series of dilutions of this compound in the assay buffer. A typical concentration range to test would be from 1 nM to 100 µM. Also, prepare a vehicle control (e.g., DMSO or water).[1]
-
Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with the different concentrations of this compound or vehicle for a defined period (e.g., 15-30 minutes) at the desired temperature.
-
GABA Uptake: Add a solution containing a known concentration of radiolabeled GABA (e.g., [3H]GABA) to each well and incubate for a short period (e.g., 1-10 minutes) to allow for uptake.
-
Termination of Uptake: Rapidly wash the cells with ice-cold assay buffer to stop the uptake process.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity in each well using a scintillation counter.
-
Data Analysis: Plot the percentage of GABA uptake inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Mandatory Visualizations
Caption: Signaling pathway of this compound inhibiting GABA reuptake via the GAT-1 transporter.
Caption: Experimental workflow for minimizing the off-target effects of this compound.
References
- 1. rndsystems.com [rndsystems.com]
- 2. NNC-711 - Wikipedia [en.wikipedia.org]
- 3. GABA Transporter (GAT) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 4. researchgate.net [researchgate.net]
- 5. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NNC-711, a novel potent and selective gamma-aminobutyric acid uptake inhibitor: pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-ischemic and cognition-enhancing properties of NNC-711, a gamma-aminobutyric acid reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Nnc 711 stability in solution and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of NNC-711 in solution.
Frequently Asked Questions (FAQs)
Q1: How should I store NNC-711 upon receipt?
A1: NNC-711 is supplied as a crystalline solid and should be stored under desiccating conditions. For long-term storage, it is recommended to keep it at -20°C for optimal stability, which can be maintained for at least two to four years.[1] For short-term storage, +4°C is also acceptable.[2][3][4]
Q2: What are the recommended solvents for dissolving NNC-711?
A2: NNC-711 is soluble in both aqueous solutions and organic solvents. Dimethyl sulfoxide (B87167) (DMSO) and water are the most commonly used solvents.[2][4]
Q3: What is the solubility of NNC-711 in common solvents?
A3: The solubility of NNC-711 can vary slightly between suppliers. The following table summarizes the approximate maximum concentrations in common solvents.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| Water | 3.87 | 10 |
| DMSO | 38.69 | 100 |
Data compiled from multiple sources.[2][4]
Q4: How should I prepare stock solutions of NNC-711?
A4: It is recommended to prepare a concentrated stock solution in DMSO, for example, at 100 mM. This stock solution can then be diluted to the desired concentration in your aqueous experimental buffer. For aqueous stock solutions, a concentration of up to 10 mM in water is achievable.[2][3][4] Always use high-purity solvents.
Q5: How should I store stock solutions of NNC-711?
A5: Once prepared, it is advisable to aliquot the stock solution into smaller volumes to prevent degradation from repeated freeze-thaw cycles. For stock solutions, storage at -20°C for up to one month or -80°C for up to six months is recommended.[5]
Q6: Is there any information on the stability of NNC-711 in aqueous solution over time?
A6: Currently, there is limited publicly available data on the long-term stability of NNC-711 in various aqueous solutions, at different pH values, or at different temperatures. For in vivo experiments, it is best practice to prepare fresh working solutions from a frozen stock on the day of use.[5] If your experiments require long-term incubation, it is recommended to perform a stability study under your specific experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer | The final concentration of NNC-711 exceeds its solubility in the aqueous buffer. The percentage of DMSO in the final solution is too low. | - Ensure the final concentration of NNC-711 is below its solubility limit in the final buffer. - Increase the percentage of DMSO in the final solution (be mindful of its effect on your experimental system). - Gentle warming and/or sonication can aid in redissolving the compound.[5] |
| Cloudiness or precipitation in aqueous solution | The solubility limit has been exceeded. The solution may be contaminated. | - Verify the concentration and solubility. - Prepare a fresh solution using high-purity water or buffer. - Consider using a different solvent system if high concentrations are required, such as a mixture of DMSO and saline with a solubilizing agent like SBE-β-CD.[5] |
| Loss of biological activity | The compound may have degraded due to improper storage or handling. | - Ensure the solid compound and stock solutions are stored at the recommended temperatures and protected from moisture. - Avoid repeated freeze-thaw cycles by preparing aliquots. - Prepare fresh working solutions for each experiment. |
Experimental Protocols
General Protocol for Assessing NNC-711 Solution Stability
Objective: To determine the stability of NNC-711 in a chosen aqueous buffer over a defined period and at a specific temperature.
Materials:
-
NNC-711
-
High-purity solvent (e.g., DMSO)
-
Your chosen aqueous buffer (e.g., PBS, pH 7.4)
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)
-
UV detector
-
Temperature-controlled incubator or water bath
Methodology:
-
Prepare a stock solution of NNC-711: Dissolve NNC-711 in DMSO to a high concentration (e.g., 100 mM).
-
Prepare the test solution: Dilute the NNC-711 stock solution in your chosen aqueous buffer to the final desired concentration for your experiments.
-
Initial Analysis (Time = 0):
-
Immediately after preparation, take an aliquot of the test solution.
-
Analyze the sample by HPLC to determine the initial concentration and purity of NNC-711. This will serve as your baseline.
-
-
Incubation:
-
Store the remaining test solution under your desired experimental conditions (e.g., 37°C in an incubator).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw aliquots of the test solution.
-
Analyze each aliquot by HPLC under the same conditions as the initial analysis.
-
-
Data Analysis:
-
Quantify the peak area of NNC-711 at each time point.
-
Calculate the percentage of NNC-711 remaining at each time point relative to the initial concentration at Time = 0.
-
The appearance of new peaks in the chromatogram may indicate the formation of degradation products.
-
Visualizations
Caption: Workflow for NNC-711 solution preparation and troubleshooting.
Caption: Mechanism of action of NNC-711 as a GAT-1 inhibitor.
References
- 1. NNC-711 - Wikipedia [en.wikipedia.org]
- 2. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Degradation kinetics in aqueous solution of cefotaxime sodium, a third-generation cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bio-techne.com [bio-techne.com]
controlling for Nnc 711-induced motor impairment in studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the GAT-1 inhibitor, NNC 711. The focus is on understanding and controlling for this compound-induced motor impairment in experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective inhibitor of the GABA transporter 1 (GAT-1).[1][2] GAT-1 is a protein responsible for the reuptake of the neurotransmitter GABA (gamma-aminobutyric acid) from the synaptic cleft back into neurons and glial cells.[3][4] By blocking GAT-1, this compound increases the extracellular concentration of GABA, thereby enhancing inhibitory neurotransmission in the brain.[5] This mechanism is responsible for its anticonvulsant properties.[1][6]
Q2: What are the common side effects of this compound in animal studies?
The primary side effect of this compound, particularly at higher doses, is motor impairment.[1][7] This can manifest as:
-
Reduced performance on motor coordination tasks like the rotarod test.[1][7]
-
Ataxia and tremor, which are also observed in GAT-1 knockout mice, suggesting these effects are a direct result of GAT-1 inhibition.[8]
Q3: Why does this compound cause motor impairment?
The motor impairment induced by this compound is a direct consequence of its mechanism of action. By increasing overall inhibitory tone in the central nervous system through the enhancement of GABAergic signaling, this compound can disrupt the fine balance of excitation and inhibition required for normal motor control and coordination.[9][10]
Q4: Is it possible to separate the anticonvulsant effects of this compound from its motor-impairing effects?
Yes, to some extent. Studies have shown that the doses of this compound required to produce anticonvulsant effects are generally lower than those that cause significant motor impairment.[1] Furthermore, an interesting phenomenon known as acute behavioral tolerance has been observed with this compound.[1]
Q5: What is acute behavioral tolerance to this compound's motor effects?
Acute behavioral tolerance refers to a rapid adaptation of the nervous system to the motor-impairing effects of this compound. Research has shown that after a single pretreatment with this compound, subsequent administrations on the same day may no longer produce the same degree of motor impairment.[1] Importantly, this tolerance to the motor side effects does not seem to diminish the anticonvulsant efficacy of the compound.[1] This phenomenon can be leveraged as a control strategy in experimental designs.
Troubleshooting Guide
Issue: My animals are showing significant motor impairment after this compound administration, which is confounding the results of my behavioral experiment.
Solution:
This is a common issue when working with this compound. Here are several strategies to address this:
-
Dose-Response Optimization: The first step is to perform a careful dose-response study to identify the minimal effective dose of this compound for your desired therapeutic effect (e.g., anticonvulsant activity) that produces the least motor impairment.
-
Utilize Acute Behavioral Tolerance:
-
Pre-treatment Protocol: Administer a dose of this compound several hours before the main experimental testing. This can induce tolerance to the motor side effects. A study has shown that a 3-hour pretreatment can be effective.[1]
-
Control Groups: It is crucial to include appropriate control groups in your experimental design. This should include a group that receives the this compound pre-treatment but a vehicle for the final injection, and a group that receives vehicle for both injections.
-
-
Time-Course Characterization: Determine the peak time of motor impairment after this compound administration in your specific experimental setup. If possible, schedule your behavioral testing outside of this window.
-
Choice of Behavioral Assay: Select behavioral assays that are less sensitive to generalized motor deficits if your primary outcome is not motor function. For example, some cognitive tasks may be less affected than tests of motor coordination.
Quantitative Data
The following table summarizes the effective doses (ED50) of this compound for its anticonvulsant effects and its motor-impairing side effects in mice, administered intraperitoneally (i.p.).
| Effect | Test | ED50 (mg/kg, i.p.) in Mice | Reference |
| Anticonvulsant (Tonic Seizures) | Pentylenetetrazole (PTZ) Induced | 0.72 | [1] |
| Anticonvulsant (Clonic & Tonic) | Audiogenic | 0.23 | [1] |
| Motor Impairment | Rotarod | 10 | [1][7] |
| Motor Impairment | Traction Test | 23 | [1][7] |
| Motor Impairment | Exploratory Locomotor Activity | 45 | [1][7] |
Experimental Protocols
1. Rotarod Test for Motor Coordination
-
Apparatus: An automated rotarod apparatus with a textured rod to provide grip.
-
Acclimation: Handle the animals for several days before the experiment. On the day of the experiment, allow the animals to acclimate to the testing room for at least 30 minutes.
-
Training:
-
Set the rotarod to a constant, low speed (e.g., 4 RPM).
-
Place the animal on the rotating rod, facing away from the direction of rotation.
-
Allow the animal to walk on the rod for a set period (e.g., 60 seconds). If the animal falls, place it back on the rod until the time is complete.
-
Repeat this for 2-3 trials with an inter-trial interval of at least 15 minutes.
-
-
Testing:
-
Administer this compound or vehicle at the predetermined time before testing.
-
Set the rotarod to an accelerating speed (e.g., from 4 to 40 RPM over 5 minutes).
-
Place the animal on the rotating rod and start the trial.
-
Record the latency to fall or the time at which the animal makes a full passive rotation.
-
Perform 3 trials with a consistent inter-trial interval.
-
2. Open Field Test for Locomotor Activity
-
Apparatus: A square or circular arena with walls high enough to prevent escape. The arena should be evenly illuminated.
-
Acclimation: Allow the animal to acclimate to the testing room for at least 30 minutes before the test.
-
Procedure:
-
Administer this compound or vehicle.
-
Gently place the animal in the center of the open field arena.
-
Record the animal's activity for a set period (e.g., 10-30 minutes) using an automated tracking system or manual scoring.
-
-
Parameters to Measure:
-
Total distance traveled.
-
Time spent in the center of the arena versus the periphery.
-
Rearing frequency (vertical activity).
-
Stereotypic counts (repetitive, non-functional movements).
-
Visualizations
Signaling Pathway
Caption: Mechanism of this compound at the GABAergic synapse.
Experimental Workflow
Caption: Workflow for a behavioral study controlling for this compound motor effects.
References
- 1. NNC-711, a novel potent and selective gamma-aminobutyric acid uptake inhibitor: pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | GABA Transporters | Tocris Bioscience [tocris.com]
- 3. researchgate.net [researchgate.net]
- 4. KEGG PATHWAY: GABAergic synapse - Homo sapiens (human) [kegg.jp]
- 5. Impairment of GABA transporter GAT-1 terminates cortical recurrent network activity via enhanced phasic inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GABA uptake blocker NNC-711 exhibits marked anticonvulsant action in two cortical epileptic models in immature rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. GABA Transporter Deficiency Causes Tremor, Ataxia, Nervousness, and Increased GABA-Induced Tonic Conductance in Cerebellum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential effects on motorcortical inhibition induced by blockade of GABA uptake in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential effects on motorcortical inhibition induced by blockade of GABA uptake in humans - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results in NNC-711 Experiments
Welcome to the technical support center for researchers utilizing NNC-711. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist in interpreting unexpected experimental outcomes. As a potent and selective GABA transporter 1 (GAT-1) inhibitor, NNC-711 is a valuable tool for studying GABAergic neurotransmission. However, its effects can sometimes be complex and counterintuitive. This guide is designed for researchers, scientists, and drug development professionals to navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for NNC-711?
A1: NNC-711 is a selective inhibitor of the GABA transporter 1 (GAT-1).[1][2][3] By blocking GAT-1, NNC-711 reduces the reuptake of GABA from the synaptic cleft and extracellular space, leading to an increase in ambient GABA concentrations and prolonged GABAergic signaling.
Q2: What are the known off-target effects of NNC-711?
A2: NNC-711 is highly selective for GAT-1. Studies have shown that it has low affinity for other neurotransmitter receptor binding sites, uptake sites, and ion channels.[1] However, at very high concentrations, the possibility of off-target effects cannot be entirely ruled out and should be considered when interpreting anomalous results.
Q3: Is NNC-711 soluble in aqueous solutions?
A3: NNC-711 hydrochloride is soluble in water up to 10 mM and in DMSO up to 100 mM.[2][3] For in vivo experiments, it is crucial to ensure complete dissolution to achieve accurate dosing.
Troubleshooting Guides
Electrophysiology Experiments
Issue: Observation of a biphasic or U-shaped dose-response curve in patch-clamp recordings.
-
Question: I am performing whole-cell voltage-clamp recordings and see an enhancement of inhibitory postsynaptic currents (IPSCs) at low concentrations of NNC-711, but at higher concentrations, the effect diminishes or even reverses. Why is this happening?
-
Answer: This biphasic response is a documented phenomenon with GABAergic modulators and can be attributed to several factors:
-
Presynaptic GABAB Receptor Activation: Increased ambient GABA resulting from GAT-1 inhibition can activate presynaptic GABAB autoreceptors.[1] This activation can lead to a feedback inhibition of GABA release, thereby reducing the amplitude of IPSCs at higher NNC-711 concentrations.
-
Receptor Desensitization: Prolonged exposure to elevated GABA levels can lead to the desensitization of postsynaptic GABAA receptors, reducing their responsiveness.
-
Network Effects: In slice preparations, alterations in the excitability of interconnected neurons can lead to complex network-level changes that are not apparent in single-cell recordings.
-
-
Troubleshooting Steps:
-
Apply a GABAB receptor antagonist: Co-application of a selective GABAB receptor antagonist, such as CGP 55845, can help determine if the reduction in IPSC amplitude is due to presynaptic inhibition.
-
Vary application time: Shorter application times may minimize receptor desensitization.
-
Record from isolated neurons: If possible, use a dissociated neuronal culture to eliminate network effects.
-
Issue: Unexpected decrease in spontaneous IPSC (sIPSC) amplitude.
-
Question: I applied NNC-711 expecting to see an increase in sIPSC frequency or amplitude, but instead, I'm observing a decrease in amplitude. What could be the cause?
-
Answer: While counterintuitive, a decrease in sIPSC amplitude has been reported. This could be due to the activation of presynaptic GABAB receptors leading to reduced GABA release, as mentioned above.[1]
-
Troubleshooting Steps:
-
Confirm with a GABAB antagonist: As with the biphasic response, co-application of a GABAB antagonist can help dissect the underlying mechanism.
-
Analyze sIPSC frequency: An increase in sIPSC frequency, even with a decrease in amplitude, would still be consistent with an overall enhancement of GABAergic tone.
-
Check for artifacts: Ensure that the observed effect is not due to recording instability or rundown.[4]
-
Microdialysis Experiments
Issue: Lower than expected increase in extracellular GABA levels.
-
Question: I am administering NNC-711 systemically or via reverse dialysis, but the measured increase in extracellular GABA in my dialysate is minimal. Why might this be?
-
Answer: Several factors can contribute to this observation:
-
Dose and Route of Administration: The dose of NNC-711 required to significantly increase extracellular GABA can be higher than the effective anticonvulsant dose.[5] The route of administration (systemic vs. local) will also influence the concentration at the target site.
-
Probe Recovery: The recovery of GABA by the microdialysis probe can be low and variable. Factors such as flow rate, membrane length, and tissue characteristics can all affect recovery.[6][7]
-
Metabolism and Clearance: In vivo, GABA is subject to metabolic degradation and clearance by other transporters (GAT-2, GAT-3, BGT-1), which are not inhibited by NNC-711.[2][3]
-
-
Troubleshooting Steps:
-
Optimize NNC-711 Concentration: Perform a dose-response study to determine the optimal concentration for increasing extracellular GABA in your specific experimental model.
-
Calibrate Your Probe: Determine the in vitro and in vivo recovery of your microdialysis probe for GABA. Low-flow rate or zero-net-flux methods can provide more accurate estimations of extracellular concentrations.[8]
-
Consider Co-infusion of other inhibitors: To isolate the effect of GAT-1 inhibition, consider co-administering inhibitors of other GABA transporters, though this will complicate the interpretation.
-
Behavioral Studies
Issue: Unexpected anxiogenic-like effects at certain doses.
-
Question: I am testing NNC-711 in an anxiety paradigm like the elevated plus-maze and observing anxiogenic-like behavior (e.g., reduced time in open arms) at some doses, which is contrary to the expected anxiolytic effect of enhancing GABAergic transmission. What could explain this?
-
Answer: This paradoxical effect could be related to the biphasic nature of NNC-711's effects. While moderate increases in GABA are generally anxiolytic, excessive GABAergic signaling in certain brain regions can lead to complex and sometimes counterintuitive behavioral outcomes. The dose-response for behavioral effects of NNC-711 has been described as bell-shaped for some cognitive tasks.[9]
-
Troubleshooting Steps:
-
Expand the Dose Range: Test a wider range of NNC-711 doses, including very low and very high concentrations, to fully characterize the dose-response curve.
-
Control for Sedative Effects: At higher doses, NNC-711 can cause sedation and motor impairment, which can confound the interpretation of anxiety tests.[1] Include control tests for locomotor activity (e.g., open field test) to rule out these confounding factors.
-
Consider the Brain Region: The behavioral effects of NNC-711 can be highly dependent on the specific brain region being targeted.
-
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| IC50 (GAT-1) | 47 nM | Synaptosomes (in vitro) | [1] |
| IC50 (GAT-2) | 171 µM | hGAT-2 (in vitro) | [2][3] |
| IC50 (GAT-3) | 1700 µM | hGAT-3 (in vitro) | [2][3] |
| IC50 (BGT-1) | 622 µM | hBGT-1 (in vitro) | [2][3] |
| ED50 (Anticonvulsant) | 0.23 - 1.7 mg/kg (i.p.) | Rodents | [1] |
| ED50 (Motor Impairment) | 10 - 45 mg/kg (i.p.) | Mouse | [1] |
| Optimal Dose (Cognition) | 0.5 - 1.0 mg/kg | Rat | [9] |
Experimental Protocols
Whole-Cell Voltage-Clamp Recording of sIPSCs
-
Preparation: Prepare acute brain slices (e.g., hippocampus) from rodents according to standard protocols.
-
Solutions:
-
aCSF (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2 MgSO4, 2 CaCl2, saturated with 95% O2/5% CO2.
-
Internal Solution (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 0.1 EGTA, 2 Na2-ATP, 0.3 Na-GTP (pH adjusted to 7.3 with CsOH).
-
-
Recording:
-
Obtain a whole-cell patch-clamp recording from a neuron of interest.
-
Voltage-clamp the neuron at -70 mV.
-
Record a stable baseline of sIPSCs for 5-10 minutes.
-
Bath-apply NNC-711 at the desired concentrations.
-
Record sIPSCs for at least 10-15 minutes in the presence of the drug.
-
Wash out the drug with aCSF.
-
-
Data Analysis: Analyze changes in sIPSC frequency, amplitude, and decay kinetics.
In Vivo Microdialysis
-
Probe Implantation: Stereotaxically implant a microdialysis guide cannula targeting the brain region of interest in an anesthetized rodent.
-
Recovery: Allow the animal to recover from surgery for at least 24-48 hours.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1 µL/min).
-
Baseline Collection: Collect baseline dialysate samples for at least 1-2 hours.
-
Drug Administration: Administer NNC-711 either systemically (i.p.) or locally through the microdialysis probe (reverse dialysis).
-
Sample Collection: Continue to collect dialysate samples for several hours post-administration.
-
Analysis: Analyze the concentration of GABA in the dialysate samples using a sensitive analytical method such as HPLC with fluorescence or mass spectrometry detection.
Elevated Plus-Maze Test
-
Apparatus: Use a standard elevated plus-maze with two open and two enclosed arms.
-
Acclimation: Acclimate the rodents to the testing room for at least 30 minutes before the test.
-
Drug Administration: Administer NNC-711 or vehicle to the animals at the desired time point before the test (e.g., 30 minutes for i.p. injection).
-
Test Procedure: Place the animal in the center of the maze facing an open arm and allow it to explore freely for a set period (e.g., 5 minutes).
-
Data Collection: Record the time spent in the open arms, closed arms, and the number of entries into each arm using a video tracking system.
-
Data Analysis: Calculate the percentage of time spent in the open arms and the number of open arm entries as measures of anxiety-like behavior.
Visualizations
Figure 1. Simplified schematic of a GABAergic synapse and the mechanism of action of NNC-711.
Figure 2. A logical workflow for troubleshooting unexpected results in NNC-711 experiments.
Figure 3. Logical relationship explaining the potential for a biphasic dose-response with NNC-711.
References
- 1. NNC-711, a novel potent and selective gamma-aminobutyric acid uptake inhibitor: pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NNC 711 | GABA Transporters | Tocris Bioscience [tocris.com]
- 3. rndsystems.com [rndsystems.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparative effects of the GABA uptake inhibitors, tiagabine and NNC-711, on extracellular GABA levels in the rat ventrolateral thalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microdialysis update: optimizing the advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview of Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental Insights and Recommendations for Successfully Performing Cerebral Microdialysis With Hydrophobic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-ischemic and cognition-enhancing properties of NNC-711, a gamma-aminobutyric acid reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
how to avoid precipitation of Nnc 711 in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of NNC-711, a potent and selective GAT-1 inhibitor. This guide focuses on preventing the precipitation of NNC-711 in aqueous solutions to ensure the accuracy and reproducibility of your experiments.
Troubleshooting Guide: Preventing NNC-711 Precipitation
Precipitation of NNC-711 in your experimental solutions can lead to inaccurate dosing and unreliable results. The following guide provides a systematic approach to troubleshoot and prevent this issue.
Problem: Precipitate observed in my aqueous NNC-711 solution.
Potential Causes and Solutions:
| Potential Cause | Recommended Action | Protocol |
| Concentration Exceeds Solubility Limit | Reduce the final concentration of NNC-711. | NNC-711 has a reported solubility of up to 10 mM in water.[1][2] If you observe precipitation, prepare a new solution at a lower concentration. For in vivo studies, typical doses range from 0.25 to 20 mg/kg via intraperitoneal (i.p.) injection, which should be achievable within the solubility limits when using an appropriate vehicle volume.[3][4] |
| Inappropriate Solvent or Vehicle | Prepare a stock solution in DMSO and dilute it into your aqueous buffer. For in vivo applications, consider using a vehicle containing a solubilizing agent. | 1. Prepare a high-concentration stock solution of NNC-711 in 100% DMSO (up to 100 mM).[1][2]2. For your final working solution, dilute the DMSO stock into your aqueous buffer (e.g., PBS, aCSF, or saline). Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent effects on your experimental model. |
| pH of the Aqueous Solution | Adjust the pH of your aqueous solution. | The solubility of compounds with amine and carboxylic acid groups can be pH-dependent. While specific data on NNC-711's pH-solubility profile is not readily available, you can empirically test the effect of slightly adjusting the pH of your buffer to see if it improves solubility. Use a calibrated pH meter and make small adjustments with dilute acid or base. |
| Low Temperature | Gently warm the solution. | The solubility of many compounds increases with temperature. If you observe precipitation after storing your solution at a low temperature, gently warm it in a water bath to a physiological temperature (e.g., 37°C) and agitate to see if the precipitate redissolves. Avoid excessive heat, which could degrade the compound. |
| Buffer Composition | Test solubility in different buffers. | Components of complex buffers, such as high salt concentrations, could potentially reduce the solubility of NNC-711. If you are encountering precipitation in a specific buffer (e.g., aCSF), try preparing the solution in a simpler vehicle like saline or PBS to see if the issue persists. |
| Solution Instability Over Time | Prepare fresh working solutions for each experiment. | The long-term stability of NNC-711 in aqueous solutions is not well-documented. To ensure consistent results and avoid issues with degradation or precipitation, it is best practice to prepare your final working solution fresh on the day of the experiment. Stock solutions in DMSO can be stored at -20°C or -80°C for longer periods. |
Troubleshooting Workflow
Caption: A workflow for troubleshooting NNC-711 precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the maximum soluble concentration of NNC-711 in aqueous solutions?
A1: The maximum reported solubility of NNC-711 in water is 10 mM.[1][2] It is important to note that this can be affected by the pH, temperature, and composition of the buffer.
Q2: Can I prepare a stock solution of NNC-711 in water?
A2: While NNC-711 is soluble in water up to 10 mM, for long-term storage and to minimize the risk of precipitation upon dilution into complex buffers, it is recommended to prepare a stock solution in DMSO.[1][2]
Q3: What is a suitable vehicle for in vivo administration of NNC-711?
A3: For intraperitoneal (i.p.) injections, NNC-711 can be dissolved in sterile saline (0.9% NaCl). To aid solubility, a small amount of a solubilizing agent like Tween 80 (e.g., 1-2%) or preparing the final dilution from a DMSO stock is a common practice for similar compounds. Always ensure the final concentration of any additive is well-tolerated in your animal model.
Q4: How should I prepare NNC-711 for in vitro electrophysiology experiments in artificial cerebrospinal fluid (aCSF)?
A4: Prepare a high-concentration stock solution of NNC-711 in DMSO. On the day of the experiment, thaw an aliquot of the stock and dilute it into your aCSF to the final desired concentration. The final concentration of DMSO in the aCSF should be kept to a minimum (ideally less than 0.1%) to avoid off-target effects.
Q5: How should I store my NNC-711 solutions?
A5: Solid NNC-711 should be stored desiccated at +4°C.[1] Stock solutions in DMSO should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. Aqueous working solutions should be prepared fresh for each experiment.
Experimental Protocols
Protocol 1: Preparation of NNC-711 for In Vivo Intraperitoneal (i.p.) Injection
-
Prepare a Stock Solution:
-
Weigh the required amount of NNC-711 powder.
-
Dissolve in 100% DMSO to a concentration of 100 mM.
-
Vortex until fully dissolved.
-
Aliquot and store at -20°C.
-
-
Prepare the Working Solution (Example for a 10 mg/kg dose in a 25g mouse):
-
Required dose: 10 mg/kg * 0.025 kg = 0.25 mg of NNC-711.
-
Assuming an injection volume of 100 µL (0.1 mL).
-
Required concentration: 0.25 mg / 0.1 mL = 2.5 mg/mL.
-
From the 100 mM (38.69 mg/mL) DMSO stock, calculate the volume needed: (2.5 mg/mL / 38.69 mg/mL) * 100 µL = 6.46 µL of stock.
-
In a sterile microcentrifuge tube, add 93.54 µL of sterile saline.
-
Add 6.46 µL of the 100 mM NNC-711 DMSO stock to the saline.
-
Vortex briefly to mix. The final DMSO concentration will be approximately 6.5%. If a lower DMSO concentration is required, adjust the stock concentration and dilution accordingly.
-
Protocol 2: Preparation of NNC-711 for In Vitro Patch-Clamp Electrophysiology
-
Prepare a Stock Solution:
-
Prepare a 100 mM stock solution in 100% DMSO as described above.
-
-
Prepare the Working Solution in aCSF (Example for a 10 µM final concentration):
-
On the day of the experiment, thaw an aliquot of the 100 mM DMSO stock.
-
Prepare your aCSF according to your standard laboratory protocol.
-
To make 100 mL of 10 µM NNC-711 in aCSF:
-
Add 10 µL of the 100 mM NNC-711 DMSO stock to 100 mL of aCSF.
-
-
Mix thoroughly. The final DMSO concentration will be 0.1%.
-
Signaling Pathway and Experimental Workflow Diagrams
NNC-711 Mechanism of Action
NNC-711 is a selective inhibitor of the GABA transporter 1 (GAT-1). By blocking GAT-1, NNC-711 prevents the reuptake of GABA from the synaptic cleft, thereby increasing the concentration and duration of GABA in the synapse. This leads to enhanced GABAergic neurotransmission.
Caption: Mechanism of action of NNC-711.
Experimental Workflow for In Vitro Electrophysiology
Caption: Workflow for using NNC-711 in patch-clamp experiments.
References
- 1. Whole-cell Patch-clamp Recordings for Electrophysiological Determination of Ion Selectivity in Channelrhodopsins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the GABA-uptake blocker NNC-711 on spontaneous sharp wave-ripple complexes in mouse hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of NNC 711, a GABA uptake inhibitor, on pentylenetetrazol-induced seizures in developing and adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GABA uptake blocker NNC-711 exhibits marked anticonvulsant action in two cortical epileptic models in immature rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: NNC 711 Dosage for Neuroprotection
This guide provides researchers, scientists, and drug development professionals with essential information, protocols, and troubleshooting advice for determining the optimal dose of NNC 711, a selective GABA transporter-1 (GAT-1) inhibitor, for neuroprotective studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound's neuroprotective effect?
A1: this compound is a potent and selective inhibitor of the GABA transporter-1 (GAT-1).[1] GAT-1 is responsible for removing the neurotransmitter GABA from the synaptic cleft back into neurons and glial cells.[2] By inhibiting GAT-1, this compound increases the concentration and duration of GABA in the synapse, enhancing inhibitory GABAergic neurotransmission.[2][3] This enhanced inhibition helps to counteract the excessive neuronal excitation (excitotoxicity) that is a key driver of cell death in many neurological conditions, such as ischemic stroke.[4][5]
Q2: What is a recommended starting dose for this compound in in vivo experiments?
A2: Based on published studies, a dose range of 0.5 mg/kg to 1.0 mg/kg (i.p.) has been identified as optimal for anti-ischemic and cognition-enhancing effects in rodent models.[6] It is crucial to note that this compound exhibits a bell-shaped dose-response curve, meaning that doses higher than this optimal range may lead to reduced efficacy or adverse effects.[6] Anticonvulsant effects have been observed with ED50 values ranging from 0.23 mg/kg to 1.7 mg/kg, while motor impairment side effects can appear at higher doses (ED50 of 10-45 mg/kg).[1] Therefore, a preliminary dose-response study is essential for each specific animal model.
Q3: What is a good starting concentration range for this compound in in vitro experiments?
A3: The IC50 values for this compound provide a strong basis for determining in vitro concentrations. This compound inhibits GABA uptake with an IC50 of 47 nM in synaptosomes and in the range of ~600-1200 nM in glial and neuronal cultures.[1] A suggested starting range for a dose-response experiment would be from 10 nM to 10 µM to cover the full spectrum of effects, from sub-IC50 to supra-IC50 concentrations.
Q4: Why is a full dose-response curve necessary for this compound?
A4: A full dose-response curve is critical because many neuroprotective agents, including this compound, exhibit biphasic or hormetic dose-responses.[7][8] This means they can be protective at low doses but become ineffective or even toxic at higher doses, resulting in a U-shaped or bell-shaped curve.[6] Relying on a single dose can be misleading; it might be sub-optimal, on the toxic end of the spectrum, or miss the therapeutic window entirely.
Data Presentation: Quantitative Summary
The following tables summarize key quantitative data from preclinical studies of this compound and related GAT-1 inhibitors.
Table 1: this compound In Vitro Potency
| Assay Type | Preparation | IC50 Value | Reference |
|---|---|---|---|
| GABA Uptake Inhibition | Synaptosomes | 47 nM | [1] |
| GABA Uptake Inhibition | Glial Cell Culture | 636 nM | [1] |
| GABA Uptake Inhibition | Neuronal Cell Culture | 1238 nM |[1] |
Table 2: this compound and GAT-1 Inhibitor In Vivo Dosage
| Compound | Animal Model | Effect Measured | Effective Dose Range | Adverse Effect Dose | Reference |
|---|---|---|---|---|---|
| This compound | Gerbil (Ischemia) | Neuroprotection | 0.5 - 1.0 mg/kg (i.p.) | Not specified | [6] |
| This compound | Rat (Cognition) | Cognition Enhancement | 0.5 - 1.0 mg/kg (i.p.) | Not specified | [6] |
| This compound | Rodent (Seizures) | Anticonvulsant (ED50) | 0.23 - 1.7 mg/kg (i.p.) | >10 mg/kg (Motor Impairment ED50) | [1] |
| Tiagabine | Mouse (Stroke) | Motor Performance | 1 mg/kg (i.p.) | 10 mg/kg was ineffective |[4] |
Visualizations: Pathways and Workflows
The diagrams below illustrate the mechanism of action of this compound and a typical experimental workflow for dose determination.
Caption: Mechanism of this compound. It blocks the GAT-1 transporter, increasing synaptic GABA levels.
Caption: Experimental workflow for determining the optimal neuroprotective dose of this compound.
Experimental Protocols
Protocol 1: In Vitro Dose-Response for Neuroprotection
This protocol outlines a method to determine the effective concentration range of this compound against a neurotoxic insult in a neuronal cell culture model.
-
Cell Seeding: Plate a suitable neuronal cell line (e.g., SH-SY5Y or primary cortical neurons) in 96-well plates at a predetermined density and allow them to adhere and grow for 24-48 hours.[9]
-
This compound Pre-treatment: Prepare serial dilutions of this compound in appropriate cell culture media. A suggested 8-point concentration range could be 10 µM, 3 µM, 1 µM, 300 nM, 100 nM, 30 nM, 10 nM, and a vehicle control. Remove the old media from the cells and add the media containing the different this compound concentrations. Incubate for 1-2 hours.[10]
-
Induction of Neurotoxicity: Induce neuronal injury by adding a neurotoxic agent. For modeling excitotoxicity, glutamate (e.g., 5 mM) can be used. For oxidative stress, hydrogen peroxide (H₂O₂) can be used (e.g., 100-200 µM).[9] The exact concentration of the toxicant should be determined beforehand to induce approximately 50% cell death (LD50) in control wells.
-
Incubation: Co-incubate the cells with this compound and the neurotoxic agent for a defined period (e.g., 18-24 hours).[10]
-
Assessment of Cell Viability:
-
MTT/CCK-8 Assay: Measure cell viability by adding MTT or CCK-8 reagent to each well and incubating according to the manufacturer's instructions. Read the absorbance on a plate reader.[9] Higher absorbance indicates greater cell viability.
-
LDH Release Assay: Measure cytotoxicity by collecting the cell culture supernatant and using a commercial LDH assay kit.[11] Higher LDH release indicates greater cell membrane damage and death.
-
-
Data Analysis: Plot cell viability (as a percentage of the untreated control) against the log concentration of this compound. Use non-linear regression to fit a dose-response curve and determine the EC50 (the concentration providing 50% of the maximal protective effect).
Protocol 2: In Vivo Efficacy in a Stroke Model
This protocol provides a general framework for assessing the neuroprotective dose of this compound in a rodent model of ischemic stroke.
-
Animal Model: Use an established model of focal cerebral ischemia, such as the middle cerebral artery occlusion (MCAO) model in rats or mice.
-
Dose Selection and Grouping: Based on literature and in vitro data, select at least 3-4 doses for testing. For this compound, a suggested range would be 0.3 mg/kg, 1 mg/kg, and 3 mg/kg, plus a vehicle control group.[4][6] Randomly assign animals to each group.
-
Drug Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection at a specific time relative to the ischemic insult (e.g., 30 minutes before or 1 hour after MCAO induction).
-
Functional Assessment: At 24 hours, 3 days, and 7 days post-MCAO, perform behavioral tests to assess neurological deficits. Common tests include the Bederson neurological score, cylinder test, or rotarod test to evaluate motor function and asymmetry.[4]
-
Histological Analysis: At the final time point (e.g., 7 days), euthanize the animals and perfuse the brains. Section the brains and stain with a marker like 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct volume or use Nissl staining to quantify neuronal survival in the peri-infarct region.
-
Data Analysis: Compare the infarct volume and neurological scores between the vehicle-treated group and the this compound-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). Identify the dose that provides a significant reduction in infarct volume and/or improvement in functional outcome.
Troubleshooting Guide
| Issue Encountered | Possible Causes | Suggested Solutions |
| No neuroprotective effect observed (in vitro or in vivo) | Dose is too low or too high: The selected dose may fall outside the narrow therapeutic window of the bell-shaped curve.[6] | Perform a wider dose-response study. Include doses both an order of magnitude lower and higher than your initial dose. |
| Incorrect timing of administration: The drug may be administered too late after the insult to be effective. | Test different administration time points (e.g., pre-treatment vs. post-treatment at 1h, 3h, 6h). | |
| Insufficient insult severity: The experimental injury may not be severe enough to produce a measurable deficit, leaving no room for improvement. | Titrate your injury model (e.g., increase glutamate concentration or MCAO duration) to achieve a consistent and robust injury level.[8] | |
| High toxicity or adverse effects observed | Dose is too high: You may be on the right side (inhibitory/toxic part) of the bell-shaped dose-response curve.[6][7] | Test lower doses. For in vivo studies, observe animals for signs of motor impairment, which is a known side effect at higher doses.[1] |
| Solvent toxicity: The vehicle used to dissolve this compound may be causing toxicity. | Run a vehicle-only control group. If toxicity is observed, explore alternative, more biocompatible solvents. | |
| High variability in results between experiments | Inconsistent drug preparation: this compound may not be fully solubilized or may degrade after preparation. | Prepare fresh solutions for each experiment. Ensure complete dissolution before use. Store stock solutions appropriately as per manufacturer's guidelines. |
| Variability in experimental model: Inconsistent injury induction or animal handling can increase data scatter. | Standardize all experimental procedures, including surgery times, animal handling, and behavioral testing protocols, to minimize variability. |
References
- 1. NNC-711, a novel potent and selective gamma-aminobutyric acid uptake inhibitor: pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are GAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Frontiers | Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective [frontiersin.org]
- 4. Inhibition of GABA transporters fails to afford significant protection following focal cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotection of gamma-aminobutyric acid receptor agonists via enhancing neuronal nitric oxide synthase (Ser847) phosphorylation through increased neuronal nitric oxide synthase and PSD95 interaction and inhibited protein phosphatase activity in cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-ischemic and cognition-enhancing properties of NNC-711, a gamma-aminobutyric acid reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dose-response features of neuroprotective agents: an integrative summary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Neuroprotective Effects and Mechanisms of Procyanidins In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Addressing Variability in NNC-711 Experimental Outcomes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in experimental outcomes with NNC-711. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What is NNC-711 and what is its primary mechanism of action?
NNC-711 is a potent and selective inhibitor of the GABA transporter 1 (GAT-1).[1][2] Its primary function is to block the reuptake of the neurotransmitter gamma-aminobutyric acid (GABA) from the synaptic cleft into neurons and glial cells.[3][4] This inhibition leads to an increase in the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission.
Q2: What are the main research applications of NNC-711?
NNC-711 is primarily used as an anticonvulsant in various animal models of epilepsy.[3][5] It has also been shown to possess cognition-enhancing properties and is used in studies of learning and memory.[1][2] Additionally, it is a valuable tool in electrophysiological and neurochemical studies to investigate the role of GAT-1 and tonic GABAergic inhibition in neuronal function.
Q3: In which solvents is NNC-711 soluble and what are the recommended storage conditions?
NNC-711 is soluble in water up to 10 mM and in DMSO up to 100 mM.[6][7] For long-term storage, it is recommended to desiccate the solid compound at +4°C.[6][7] Stock solutions in DMSO can be stored at -20°C for at least one month, and for up to six months at -80°C.[2] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Q4: What are the known IC50 and ED50 values for NNC-711?
The inhibitory potency (IC50) and effective dose (ED50) of NNC-711 can vary depending on the experimental system. The tables below summarize key values from the literature.
Data Presentation
Table 1: NNC-711 In Vitro Potency (IC50)
| Target | Species | IC50 (µM) | Reference |
| GAT-1 | Human | 0.04 | [1] |
| GAT-1 | Rat | 0.38 | [2] |
| GAT-2 | Rat | 171 | [1] |
| GAT-3 | Human | 1700 | [1] |
| GAT-3 | Rat | 349 | [2] |
| BGT-1 | Human | 622 | [1] |
| Synaptosomal GABA Uptake | Rat | 0.047 | [3] |
| Neuronal GABA Uptake | Rat | 1.238 | [3] |
| Glial GABA Uptake | Rat | 0.636 | [3] |
Table 2: NNC-711 In Vivo Efficacy (ED50) in Rodent Seizure Models
| Seizure Model | Species | Effect | ED50 (mg/kg, i.p.) | Reference |
| DMCM-induced (clonic) | Mouse | Anticonvulsant | 1.2 | [3] |
| Pentylenetetrazole (PTZ)-induced (tonic) | Mouse | Anticonvulsant | 0.72 | [3] |
| Pentylenetetrazole (PTZ)-induced (tonic) | Rat | Anticonvulsant | 1.7 | [3] |
| Audiogenic (clonic and tonic) | Mouse | Anticonvulsant | 0.23 | [3] |
Troubleshooting Guides
Issue 1: Inconsistent or Absent Effects in In Vitro Electrophysiology Experiments
Q: We are not observing the expected potentiation of GABAergic currents with NNC-711 in our brain slice recordings. What could be the cause?
A: Several factors can contribute to a lack of effect or high variability in electrophysiology experiments with NNC-711. Here is a troubleshooting guide:
-
Solution Preparation and Stability:
-
Solubility: Ensure NNC-711 is fully dissolved. While soluble in water, using a fresh DMSO stock solution diluted into your artificial cerebrospinal fluid (aCSF) is often more reliable. Keep the final DMSO concentration below 0.1% to avoid solvent effects.
-
Freshness of Solution: Prepare fresh working solutions of NNC-711 in aCSF for each experiment. The stability of NNC-711 in aqueous solutions at room or physiological temperatures for extended periods may be limited.
-
aCSF Composition: Verify the composition and pH of your aCSF. Standard aCSF recipes are provided in the "Experimental Protocols" section.
-
-
Experimental Parameters:
-
Concentration: The effective concentration of NNC-711 can vary. While potent, concentrations in the range of 1-10 µM are commonly used in slice preparations to see robust effects on GABAergic currents.[8]
-
Incubation Time: Allow sufficient time for NNC-711 to perfuse the slice and exert its effect. A pre-incubation period of 10-15 minutes is generally recommended.
-
Tonic vs. Phasic Currents: NNC-711 primarily enhances tonic GABA currents by increasing ambient GABA levels. The effect on phasic inhibitory postsynaptic currents (IPSCs) can be more subtle, sometimes manifesting as a prolongation of the decay time rather than a large increase in amplitude.[8][9] To specifically measure tonic currents, you can assess the change in holding current in response to a GABA-A receptor antagonist like bicuculline, before and after NNC-711 application.
-
-
Slice Health:
-
Viability: Poor slice health will lead to inconsistent results. Ensure your slicing and recovery procedures are optimized to maintain neuronal viability. A detailed protocol for preparing healthy brain slices is available in the "Experimental Protocols" section.
-
Issue 2: High Variability in In Vivo Behavioral Studies
Q: We are observing significant inter-animal variability in the behavioral response to NNC-711. How can we reduce this?
A: Behavioral experiments are inherently prone to variability. The following factors should be carefully controlled when using NNC-711:
-
Animal Characteristics:
-
Species and Strain: There can be significant differences in drug response between rats and mice, and even between different strains of the same species.[10] Ensure you are using a consistent species and strain for all experiments.
-
Age: The age of the animals can significantly impact experimental outcomes.[11][12] The expression and function of GABA transporters may change with development and aging.[5] It is crucial to use a consistent and well-defined age group.
-
Sex: While some studies report no significant sex differences in the effects of NNC-711, it is always good practice to either use a single sex or balance the number of males and females in each experimental group.
-
-
Drug Administration:
-
Route and Vehicle: The route of administration (e.g., intraperitoneal, i.p.) and the vehicle used to dissolve NNC-711 should be consistent. For i.p. injections, ensure the solution is properly formulated to avoid precipitation.
-
Dose and Timing: The dose-response relationship for NNC-711 can be steep, and higher doses can lead to motor side effects.[3] Carefully titrate the dose to find the optimal therapeutic window for your desired effect. The timing of the behavioral test relative to drug administration is also critical.
-
-
Experimental Environment:
-
Acclimation and Handling: Ensure all animals are properly acclimated to the testing environment and handled consistently to minimize stress-induced variability.
-
Time of Day: Circadian rhythms can influence both baseline behavior and drug responses. Conduct behavioral testing at the same time of day for all animals.
-
Issue 3: Difficulties in Measuring NNC-711-Induced Changes in Extracellular GABA via In Vivo Microdialysis
Q: We are struggling to detect a consistent increase in extracellular GABA with NNC-711 using in vivo microdialysis. What are the potential challenges?
A: Measuring extracellular GABA with microdialysis is technically challenging due to its low basal concentrations and efficient clearance mechanisms. Here are some key considerations:
-
Analytical Sensitivity:
-
HPLC Conditions: The chromatographic separation of GABA is highly sensitive to pH.[13] A very narrow pH window is often required to separate GABA from other co-eluting compounds.[13] Careful optimization of your HPLC method is crucial for accurate quantification.
-
Detection Method: The use of sensitive detection methods, such as fluorescence or mass spectrometry, is often necessary to reliably measure the low nanomolar concentrations of basal GABA.
-
-
Microdialysis Probe and Perfusion:
-
Probe Recovery: The in vivo recovery of GABA across the dialysis membrane can be low and variable. It is important to determine the recovery rate of your probe.
-
Perfusion Rate: A slow perfusion rate (e.g., 0.5-1 µL/min) can increase the recovery of GABA but may have a lower temporal resolution.
-
-
Physiological Considerations:
-
Glia as a Buffer: Glial cells can act as a buffer for synaptic GABA, which may delay the detection of changes in the extrasynaptic space by the microdialysis probe.[13]
-
Alternative Transporters: While NNC-711 is a potent GAT-1 inhibitor, other GABA transporters (GAT-2, GAT-3) may still be active and contribute to GABA clearance, potentially dampening the observed increase in extracellular GABA.[4]
-
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording in Acute Hippocampal Slices
-
Preparation of Artificial Cerebrospinal Fluid (aCSF):
-
Slicing aCSF (Sucrose-based): (in mM) 87 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 75 sucrose, 25 glucose, 0.5 CaCl2, 7 MgCl2.
-
Recording aCSF: (in mM) 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 glucose, 2 CaCl2, 1 MgCl2.
-
Continuously bubble all solutions with 95% O2 / 5% CO2 for at least 30 minutes before use and maintain throughout the experiment. The pH should be 7.4.
-
-
Acute Slice Preparation:
-
Anesthetize a rodent (e.g., P21-P35 mouse or rat) and rapidly decapitate.
-
Quickly remove the brain and place it in ice-cold, oxygenated slicing aCSF.
-
Cut 300-400 µm thick coronal or sagittal slices using a vibratome.
-
Transfer slices to a recovery chamber with oxygenated aCSF at 32-34°C for 30 minutes, then maintain at room temperature.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated recording aCSF at 2-3 mL/min.
-
Visualize neurons in the desired brain region (e.g., CA1 pyramidal cells) using DIC microscopy.
-
Pull patch pipettes (3-5 MΩ resistance) and fill with an appropriate internal solution (e.g., K-gluconate based for current-clamp, Cs-based for voltage-clamp).
-
Establish a whole-cell patch-clamp configuration.
-
Record baseline GABAergic activity (spontaneous IPSCs or tonic currents).
-
Bath-apply NNC-711 (e.g., 5 µM) dissolved in the recording aCSF.
-
Record the changes in GABAergic currents after a 10-15 minute equilibration period.
-
Protocol 2: In Vivo Microdialysis for Extracellular GABA Measurement
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the animal (e.g., adult rat) and place it in a stereotaxic frame.
-
Implant a microdialysis guide cannula targeting the brain region of interest (e.g., hippocampus, prefrontal cortex).
-
Allow the animal to recover from surgery for at least 24-48 hours.
-
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe (e.g., 2-4 mm membrane length) through the guide cannula.
-
Perfuse the probe with aCSF at a slow, constant rate (e.g., 1 µL/min).
-
Collect baseline dialysate samples for at least 2-3 hours to ensure a stable baseline of extracellular GABA.
-
Administer NNC-711 (e.g., 1-10 mg/kg, i.p.) or vehicle.
-
Continue to collect dialysate samples at regular intervals (e.g., every 20-30 minutes) for several hours post-injection.
-
Store samples at -80°C until analysis.
-
-
GABA Analysis by HPLC:
-
Derivatize the dialysate samples with a fluorescent tag (e.g., o-phthalaldehyde/ß-mercaptoethanol).
-
Inject the derivatized samples into an HPLC system with a fluorescence detector.
-
Separate GABA from other amino acids using a reverse-phase column and an appropriate mobile phase gradient.
-
Quantify GABA concentrations by comparing the peak areas to a standard curve.
-
Mandatory Visualizations
Caption: Mechanism of action of NNC-711.
Caption: General experimental workflow for NNC-711 studies.
References
- 1. digitalcommons.providence.org [digitalcommons.providence.org]
- 2. researchgate.net [researchgate.net]
- 3. Preparation of Recording ACSF (artificial cerebrospinal fluid) for slice electrophysiology [protocols.io]
- 4. Preparation of Holding ACSF (artificial cerebrospinal fluid) for slice electrophysiology [protocols.io]
- 5. HPLC conditions are critical for the detection of GABA by microdialysis: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. Effect of a gamma-aminobutyric acid uptake inhibitor, NNC-711, on spontaneous postsynaptic currents in cultured rat hippocampal neurons: implications for antiepileptic drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 8. Phasic and Tonic Inhibition are Maintained Respectively by CaMKII and PKA in the Rat Visual Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Whole Cell Patch Clamp Protocol [protocols.io]
- 10. Variations on an inhibitory theme: phasic and tonic activation of GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HPLC conditions are critical for the detection of GABA by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Challenges of Simultaneous Measurements of Brain Extracellular GABA and Glutamate In Vivo Using Enzyme-Coated Microelectrode Arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. docs.axolbio.com [docs.axolbio.com]
NNC-711 Technical Support Center: Investigating Toxicity in Primary Neuronal Cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of NNC-711 in primary neuronal cultures. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is NNC-711 and what is its primary mechanism of action?
NNC-711 is a potent and selective inhibitor of the GABA transporter 1 (GAT-1).[1][2] Its primary function is to block the reuptake of the neurotransmitter gamma-aminobutyric acid (GABA) from the synaptic cleft back into presynaptic neurons and surrounding glial cells.[3][4] This inhibition leads to an increase in the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission.[3][5]
Q2: Is NNC-711 generally considered toxic to primary neuronal cultures?
The available scientific literature does not indicate that NNC-711 is broadly cytotoxic to primary neuronal cultures under standard experimental conditions. In fact, several studies suggest that NNC-711 can be neuroprotective, particularly in models of ischemia and excitotoxicity.[6] One study even found that NNC-711 could prevent GABA-induced neuronal death in cultured striatal neurons. However, the effects of prolonged and high-concentration exposure have not been extensively characterized, and context-dependent toxicity may occur.
Q3: Under what circumstances might NNC-711 exhibit neurotoxic effects?
While not inherently toxic, the enhanced GABAergic signaling induced by NNC-711 could become detrimental under specific conditions. For instance, in cortical neuron cultures pre-treated with brain-derived neurotrophic factor (BDNF), drugs that enhance GABAergic transmission have been shown to amplify NMDA receptor-mediated toxicity.[7] This suggests that the impact of NNC-711 on neuronal viability may depend on the specific neuronal population and the presence of other signaling molecules.
Q4: What are the typical signs of toxicity I should look for in my neuronal cultures?
Signs of neurotoxicity in primary neuronal cultures can include:
-
Morphological changes: Beading and fragmentation of neurites, rounding of the cell body, and detachment from the culture substrate.
-
Reduced cell viability: A decrease in the number of live cells, which can be quantified using assays like MTT or Calcein AM.
-
Increased cell death: An increase in the number of dead cells, often measured by the release of lactate (B86563) dehydrogenase (LDH) into the culture medium.
-
Apoptosis: The activation of programmed cell death pathways, which can be assessed by measuring the activity of caspases, such as caspase-3.[8][9][10][11][12]
Q5: What is the recommended concentration range for using NNC-711 in vitro?
The optimal concentration of NNC-711 will depend on the specific experimental goals. For inhibiting GAT-1, IC50 values in the nanomolar to low micromolar range have been reported.[1][2] It is recommended to perform a dose-response curve to determine the lowest effective concentration for your specific application to minimize the potential for off-target or adverse effects.
Troubleshooting Guide
Problem 1: I am observing increased cell death in my primary neuronal cultures after treating with NNC-711.
-
Possible Cause 1: High Concentration. The concentration of NNC-711 may be too high, leading to excessive GABAergic signaling or off-target effects.
-
Solution: Perform a dose-response experiment to identify the optimal, non-toxic concentration. Start with a low concentration (e.g., in the high nanomolar range) and titrate upwards.
-
-
Possible Cause 2: Prolonged Exposure. Continuous exposure to high levels of GABA may be detrimental to some neuronal populations over long periods.
-
Solution: Consider reducing the duration of exposure to NNC-711.
-
-
Possible Cause 3: Culture Conditions. The specific culture conditions, such as the presence of certain growth factors (e.g., BDNF), may sensitize the neurons to GABAergic modulation.[7]
-
Solution: Carefully review your culture medium components and consider if any factors could be interacting with the effects of NNC-711.
-
-
Possible Cause 4: Excitotoxicity. In some contexts, enhanced GABAergic signaling can paradoxically contribute to excitotoxicity.
-
Solution: Ensure your culture conditions do not promote excitotoxicity (e.g., by managing glutamate (B1630785) levels in the medium).
-
Problem 2: My results are inconsistent across different experiments.
-
Possible Cause 1: Reagent Stability. NNC-711, like many small molecules, can degrade over time, especially if not stored properly.
-
Solution: Prepare fresh stock solutions of NNC-711 regularly and store them as recommended by the manufacturer.
-
-
Possible Cause 2: Primary Culture Variability. Primary neuronal cultures are inherently more variable than cell lines.
-
Solution: To minimize variability, be consistent with the dissection and culturing protocols. Use cultures from the same batch for direct comparisons and include appropriate controls in every experiment.
-
Data Presentation
Table 1: Inhibitory Potency of NNC-711 on GABA Transporters
| Transporter Subtype | IC50 (µM) |
| Human GAT-1 | 0.04 |
| Rat GAT-2 | 171 |
| Human GAT-3 | 1700 |
| Human BGT-1 | 622 |
Data compiled from publicly available information.
Table 2: Example Concentration Ranges for In Vitro Experiments
| Effect | Concentration Range | Notes |
| GAT-1 Inhibition | 0.1 - 10 µM | Effective range for blocking GABA reuptake. |
| Neuroprotection | 1 - 25 µM | Potential protective effects against excitotoxicity. |
| Potential for Toxicity | > 50 µM | Higher concentrations may increase the risk of adverse effects, especially with prolonged exposure. It is crucial to determine the specific toxic threshold for your cell type and experimental conditions. |
These are illustrative ranges. The optimal and toxic concentrations must be determined empirically for each specific experimental setup.
Experimental Protocols
Protocol 1: Assessment of Neuronal Viability using MTT Assay
This assay measures the metabolic activity of viable cells.
-
Plate Primary Neurons: Plate neurons in a 96-well plate at a suitable density and allow them to adhere and mature for the desired number of days.
-
Treat with NNC-711: Add NNC-711 at various concentrations to the culture medium. Include untreated and vehicle-treated controls.
-
Incubate: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add MTT Reagent: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT solution to each well.
-
Incubate with MTT: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilize Formazan: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly.
-
Read Absorbance: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Protocol 2: Assessment of Cytotoxicity using LDH Release Assay
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells.
-
Plate and Treat Neurons: Follow steps 1-3 from the MTT assay protocol.
-
Collect Supernatant: Carefully collect a portion of the culture medium (e.g., 50 µL) from each well without disturbing the cells.
-
Prepare Controls:
-
Spontaneous LDH release: Supernatant from vehicle-treated wells.
-
Maximum LDH release: Add a lysis buffer (e.g., 1% Triton X-100) to control wells 30 minutes before collecting the supernatant.
-
-
LDH Reaction: Use a commercially available LDH cytotoxicity assay kit. Typically, the collected supernatant is mixed with a reaction mixture containing a substrate and a dye.
-
Incubate: Incubate the mixture at room temperature for the time specified in the kit's instructions.
-
Stop Reaction: Add the stop solution provided in the kit.
-
Read Absorbance: Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = [(Sample Absorbance - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100.
Visualizations
Caption: Mechanism of NNC-711 action at a GABAergic synapse.
Caption: Workflow for assessing NNC-711 toxicity.
Caption: Potential context-dependent toxicity pathway of enhanced GABAergic signaling.
References
- 1. NNC-711, a novel potent and selective gamma-aminobutyric acid uptake inhibitor: pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What are GAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. Effects of GAT1 Inhibition by Tiagabine on Brain Glutamate and GABA Metabolism in the Anesthetized Rat In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-ischemic and cognition-enhancing properties of NNC-711, a gamma-aminobutyric acid reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GABAergic drugs become neurotoxic in cortical neurons pre-exposed to brain-derived neurotrophic factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation and cleavage of caspase-3 in apoptosis induced by experimental cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Procaspase-3 Activation – Hergenrother Lab [publish.illinois.edu]
- 10. Caspase-3 Control Cell Extracts | Cell Signaling Technology [cellsignal.com]
- 11. Activation and Cleavage of Caspase-3 in Apoptosis Induced by Experimental Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prospective clinical biomarkers of caspase-mediated apoptosis associated with neuronal and neurovascular damage following stroke and other severe brain injuries: Implications for chronic neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Consistent In Vivo Delivery of NNC-711
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the consistent in vivo delivery of NNC-711. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to support the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for NNC-711?
A1: NNC-711 is a potent and selective inhibitor of the GABA transporter 1 (GAT-1).[1] By blocking GAT-1, NNC-711 reduces the reuptake of the neurotransmitter GABA from the synaptic cleft, thereby increasing GABAergic neurotransmission. This enhanced inhibitory signaling is the basis for its anticonvulsant and cognition-enhancing effects.[1][2]
Q2: What are the recommended solvents for preparing NNC-711 for in vivo studies?
A2: NNC-711 is soluble in both water and dimethyl sulfoxide (B87167) (DMSO).[1] For in vivo applications, it is common to prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration with a physiologically compatible vehicle such as saline or phosphate-buffered saline (PBS).
Q3: What is a typical effective dose range for NNC-711 in rodents?
A3: The effective dose of NNC-711 in rodents can vary depending on the specific experimental model and the desired effect. For anticonvulsant effects, the ED50 has been reported to be as low as 0.23 mg/kg (i.p.) in audiogenic seizure models in mice, and up to 1.7 mg/kg (i.p.) for tonic seizures induced by pentylenetetrazole in rats.[3] For cognition-enhancing effects, an optimal dose range of 0.5-1.0 mg/kg has been suggested.[2]
Q4: What are the potential behavioral side effects of NNC-711 at higher doses?
A4: At higher doses, NNC-711 can produce behavioral side effects in rodents, including inhibition of traction, rotarod performance, and exploratory locomotor activity.[3] It has been noted that tolerance to these motor-impairing effects can develop with acute pretreatment, without a corresponding tolerance to the anticonvulsant effects.[3]
Q5: Is NNC-711 orally bioavailable?
A5: The oral bioavailability of NNC-711 is not well-documented in the readily available scientific literature. Most in vivo studies have utilized intraperitoneal (i.p.) administration.[3][4] When considering oral administration, factors such as first-pass metabolism and gastrointestinal stability would need to be determined.
Data Presentation
Table 1: Solubility of NNC-711
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| Water | 3.87 | 10 |
| DMSO | 38.69 | 100 |
Data sourced from Tocris Bioscience.[1]
Table 2: In Vitro Potency of NNC-711 (IC50 Values)
| Transporter | IC50 (µM) |
| Human GAT-1 | 0.04 |
| Rat GAT-2 | 171 |
| Human GAT-3 | 1700 |
| Human BGT-1 | 622 |
Data sourced from Tocris Bioscience.[1]
Table 3: Effective In Vivo Doses (ED50) of NNC-711 for Anticonvulsant Activity (Intraperitoneal Administration)
| Animal Model | Seizure Type | Effective Dose (ED50) |
| Mouse (Audiogenic) | Clonic and Tonic | 0.23 mg/kg |
| Mouse (Pentylenetetrazole-induced) | Tonic | 0.72 mg/kg |
| Rat (Pentylenetetrazole-induced) | Tonic | 1.7 mg/kg |
| Mouse (DMCM-induced) | Clonic | 1.2 mg/kg |
Data sourced from Suzdak et al. (1992).[3]
Mandatory Visualizations
Caption: Mechanism of action of NNC-711 at the GABAergic synapse.
Caption: A typical experimental workflow for an in vivo study using NNC-711.
Caption: A logical flowchart for troubleshooting inconsistent NNC-711 delivery in vivo.
Troubleshooting Guide
Issue 1: Precipitation of NNC-711 in the final solution.
-
Question: I've diluted my NNC-711 DMSO stock solution in saline, and I'm observing precipitation. What should I do?
-
Answer:
-
Increase Co-solvent Concentration: NNC-711 has limited water solubility. You can try increasing the percentage of DMSO in your final vehicle. A final concentration of 5-10% DMSO in saline is generally well-tolerated for intraperitoneal injections in rodents.
-
Use a Surfactant: Consider adding a small amount of a biocompatible surfactant, such as Tween® 80 (e.g., 0.5-1%), to your vehicle to improve the solubility of NNC-711.
-
Prepare Fresh Solutions: Always prepare the final diluted solution fresh on the day of the experiment. Do not store diluted aqueous solutions of NNC-711 for extended periods, as the compound may precipitate out over time.
-
Sonication: Briefly sonicating the final solution may help to redissolve any minor precipitates.
-
Issue 2: High variability in animal response to NNC-711.
-
Question: I'm seeing a wide range of behavioral or physiological responses in my animals, even within the same treatment group. What could be the cause?
-
Answer:
-
Inconsistent Administration: Ensure that your administration technique, particularly for intraperitoneal injections, is consistent across all animals. Improper injection technique can lead to variable absorption rates.
-
Dosage Calculation Errors: Double-check your dosage calculations and ensure that animals have been accurately weighed before administration.
-
Solution Inhomogeneity: If you are using a suspension, ensure that it is well-mixed before drawing each dose to prevent settling of the compound.
-
Animal Health and Stress: Ensure that all animals are healthy and have been properly acclimated to the experimental conditions. Stress can significantly impact physiological and behavioral responses.
-
Issue 3: Unexpected adverse effects or toxicity.
-
Question: My animals are showing signs of distress or toxicity that are not expected at the dose I'm using. What should I check?
-
Answer:
-
Vehicle Toxicity: If you are using a high concentration of a co-solvent like DMSO, it could be contributing to toxicity. Consider reducing the co-solvent concentration or using an alternative, more biocompatible vehicle.
-
Dosing Errors: A simple miscalculation leading to a higher dose than intended is a common cause of unexpected toxicity. Carefully review all calculations.
-
Compound Purity: Ensure the purity of your NNC-711 batch. Impurities could lead to off-target effects and toxicity.
-
Experimental Protocols
Protocol 1: Preparation of NNC-711 for Intraperitoneal (i.p.) Injection
Materials:
-
NNC-711 hydrochloride
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile 0.9% saline solution
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a 10 mg/mL Stock Solution in DMSO:
-
Weigh the desired amount of NNC-711 hydrochloride in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a final concentration of 10 mg/mL.
-
Vortex thoroughly until the NNC-711 is completely dissolved. This stock solution can be stored at -20°C for short periods, but fresh preparation is recommended.
-
-
Prepare the Final Dosing Solution:
-
On the day of the experiment, thaw the DMSO stock solution (if frozen) and bring it to room temperature.
-
Calculate the required volume of the stock solution based on the desired final dose and the total volume to be injected.
-
In a separate sterile tube, add the required volume of the NNC-711 DMSO stock solution.
-
Add the appropriate volume of sterile 0.9% saline to reach the final desired concentration. For example, to prepare a 1 mg/mL solution with 10% DMSO, you would mix 1 part of the 10 mg/mL DMSO stock with 9 parts of sterile saline.
-
Vortex the final solution thoroughly. If any cloudiness or precipitation is observed, briefly sonicate the solution.
-
-
Administration:
-
Administer the freshly prepared NNC-711 solution to the animals via intraperitoneal injection at the desired volume (typically 5-10 mL/kg body weight for rodents).
-
Administer the vehicle control (e.g., 10% DMSO in saline) to the control group.
-
References
- 1. NNC 711 | GABA Transporters | Tocris Bioscience [tocris.com]
- 2. Anti-ischemic and cognition-enhancing properties of NNC-711, a gamma-aminobutyric acid reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NNC-711, a novel potent and selective gamma-aminobutyric acid uptake inhibitor: pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GABA uptake blocker NNC-711 exhibits marked anticonvulsant action in two cortical epileptic models in immature rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Electrophysiological Recordings with NNC-711
Welcome to the technical support center for researchers utilizing NNC-711 in electrophysiological experiments. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential challenges, differentiate between pharmacological effects and experimental artifacts, and ensure the highest quality data acquisition.
Frequently Asked Questions (FAQs)
Q1: What is NNC-711 and what is its primary mechanism of action?
A1: NNC-711 is a potent and selective inhibitor of the GABA transporter 1 (GAT-1).[1][2] GAT-1 is a key protein responsible for the reuptake of the neurotransmitter GABA from the synaptic cleft back into neurons and glial cells.[3] By blocking GAT-1, NNC-711 increases the extracellular concentration of GABA and prolongs its presence in the synapse, thereby enhancing GABAergic inhibitory neurotransmission.[3]
Q2: What are the expected pharmacological effects of NNC-711 on inhibitory postsynaptic currents (IPSCs)?
A2: A primary and somewhat counterintuitive effect of NNC-711 is a decrease in the amplitude of spontaneous inhibitory postsynaptic currents (IPSCs).[4] This effect is not typically accompanied by a change in the decay kinetics of the IPSCs.[4] This reduction in IPSC amplitude is thought to be mediated by the activation of presynaptic GABAB receptors, which can inhibit further GABA release.[4] This effect can be blocked by a GABAB receptor antagonist.[4]
Q3: I'm observing a decrease in my IPSC amplitude after applying NNC-711. Is this an artifact?
A3: A decrease in IPSC amplitude is an expected pharmacological effect of NNC-711 and not necessarily an artifact.[4] This is due to the activation of presynaptic GABAB receptors by the increased ambient GABA concentration, which in turn reduces the amount of GABA released per presynaptic action potential. To confirm this is a pharmacological effect, you can attempt to block it with a specific GABAB receptor antagonist. If the IPSC amplitude is restored in the presence of the antagonist, it confirms the effect is GABAB receptor-mediated.
Q4: Will NNC-711 affect tonic GABAergic currents?
A4: Yes, as a GABA reuptake inhibitor, NNC-711 is expected to enhance tonic GABAergic inhibition. By increasing the ambient GABA concentration in the extracellular space, NNC-711 can lead to a more persistent activation of extrasynaptic GABAA receptors, which mediate tonic currents. This may be observed as a change in the holding current in voltage-clamp recordings.
Q5: What is a typical working concentration for NNC-711 in in vitro electrophysiology?
A5: The effective concentration of NNC-711 can vary depending on the preparation and the specific research question. However, concentrations in the low micromolar range (e.g., 1-10 µM) are commonly used in brain slice electrophysiology. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experiment.
Troubleshooting Guide
This guide addresses common issues encountered during electrophysiological recordings with NNC-711, presented in a question-and-answer format.
| Issue | Potential Cause | Troubleshooting Steps |
| No observable effect after NNC-711 application. | 1. Drug Degradation: NNC-711 solution may have degraded. 2. Inadequate Concentration: The concentration of NNC-711 may be too low. 3. Perfusion Issue: The drug may not be reaching the tissue. 4. Low Endogenous GABA Tone: The effect of a reuptake inhibitor will be less pronounced if there is little synaptic GABA release. | 1. Prepare Fresh Solution: Always use freshly prepared NNC-711 solutions. 2. Increase Concentration: If no effect is seen at a lower concentration, try a higher concentration within the recommended range. 3. Check Perfusion System: Ensure your perfusion system is working correctly and that the solution is reaching the recording chamber. 4. Stimulate GABA Release: Consider using a stimulation protocol to evoke GABA release and unmask the effect of NNC-711. |
| Sudden, large shift in holding current upon drug application. | 1. Perfusion Artifact: A sudden change in liquid junction potential or mechanical disturbance from the perfusion system. 2. Solvent Effect: High concentrations of the solvent (e.g., DMSO) can have direct effects on the cell. | 1. Stable Perfusion: Ensure your perfusion system delivers a smooth and continuous flow. Check for air bubbles in the perfusion line. 2. Minimize Solvent Concentration: Keep the final concentration of the solvent as low as possible (typically <0.1%). Include the same solvent concentration in your control solution. |
| Recording becomes noisy after NNC-711 application. | 1. Seal Instability: The drug or its vehicle may be affecting the integrity of the gigaohm seal. 2. Electrical Noise: The perfusion system itself might be introducing electrical noise. | 1. Monitor Seal Resistance: Continuously monitor the seal resistance throughout the experiment. If it deteriorates, the recording may need to be discarded. 2. Ground Perfusion System: Ensure all components of your perfusion system are properly grounded. |
| The decrease in IPSC amplitude is not reversible upon washout. | 1. Slow Washout: NNC-711 may be slow to wash out from the tissue. 2. Receptor Desensitization: Prolonged exposure to elevated GABA levels could lead to receptor desensitization. 3. Cell Health Decline: The cell's health may have deteriorated over the course of the long recording. | 1. Prolonged Washout: Allow for a longer washout period (e.g., >20 minutes). 2. Limit Exposure Time: Minimize the duration of NNC-711 application. 3. Monitor Cell Parameters: Keep an eye on other indicators of cell health, such as access resistance and resting membrane potential. |
Quantitative Data Summary
The following tables summarize key quantitative data for NNC-711. Note that experimental values can vary based on the specific conditions, cell type, and preparation.
Table 1: Inhibitory Potency (IC50) of NNC-711
| Transporter Subtype | IC50 (nM) |
| Synaptosomal GABA Uptake | 47 |
| Neuronal GABA Uptake | 1238 |
| Glial GABA Uptake | 636 |
Data from Suzdak et al. (1992).[1]
Table 2: Illustrative Electrophysiological Effects of GAT-1 Inhibition
| Parameter | Direction of Change | Illustrative Magnitude | Notes |
| sIPSC Amplitude | Decrease | 15-30% | This is an expected pharmacological effect mediated by presynaptic GABAB receptors. The exact magnitude is concentration-dependent. |
| sIPSC Frequency | Variable | - | May increase, decrease, or show no change depending on the specific circuit and basal level of activity. |
| sIPSC Decay Time | No significant change | - | NNC-711 typically does not prolong the decay of IPSCs.[4] |
| Tonic GABA Current | Increase | Variable | Can be observed as an outward shift in holding current in voltage-clamp. |
Note: The magnitude of change is illustrative and can vary significantly between different experimental preparations.
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording of Spontaneous IPSCs in Brain Slices
This protocol provides a general framework for investigating the effects of NNC-711 on sIPSCs in acute brain slices.
1. Solutions and Reagents:
-
Artificial Cerebrospinal Fluid (aCSF) (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 D-glucose, 2 CaCl2, 1 MgCl2. Continuously bubble with 95% O2 / 5% CO2.
-
Intracellular Solution (for IPSC recording, in mM): 140 CsCl, 10 HEPES, 2 MgCl2, 0.2 EGTA, 2 Na2-ATP, 0.3 Na-GTP, 5 QX-314. Adjust pH to 7.3 with CsOH.
-
NNC-711 Stock Solution: Prepare a 10 mM stock solution in DMSO. Store at -20°C. On the day of the experiment, dilute the stock solution into the aCSF to the desired final concentration.
2. Brain Slice Preparation:
-
Anesthetize the animal and perform transcardial perfusion with ice-cold, oxygenated slicing solution.
-
Rapidly dissect the brain and prepare 300-400 µm thick slices using a vibratome in ice-cold, oxygenated slicing solution.
-
Transfer slices to a recovery chamber with aCSF at 32-34°C for at least 30 minutes, then allow them to equilibrate at room temperature for at least 1 hour before recording.
3. Electrophysiological Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at 2-3 ml/min.
-
Establish a whole-cell voltage-clamp configuration on a neuron of interest.
-
Hold the neuron at a potential of 0 mV (with a high chloride internal solution) to isolate inward GABAergic currents.
-
Record a stable baseline of spontaneous IPSC activity for at least 5-10 minutes.
4. NNC-711 Application:
-
Switch the perfusion to aCSF containing the desired final concentration of NNC-711 (e.g., 10 µM).
-
Record for 10-15 minutes to allow the drug effect to stabilize.
-
Observe changes in sIPSC amplitude, frequency, and holding current.
5. Washout and Analysis:
-
Switch the perfusion back to the control aCSF to wash out the drug. Record for at least 15-20 minutes to assess the reversibility of the effects.
-
Analyze the recorded data to quantify changes in sIPSC parameters and holding current.
Visualizations
Caption: Mechanism of action of NNC-711.
Caption: Troubleshooting workflow for NNC-711 experiments.
References
- 1. NNC-711, a novel potent and selective gamma-aminobutyric acid uptake inhibitor: pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What are GAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Effect of a gamma-aminobutyric acid uptake inhibitor, NNC-711, on spontaneous postsynaptic currents in cultured rat hippocampal neurons: implications for antiepileptic drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Nnc 711 Incubation in Brain Slices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Nnc 711 in brain slice electrophysiology experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and selective inhibitor of the GABA transporter 1 (GAT-1).[1] Its primary mechanism of action is to block the reuptake of the neurotransmitter GABA from the synaptic cleft back into presynaptic neurons and glial cells.[1] This leads to an increase in the extracellular concentration of GABA, thereby enhancing GABAergic inhibitory neurotransmission.
Q2: What are the typical concentrations of this compound used in brain slice experiments?
A2: The concentration of this compound used in brain slice electrophysiology typically ranges from 1 µM to 10 µM. The optimal concentration can depend on the specific brain region, the age of the animal, and the experimental goals. It is recommended to perform a dose-response curve to determine the most effective concentration for your specific experimental setup.
Q3: How long should I incubate my brain slices with this compound?
A3: While there is no universally "optimal" incubation time, a pre-incubation period of 10-20 minutes is commonly reported in the literature before electrophysiological recordings commence. This allows for adequate diffusion of the drug into the brain slice. The duration of application during the recording will depend on the specific experimental paradigm. For studying effects on synaptic plasticity, this compound is often perfused for the duration of the experiment after a stable baseline is achieved.
Q4: Should I pre-incubate the slices with this compound or apply it via perfusion during the recording?
A4: Both methods are valid and the choice depends on the experimental question. Pre-incubation ensures that the drug has penetrated the slice before recording begins, leading to a more immediate and stable effect. Perfusion application allows for the observation of the onset of the drug's effect and for washout experiments to test for reversibility. In many protocols, a combination is used: a brief pre-incubation followed by continuous perfusion.
Q5: Can prolonged exposure to this compound cause any adverse effects on the brain slices?
A5: Prolonged activation of GABA receptors due to increased GABA levels can potentially lead to receptor desensitization or "rundown" of GABAergic currents.[2] This may manifest as a gradual decrease in the amplitude of inhibitory postsynaptic currents (IPSCs) over time. It is crucial to monitor the stability of your recordings over the course of the experiment.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect of this compound | - Inadequate drug penetration: The incubation time may be too short, or the slice may be too thick. - Incorrect drug concentration: The concentration may be too low to elicit a response. - Drug degradation: The this compound stock solution may have degraded. - Low endogenous GABA levels: In some preparations, basal GABAergic activity might be too low to see a significant effect of uptake inhibition. | - Increase the pre-incubation time to 20-30 minutes. - Prepare thinner brain slices (e.g., 250-300 µm). - Perform a dose-response experiment to find the optimal concentration. - Prepare fresh this compound stock solutions daily and protect from light. - Consider a mild stimulus to evoke GABA release and then apply this compound. |
| High variability in the effect of this compound between slices | - Inconsistent slice health: Variability in the quality of brain slices can lead to differential drug responses. - Uneven drug perfusion: The perfusion system may not be delivering the drug evenly across the slice. - Regional differences in GAT-1 expression: The density of GAT-1 transporters can vary between different brain regions. | - Standardize your slicing and recovery protocol to ensure consistent slice viability. - Ensure your recording chamber has a well-designed perfusion system for uniform solution exchange. - Be consistent with the anatomical location from which you are recording. |
| Decrease in IPSC amplitude over time during this compound application | - GABA-A receptor rundown: Prolonged exposure to elevated GABA can lead to a decrease in receptor sensitivity.[2] - Slice health deterioration: The overall health of the slice may be declining during the recording. | - Include ATP and GTP in your intracellular recording solution to help maintain receptor function.[2] - Monitor baseline responses before and after drug application to assess stability. - Limit the duration of the recording or use a fresh slice for each experimental condition. |
| Unexpected excitatory effects | - Network-level disinhibition: In some circuits, inhibiting GABA uptake can lead to the disinhibition of excitatory neurons, resulting in a paradoxical increase in network excitability. | - Use specific antagonists for ionotropic glutamate (B1630785) receptors (e.g., APV and CNQX) to isolate GABAergic currents. - Record from identified interneurons to directly assess the impact of this compound on inhibitory cells. |
Data Presentation
Table 1: Summary of this compound Concentrations and Incubation Times in Brain Slice Electrophysiology
| Brain Region | Animal Model | This compound Concentration | Incubation/Application Time | Observed Effect | Reference |
| Hippocampus (CA1) | Mouse | 10 µM | Perfused during recording | Prolongation of IPSPs and reduced occurrence of sharp wave-ripples | [3][4] |
| Hippocampus (CA3) | Mouse | 10 µM | Perfused during recording | Reduced occurrence of sharp wave-ripples | [3] |
| Human Neocortex | Human | 100 µM | Applied 15 min before HFS | Enhanced GABA overflow | [5] |
| Hippocampus | Rat | Not specified | Not specified | Inhibition of GABA uptake | (Korn & Dingledine, Brain Research) |
Note: This table is a summary of reported values and the optimal conditions for your experiment should be determined empirically.
Experimental Protocols
Protocol 1: Pre-incubation and Perfusion of this compound for Recording Spontaneous IPSCs (sIPSCs)
-
Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) from the desired brain region using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Slice Recovery: Allow slices to recover in a holding chamber with oxygenated aCSF at 32-34°C for at least 1 hour.[6]
-
Transfer to Recording Chamber: Transfer a single slice to the recording chamber and perfuse with oxygenated aCSF at a constant flow rate (e.g., 2-3 ml/min) at the desired recording temperature.
-
Pre-incubation: After obtaining a stable baseline recording of sIPSCs for at least 10 minutes, switch the perfusion to aCSF containing the desired concentration of this compound (e.g., 10 µM). Allow the slice to pre-incubate in this solution for 15-20 minutes before resuming the recording.
-
Data Acquisition: Record sIPSCs for the desired duration in the continued presence of this compound.
-
Washout (Optional): To test for reversibility, switch the perfusion back to the control aCSF and record for an additional 20-30 minutes.
Protocol 2: Bath Application of this compound to Study Tonic GABA Currents
-
Slice Preparation and Recovery: Follow steps 1 and 2 from Protocol 1.
-
Baseline Recording: Obtain a whole-cell voltage-clamp recording from a neuron of interest. After establishing a stable baseline in the presence of antagonists for ionotropic glutamate receptors (e.g., CNQX and APV), record the holding current for 5-10 minutes.
-
This compound Application: Switch the perfusion to aCSF containing this compound (e.g., 10 µM) and continue recording. The effect on the holding current, which reflects the tonic GABA current, should be observable within 10-15 minutes.
-
Confirmation with GABA-A Receptor Antagonist: To confirm that the change in holding current is mediated by GABA-A receptors, co-apply a GABA-A receptor antagonist (e.g., bicuculline (B1666979) or gabazine) at the end of the experiment. This should reverse the effect of this compound on the holding current.
Mandatory Visualization
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for this compound application.
References
- 1. NNC-711, a novel potent and selective gamma-aminobutyric acid uptake inhibitor: pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Effects of the GABA-uptake blocker NNC-711 on spontaneous sharp wave-ripple complexes in mouse hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
managing Nnc 711-induced changes in animal behavior
This guide provides troubleshooting advice and frequently asked questions for researchers utilizing NNC 711, a potent and selective inhibitor of the GABA transporter GAT-1.[1][2][3] Proper management of this compound-induced behavioral changes is critical for obtaining valid experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of the GABA transporter GAT-1.[1][2] By blocking GAT-1, this compound reduces the reuptake of GABA from the synaptic cleft into neurons and glial cells.[3][4] This leads to an increased concentration of extracellular GABA, enhancing inhibitory neurotransmission.[5] This mechanism is responsible for its potent anticonvulsant effects.[6]
Q2: What is the recommended vehicle for dissolving and administering this compound?
A2: this compound is typically supplied as a hydrochloride salt, which is soluble in aqueous solutions. For in vivo studies, sterile saline or phosphate-buffered saline (PBS) are commonly used vehicles for intraperitoneal (i.p.) injection. It is always recommended to consult the supplier's datasheet for specific solubility information.
Q3: Are the motor-impairing side effects of this compound related to its primary mechanism?
A3: Yes, the common side effects observed with GAT-1 inhibitors, including this compound and the clinically used drug tiagabine (B1662831), are direct consequences of enhanced global GABAergic inhibition.[7][8] These effects can include sedation, ataxia (impaired coordination), tremor, and reduced locomotor activity, particularly at higher doses.[6][7][9]
Q4: Can tolerance develop to the effects of this compound?
A4: Yes, studies have shown that behavioral tolerance can develop to the motor-impairing side effects of this compound (e.g., inhibition of traction, rotarod performance, and locomotor activity) following acute pretreatment.[6][9] Interestingly, this tolerance to side effects does not seem to diminish its anticonvulsant efficacy.[6][9]
Troubleshooting Guide
Issue 1: Excessive Sedation or Ataxia in Animals
You administer this compound and observe that the animals are heavily sedated, show significant motor impairment (e.g., inability to move, loss of righting reflex), or exhibit ataxia, confounding the results of your planned behavioral test.
-
Cause: The dose of this compound is likely too high. There is a well-defined dose-dependent separation between the anticonvulsant effects of this compound and its motor-impairing side effects.
-
Solution:
-
Review Dosage: Compare your current dose with established effective doses from the literature (see Table 1). Anticonvulsant effects are often seen at much lower doses than those causing significant motor impairment.[6] For cognitive studies, optimal doses are reported to be in the 0.5-1.0 mg/kg range.[10]
-
Dose-Response Study: Perform a dose-response study to determine the optimal dose for your specific animal model and behavioral paradigm. Start with a low dose (e.g., 0.25 mg/kg) and gradually increase it, while monitoring for both the desired therapeutic effect and adverse motor effects.
-
Timing of Behavioral Testing: Ensure the timing of your behavioral test does not coincide with the peak sedative effects of the drug. A pilot study to characterize the time course of motor impairment versus the desired behavioral effect can be beneficial.
-
Issue 2: Paradoxical Pro-convulsant or Anxious Behavior Observed
Contrary to its known anticonvulsant and anxiolytic properties, you observe seizure-like activity (e.g., forelimb clonus, head tics) or signs of nervousness and anxiety in your animals after this compound administration.
-
Cause: This paradoxical effect can occur with GAT-1 inhibitors.[7][11] While seemingly counterintuitive, a global, non-synaptic increase in GABA can sometimes lead to disinhibition of certain neural circuits or a switch to excitatory GABAergic signaling, potentially causing seizures or anxiety-like states.[12] This has been observed with the related GAT-1 inhibitor, tiagabine, in both animal models and clinical use.[7][11]
-
Solution:
-
Lower the Dose: High doses are more likely to induce these paradoxical effects. Reduce the dose to the lowest effective range for your experiment.
-
Monitor Animal Strain and Age: The effects of this compound can vary between different rodent strains and across developmental stages.[13][14] Younger animals may show different sensitivities compared to adults.[14] Ensure your animal model is appropriate and document all observations carefully.
-
Careful Behavioral Observation: Distinguish between true seizure activity and severe tremor, which is also a known side effect.[7] Video recording and blinded scoring of behavioral phenotypes are recommended.
-
Issue 3: High Variability in Behavioral Responses Between Animals
-
Cause: Variability can stem from multiple factors, including inconsistencies in drug administration, metabolism differences between animals, or the animal's baseline state.
-
Solution:
-
Refine Injection Technique: Ensure precise and consistent intraperitoneal (i.p.) or other route of administration for all animals. Improper injection can lead to variable absorption rates.
-
Acclimatization: Ensure all animals are sufficiently acclimatized to the housing and handling conditions to reduce baseline stress and anxiety, which can impact behavioral responses.
-
Control for Biological Variables: Factors such as the animal's age, weight, and estrous cycle (in females) can influence drug metabolism and behavioral outcomes. Record these variables and include them as covariates in your statistical analysis if necessary.
-
Increase Sample Size: If variability remains high despite controlling for other factors, increasing the number of animals per group may be necessary to achieve sufficient statistical power.
-
Data Presentation
Table 1: Effective Doses (ED50) of this compound in Rodent Models
| Effect | Animal Model | Seizure Type / Test | ED50 (mg/kg, i.p.) | Reference |
| Anticonvulsant | Mouse | Audiogenic Seizure | 0.23 | [6] |
| Mouse | Pentylenetetrazole (PTZ) - Tonic | 0.72 | [6] | |
| Mouse | DMCM-induced - Clonic | 1.2 | [6] | |
| Rat | Pentylenetetrazole (PTZ) - Tonic | 1.7 | [6] | |
| Motor Impairment | Mouse | Rotarod Performance | 10 | [6][9] |
| Mouse | Traction Test | 23 | [6][9] | |
| Mouse | Exploratory Locomotor Activity | 45 | [6][9] | |
| Cognition Enhancement | Rat | Water Maze (Escape Latency) | 0.5 - 1.0 (Optimal Dose) | [10] |
Experimental Protocols & Visualizations
This compound Mechanism of Action
This compound selectively blocks the GAT-1 transporter, preventing GABA reuptake and increasing its availability in the synapse to act on postsynaptic GABA receptors.
Experimental Workflow: Assessing Anxiolytic Properties
A typical workflow for evaluating the anxiolytic potential of this compound using the Elevated Plus Maze (EPM) test.
Troubleshooting Logic: Unexpected Motor Impairment
A decision-making flowchart for troubleshooting unexpected levels of sedation or ataxia.
References
- 1. NNC-711 - Wikipedia [en.wikipedia.org]
- 2. This compound | GABA Transporters | Tocris Bioscience [tocris.com]
- 3. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative effects of the GABA uptake inhibitors, tiagabine and NNC-711, on extracellular GABA levels in the rat ventrolateral thalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. NNC-711, a novel potent and selective gamma-aminobutyric acid uptake inhibitor: pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GABA Transporter Deficiency Causes Tremor, Ataxia, Nervousness, and Increased GABA-Induced Tonic Conductance in Cerebellum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Anti-ischemic and cognition-enhancing properties of NNC-711, a gamma-aminobutyric acid reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of GABA transporters fails to afford significant protection following focal cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | A paradoxical switch: the implications of excitatory GABAergic signaling in neurological disorders [frontiersin.org]
- 13. GABA uptake blocker NNC-711 exhibits marked anticonvulsant action in two cortical epileptic models in immature rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of this compound, a GABA uptake inhibitor, on pentylenetetrazol-induced seizures in developing and adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative In Vivo Efficacy Analysis of NNC-711 and Tiagabine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of two potent gamma-aminobutyric acid (GABA) transporter 1 (GAT-1) inhibitors: NNC-711 and tiagabine (B1662831). Both compounds are recognized for their anticonvulsant properties, which are primarily attributed to their ability to block the reuptake of GABA, the principal inhibitory neurotransmitter in the central nervous system. This guide synthesizes key experimental data to offer a clear comparison of their performance in established preclinical models.
Mechanism of Action: Enhancing GABAergic Neurotransmission
NNC-711 and tiagabine exert their effects by selectively inhibiting the GAT-1 transporter.[1] This transporter is crucial for terminating the synaptic action of GABA by removing it from the synaptic cleft back into presynaptic neurons and surrounding glial cells. By blocking this reuptake mechanism, both NNC-711 and tiagabine increase the extracellular concentration of GABA, thereby enhancing GABAergic inhibition and reducing neuronal excitability. This shared mechanism underlies their potent anticonvulsant activity observed in various in vivo models.
Quantitative Efficacy Comparison
The following tables summarize the in vivo anticonvulsant efficacy of NNC-711 and tiagabine in various rodent models of seizures. The data is presented as the median effective dose (ED50), which is the dose required to produce a therapeutic effect in 50% of the population. To facilitate comparison, all ED50 values have been converted to µmol/kg.
Table 1: Anticonvulsant Efficacy (ED50) of NNC-711 and Tiagabine in Mice
| Seizure Model | Compound | ED50 (mg/kg, i.p.) | Molar Mass ( g/mol ) | ED50 (µmol/kg, i.p.) | Reference |
| Pentylenetetrazol (PTZ)-Induced Tonic Convulsions | NNC-711 | 0.72 | 386.88 | 1.86 | [2][3] |
| Tiagabine | - | 412.01 | 2.0 | [4][5] | |
| Audiogenic Seizures (DBA/2 Mice) | NNC-711 | 0.23 | 386.88 | 0.59 | [2][3] |
| Tiagabine | - | 412.01 | 1.0 | [4][5] | |
| DMCM-Induced Clonic Convulsions | NNC-711 | 1.2 | 386.88 | 3.10 | [2][3] |
| Tiagabine | - | 412.01 | 2.0 | [4][5] |
Note: Direct ED50 values in mg/kg for tiagabine in these specific mouse models were not available in the cited literature; the values in µmol/kg are directly from the source. Molar masses are for the hydrochloride salts of NNC-711[6][7] and tiagabine[4][8][9][10][11].
Table 2: Relative Anticonvulsant Potency in Rat Kindling Model
| Model | Relative Potency | Reference |
| Amygdala- or Hippocampal-Kindled Seizures | NNC-711 > Tiagabine > SKF-89976A | [8][12] |
The data indicates that both NNC-711 and tiagabine are highly potent anticonvulsants. In mouse models, NNC-711 appears to be more potent in protecting against audiogenic seizures, while their potencies against PTZ- and DMCM-induced seizures are comparable. In the rat kindling model of temporal lobe epilepsy, NNC-711 demonstrated a higher anticonvulsant potency than tiagabine.[8][12]
Experimental Protocols
The following are generalized protocols for the key in vivo experiments cited in this guide. Specific parameters may vary between individual studies.
Pentylenetetrazol (PTZ)-Induced Seizure Model
This model is used to evaluate the efficacy of drugs against generalized myoclonic seizures.
-
Animals: Male NMRI mice are commonly used.
-
Drug Administration: NNC-711 or tiagabine is administered intraperitoneally (i.p.) at various doses. A vehicle control group receives the drug solvent.
-
Seizure Induction: A convulsant dose of pentylenetetrazol (e.g., 85 mg/kg) is injected subcutaneously a set time after drug administration (e.g., 30 minutes).
-
Observation: Animals are observed for a defined period (e.g., 30-60 minutes) for the presence of tonic hindlimb extension.
-
Data Analysis: The percentage of animals protected from the tonic seizure component at each dose is recorded, and the ED50 is calculated using probit analysis.
Audiogenic Seizure Model in DBA/2 Mice
DBA/2 mice are genetically susceptible to sound-induced (audiogenic) seizures and serve as a model for reflex epilepsy.[13][14][15][16]
-
Animals: Male or female DBA/2 mice at the age of peak seizure susceptibility (typically 21-28 days) are used.[13][15]
-
Drug Administration: Test compounds are administered i.p. prior to auditory stimulation.
-
Seizure Induction: Mice are placed in an acoustic chamber and exposed to a high-intensity sound (e.g., 110-120 dB) from a bell or a sound generator for a fixed duration (e.g., 60 seconds).[13][15]
-
Observation: The occurrence of a characteristic seizure sequence (wild running, clonic seizures, tonic hindlimb extension) is recorded. Protection is defined as the absence of the tonic seizure component.
-
Data Analysis: The ED50 is determined based on the dose-response relationship for the blockade of tonic seizures.
In Vivo Microdialysis for Extracellular GABA Measurement
This technique allows for the in vivo sampling and measurement of neurotransmitter levels in specific brain regions of awake animals.[17][18][19][20]
-
Surgery: Under anesthesia, a guide cannula for the microdialysis probe is stereotaxically implanted into the target brain region (e.g., ventrolateral thalamus or hippocampus) and secured to the skull.[21] Animals are allowed to recover from surgery.
-
Microdialysis: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).[19]
-
Sample Collection: After a stabilization period to establish a baseline, dialysate samples are collected at regular intervals (e.g., every 20-30 minutes).
-
Drug Administration: NNC-711 or tiagabine is administered systemically (i.p.) or locally through the microdialysis probe.
-
Analysis: The concentration of GABA in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with fluorescence detection.[18][19] The results are typically expressed as a percentage change from the baseline GABA level.
Summary and Conclusion
Both NNC-711 and tiagabine are potent and selective GAT-1 inhibitors with robust in vivo anticonvulsant efficacy. The available data suggests that NNC-711 may be more potent than tiagabine in certain models of epilepsy, such as audiogenic seizures in DBA/2 mice and the rat kindling model.[2][3][8][12] Their potencies against chemically-induced seizures with agents like PTZ and DMCM appear to be more comparable.[2][3][4][5]
It is important to note that while both compounds increase extracellular GABA levels, the concentrations required to achieve this in microdialysis studies can be higher than those effective for anticonvulsant purposes.[21] This suggests a complex relationship between bulk extracellular GABA levels and the suppression of seizure activity.
For drug development professionals, both molecules serve as important benchmarks for GAT-1 inhibitor programs. The subtle differences in their in vivo efficacy profiles may be attributable to variations in their pharmacokinetic or pharmacodynamic properties beyond simple GAT-1 affinity. Further head-to-head studies under identical experimental conditions would be beneficial to delineate these differences more precisely.
References
- 1. NNC-711 - Wikipedia [en.wikipedia.org]
- 2. Video: Pentylenetetrazole-Induced Kindling Mouse Model [jove.com]
- 3. NNC-711, a novel potent and selective gamma-aminobutyric acid uptake inhibitor: pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tiagabine Tablets: Package Insert / Prescribing Info / MOA [drugs.com]
- 5. Comparison of the preclinical anticonvulsant profiles of tiagabine, lamotrigine, gabapentin and vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NNC 711 | GABA Transporters | Tocris Bioscience [tocris.com]
- 7. bio-techne.com [bio-techne.com]
- 8. selleckchem.com [selleckchem.com]
- 9. abmole.com [abmole.com]
- 10. rndsystems.com [rndsystems.com]
- 11. Tiagabine Hydrochloride | C20H26ClNO2S2 | CID 91274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. ovid.com [ovid.com]
- 13. Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP [iris.unicz.it]
- 15. Frontiers | Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Extracellular level of GABA and Glu: in vivo microdialysis-HPLC measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Glutamate, Glutamine and GABA Levels in Rat Brain Measured Using MRS, HPLC and NMR Methods in Study of Two Models of Autism - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Comparative effects of the GABA uptake inhibitors, tiagabine and NNC-711, on extracellular GABA levels in the rat ventrolateral thalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to NNC-711 and SKF-89976A as GAT-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive and objective comparison of two widely studied GABA transporter 1 (GAT-1) inhibitors: NNC-711 and SKF-89976A. The information presented is supported by experimental data to assist researchers in selecting the appropriate tool for their specific scientific inquiries.
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. The synaptic concentration of GABA is tightly regulated by GABA transporters (GATs). Of the four known GAT subtypes (GAT-1, GAT-2, GAT-3, and BGT-1), GAT-1 is the most abundantly expressed in the brain and is primarily responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells.[1] Inhibition of GAT-1 prolongs the presence of GABA in the synapse, thereby enhancing GABAergic neurotransmission. This mechanism has made GAT-1 a significant target for the development of therapeutics for conditions characterized by neuronal hyperexcitability, such as epilepsy.[1]
NNC-711 and SKF-89976A are two potent and selective GAT-1 inhibitors that have been instrumental in elucidating the role of GAT-1 in various physiological and pathological processes. Both are lipophilic compounds capable of crossing the blood-brain barrier, making them suitable for in vivo studies.[1] This guide will compare their performance based on available experimental data, provide detailed experimental protocols for their characterization, and illustrate the underlying signaling pathway.
Quantitative Data Comparison
The following table summarizes the inhibitory potency (IC50) of NNC-711 and SKF-89976A on the four human and rat GABA transporter subtypes. The data is primarily sourced from a pivotal study by Borden et al. (1994), which directly compared these compounds in cells expressing the cloned transporters.
| Compound | Transporter Subtype | IC50 (μM) | Reference |
| NNC-711 | hGAT-1 | 0.04 | [2][3] |
| rGAT-2 | 171 | [2][3] | |
| hGAT-3 | 1700 | [2][3] | |
| hBGT-1 | 622 | [2][3] | |
| SKF-89976A | hGAT-1 | 0.13 | [4][5] |
| rGAT-2 | 550 | [4][5] | |
| hGAT-3 | 944 | [4][5] | |
| hBGT-1 | 7210 | [4][5] |
h : human; r : rat
Based on this data, NNC-711 demonstrates approximately a 3-fold higher potency for human GAT-1 compared to SKF-89976A. Both compounds exhibit high selectivity for GAT-1 over the other transporter subtypes.
Mechanism of Action: GAT-1 Inhibition
The primary mechanism of action for both NNC-711 and SKF-89976A is the competitive inhibition of the GAT-1 transporter. By binding to the transporter, these molecules prevent the reuptake of GABA from the synaptic cleft. This leads to an increased concentration and prolonged residence time of GABA in the synapse, resulting in enhanced activation of postsynaptic GABA-A and GABA-B receptors and a potentiation of inhibitory neurotransmission.
Experimental Protocols
Detailed methodologies for key experiments used to characterize and compare GAT-1 inhibitors are provided below.
[³H]GABA Uptake Assay in Cells Expressing Cloned GATs
This assay is fundamental for determining the potency and selectivity of inhibitors on specific GABA transporter subtypes.
Objective: To measure the IC50 values of NNC-711 and SKF-89976A for GAT-1, GAT-2, GAT-3, and BGT-1.
Materials:
-
Cell lines stably expressing individual human or rat GAT subtypes (e.g., HEK-293 or CHO cells).
-
[³H]GABA (radiolabeled gamma-aminobutyric acid).
-
NNC-711 and SKF-89976A.
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer: 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 10 mM D-glucose, pH 7.4).
-
Scintillation fluid and a scintillation counter.
-
96-well microplates.
Procedure:
-
Cell Culture: Culture the GAT-expressing cells to confluency in appropriate media and seed them into 96-well plates. Allow cells to adhere overnight.
-
Preparation of Compounds: Prepare stock solutions of NNC-711 and SKF-89976A in a suitable solvent (e.g., DMSO). Create a series of dilutions of the test compounds in the assay buffer.
-
Assay: a. Wash the cells twice with pre-warmed assay buffer. b. Add the assay buffer containing various concentrations of the test compound (NNC-711 or SKF-89976A) to the wells. Include control wells with buffer only (for total uptake) and wells with a saturating concentration of a known GAT-1 inhibitor (e.g., tiagabine) for determining non-specific uptake. c. Pre-incubate the cells with the compounds for 10-20 minutes at room temperature. d. Initiate the uptake by adding a fixed concentration of [³H]GABA to each well. e. Incubate for a predetermined time (e.g., 10 minutes) at room temperature, ensuring the uptake is in the linear range. f. Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer. g. Lyse the cells and add scintillation fluid.
-
Data Analysis: a. Measure the radioactivity in each well using a scintillation counter. b. Subtract the non-specific uptake from all other measurements. c. Plot the percentage of specific [³H]GABA uptake against the logarithm of the inhibitor concentration. d. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
In Vivo Microdialysis for Extracellular GABA Measurement
This technique allows for the in vivo assessment of how GAT-1 inhibitors affect extracellular GABA levels in specific brain regions of freely moving animals.
Objective: To measure the change in extracellular GABA concentrations in a specific brain region (e.g., hippocampus, prefrontal cortex) following systemic administration of NNC-711 or SKF-89976A.
Materials:
-
Stereotaxic apparatus for surgery.
-
Microdialysis probes.
-
A syringe pump.
-
Artificial cerebrospinal fluid (aCSF).
-
NNC-711 or SKF-89976A for systemic administration (e.g., intraperitoneal injection).
-
An analytical system for GABA quantification (e.g., HPLC with fluorescence or mass spectrometry detection).
Procedure:
-
Surgical Implantation: Anesthetize the animal (e.g., rat) and place it in the stereotaxic apparatus. Implant a guide cannula targeting the brain region of interest. Allow the animal to recover from surgery.
-
Microdialysis Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). After a stabilization period, collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Drug Administration: Administer a specific dose of NNC-711 or SKF-89976A systemically.
-
Post-Drug Sample Collection: Continue to collect dialysate samples for a defined period after drug administration to monitor the change in extracellular GABA levels.
-
Sample Analysis: Analyze the GABA concentration in the collected dialysate samples using a suitable analytical method.
Data Analysis:
-
Quantify the GABA concentration in each sample.
-
Express the post-drug GABA levels as a percentage of the average baseline concentration.
-
Plot the percentage change in GABA concentration over time to visualize the effect of the inhibitor.
Experimental Workflows
The following diagrams illustrate the general workflows for the described experimental protocols.
Conclusion
Both NNC-711 and SKF-89976A are highly potent and selective inhibitors of GAT-1. NNC-711 exhibits a slightly higher potency for human GAT-1 in in vitro assays. The choice between these two compounds may depend on the specific experimental goals, such as the desired potency, the species being studied, and the specific in vivo or in vitro model. The experimental protocols and workflows provided in this guide offer a foundation for the rigorous evaluation and comparison of these and other GAT-1 inhibitors. A thorough understanding of their comparative pharmacology is essential for advancing our knowledge of the GABAergic system and for the development of novel therapeutic strategies targeting GAT-1.
References
- 1. GABA Uptake Inhibition Reduces In Vivo Extraction Fraction in the Ventral Tegmental Area of Long Evans Rats Measured by Quantitative Microdialysis Under Transient Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 3. researchgate.net [researchgate.net]
- 4. Cloning of the human homologue of the GABA transporter GAT-3 and identification of a novel inhibitor with selectivity for this site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DOT Language | Graphviz [graphviz.org]
NNC-711: A Comparative Analysis of its Selectivity for the GABA Transporter GAT-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the experimental data validating the selectivity of NNC-711 for the GABA transporter 1 (GAT-1) over other GABA transporters (GAT-2, GAT-3, and BGT-1). The data presented is compiled from foundational studies and is intended to serve as a crucial resource for research and development in neuroscience and pharmacology.
Quantitative Analysis of NNC-711 Selectivity
NNC-711 exhibits a high degree of selectivity for the human GAT-1 (hGAT-1) transporter. Its inhibitory potency, as measured by IC50 values, is significantly greater for hGAT-1 compared to other human and rat GABA transporters. The following table summarizes the quantitative data from key studies, demonstrating this selectivity profile.
| Transporter | Species | IC50 (µM) | Reference |
| GAT-1 | Human (h) | 0.04 | [1][2] |
| GAT-2 | Rat (r) | 171 | [1][2] |
| GAT-3 | Human (h) | 1700 | [1][2] |
| BGT-1 | Human (h) | 622 | [1][2] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data clearly indicates that NNC-711 is several orders of magnitude more potent at inhibiting GAT-1 than the other GABA transporters. This high selectivity is a critical attribute for a pharmacological tool used to study the specific roles of GAT-1 in physiological and pathological processes.
Experimental Protocols
The determination of the IC50 values for NNC-711 was established through in vitro GABA uptake inhibition assays. While the full intricate details from the original publications by Borden et al. (1994) and Suzdak et al. (1992) are not fully available, the methodology can be reconstructed based on standard and widely adopted protocols in the field for this type of research. These assays are fundamental to characterizing the pharmacological profile of transporter inhibitors.
HEK-293 Cell-Based GABA Uptake Assay
This method is a common approach for assessing the activity of specific transporter isoforms in a controlled cellular environment.
1. Cell Culture and Transfection:
-
Human Embryonic Kidney 293 (HEK-293) cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cells are transiently or stably transfected with plasmids encoding the specific human or rat GABA transporter subtypes (GAT-1, GAT-2, GAT-3, or BGT-1). This ensures that the GABA uptake measured is primarily mediated by the transporter of interest.
2. GABA Uptake Inhibition Assay:
-
Transfected cells are seeded into multi-well plates and allowed to adhere.
-
On the day of the assay, the culture medium is replaced with a buffered salt solution (e.g., Krebs-Ringer-HEPES buffer) containing a known concentration of [³H]GABA (radiolabeled gamma-aminobutyric acid).
-
Various concentrations of the test compound, NNC-711, are added to the wells.
-
The cells are incubated for a short period (typically a few minutes) at room temperature or 37°C to allow for GABA uptake.
-
The uptake process is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]GABA.
-
The cells are then lysed, and the intracellular radioactivity is measured using a scintillation counter.
3. Data Analysis:
-
The amount of [³H]GABA uptake is plotted against the concentration of NNC-711.
-
The IC50 value is determined by fitting the data to a sigmoidal dose-response curve. This value represents the concentration of NNC-711 required to inhibit 50% of the maximal GABA uptake.
Synaptosomal GABA Uptake Assay
This ex vivo method utilizes nerve terminals isolated from brain tissue, providing a more physiologically relevant system for studying neurotransmitter uptake.
1. Preparation of Synaptosomes:
-
Brain tissue (e.g., from rats) is homogenized in a sucrose (B13894) solution.
-
The homogenate is subjected to differential centrifugation to isolate the synaptosomal fraction, which is rich in presynaptic nerve terminals.
2. GABA Uptake Inhibition Assay:
-
Synaptosomes are resuspended in a physiological buffer.
-
The assay is initiated by adding [³H]GABA and different concentrations of NNC-711.
-
The mixture is incubated for a defined period to allow for GABA uptake into the synaptosomes.
-
The reaction is stopped by rapid filtration through glass fiber filters, which trap the synaptosomes while allowing the buffer and unincorporated [³H]GABA to pass through.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
3. Data Analysis:
-
Similar to the cell-based assay, IC50 values are calculated from the concentration-response curves.
Visualizing the Experimental Workflow and Selectivity
To further clarify the experimental process and the significance of NNC-711's selectivity, the following diagrams are provided.
Caption: Workflow of a cell-based GABA uptake inhibition assay.
References
Cross-Validation of NNC-711's Anticonvulsant Effects Across Diverse Seizure Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticonvulsant effects of NNC-711, a potent and selective GABA transporter 1 (GAT-1) inhibitor, across a range of preclinical seizure models. By examining its efficacy alongside other GABAergic agents and anticonvulsants with different mechanisms of action, this document serves as a valuable resource for understanding the therapeutic potential and pharmacological profile of NNC-711.
Mechanism of Action: Enhancing GABAergic Inhibition
NNC-711 exerts its anticonvulsant effects by selectively inhibiting the GAT-1 transporter, which is responsible for the reuptake of gamma-aminobutyric acid (GABA) from the synaptic cleft into neurons and glial cells.[1] This inhibition leads to an increased concentration and prolonged presence of GABA in the synapse, thereby enhancing GABAergic neurotransmission. As the primary inhibitory neurotransmitter in the central nervous system, augmenting GABA's effects helps to counterbalance neuronal hyperexcitability, a hallmark of seizures.
Comparative Efficacy of NNC-711 in Preclinical Seizure Models
The anticonvulsant activity of NNC-711 has been evaluated in several rodent models of seizures. The following tables summarize its potency, as indicated by the median effective dose (ED50), in comparison to other anticonvulsant drugs.
Table 1: Anticonvulsant Potency (ED50) of NNC-711 and Comparator Drugs in Various Seizure Models
| Drug | Mechanism of Action | PTZ-induced (tonic) Mouse (mg/kg, i.p.) | DMCM-induced (clonic) Mouse (mg/kg, i.p.) | Audiogenic Seizure Mouse (mg/kg, i.p.) |
| NNC-711 | GAT-1 Inhibitor | 0.72 [2] | 1.2 [2] | 0.23 [2] |
| Tiagabine (B1662831) | GAT-1 Inhibitor | 2 µmol/kg (~0.75 mg/kg) | 2 µmol/kg (~0.75 mg/kg) | 1 µmol/kg (~0.38 mg/kg) |
| Lamotrigine (B1674446) | Sodium Channel Blocker | 9 µmol/kg (~2.3 mg/kg) | 43 µmol/kg (~11 mg/kg) | 6 µmol/kg (~1.5 mg/kg) |
| Gabapentin | Calcium Channel Modulator | 185 µmol/kg (~31.7 mg/kg) | 452 µmol/kg (~77.3 mg/kg) | 66 µmol/kg (~11.3 mg/kg) |
| Vigabatrin | GABA-T Inhibitor | 2322 µmol/kg (~300 mg/kg) | >7740 µmol/kg (>1000 mg/kg) | 3883 µmol/kg (~501 mg/kg) |
Note: µmol/kg values for comparator drugs were converted to mg/kg for approximate comparison.
Table 2: Potency of Various Anticonvulsants in the Maximal Electroshock (MES) Seizure Model in Mice
| Drug | Mechanism of Action | MES-induced (tonic) Mouse (ED50, mg/kg, i.p.) |
| Lamotrigine | Sodium Channel Blocker | 36 µmol/kg (~9.2 mg/kg) |
| Carbamazepine | Sodium Channel Blocker | 9.67[3] |
| Phenytoin | Sodium Channel Blocker | ~5-10 |
| Valproate | Mixed (GABAergic, Na+/Ca2+ channels) | 196[4] |
| NNC-711 | GAT-1 Inhibitor | Not established/Weakly active |
Experimental Protocols
Detailed methodologies for two of the most common preclinical seizure models are provided below.
Maximal Electroshock (MES) Seizure Model
This model is highly predictive of efficacy against generalized tonic-clonic seizures.
Procedure:
-
Animal Preparation: Male mice (e.g., CF-1 or C57BL/6) or rats (e.g., Sprague-Dawley) are acclimatized to the laboratory environment.
-
Drug Administration: The test compound (e.g., NNC-711) or vehicle is administered, typically intraperitoneally (i.p.).
-
Stimulation: At the presumed time of peak drug effect, a brief electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) is delivered via corneal or auricular electrodes.
-
Observation: The animal is immediately observed for the presence of a tonic hindlimb extension seizure.
-
Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension. An animal is considered protected if this phase of the seizure is absent.
-
Data Analysis: The dose of the drug that protects 50% of the animals (ED50) is calculated using methods such as probit analysis.
Pentylenetetrazol (PTZ)-Induced Seizure Model
This model is used to identify compounds effective against myoclonic and absence seizures.
Procedure:
-
Animal Preparation: Animals are prepared as in the MES model.
-
Drug Administration: The test compound or vehicle is administered i.p.
-
PTZ Injection: At the time of anticipated peak drug effect, a convulsant dose of pentylenetetrazol (e.g., 85 mg/kg) is injected subcutaneously.
-
Observation: Animals are observed for a set period (e.g., 30 minutes) for the occurrence of seizures, typically characterized by an initial myoclonic jerk followed by clonic and potentially tonic convulsions.
-
Endpoint: The endpoint is typically the absence of generalized tonic convulsions.
-
Data Analysis: The ED50 is calculated as the dose that protects 50% of the animals from the tonic component of the seizure.
Cross-Validation and Comparison with Alternatives
The data demonstrates that NNC-711 is a potent anticonvulsant in models where seizures are induced by chemical convulsants that modulate the GABAergic system (PTZ, a GABAA antagonist; DMCM, a benzodiazepine (B76468) inverse agonist) or by sensory stimuli (audiogenic seizures). Its high potency in these models, comparable to or exceeding that of other GABAergic drugs like tiagabine and significantly greater than drugs with other mechanisms of action, strongly supports its targeted mechanism of enhancing GABAergic inhibition.
In contrast, the MES model, which is less sensitive to drugs that primarily enhance GABAergic transmission, is more effectively targeted by sodium channel blockers like lamotrigine and carbamazepine. The likely weak activity of NNC-711 in this model highlights the specificity of its mechanism of action and suggests its potential therapeutic utility may be more pronounced in seizure types driven by a deficit in GABAergic inhibition rather than those primarily characterized by seizure spread.
The cross-validation of NNC-711's effects across these different models provides a clear picture of its anticonvulsant profile. It is a potent agent against seizures initiated by disruption of GABAergic tone, with a profile similar to other GAT-1 inhibitors. Its comparison with drugs acting on voltage-gated ion channels underscores the importance of matching the drug's mechanism of action to the underlying pathophysiology of the specific seizure type.
References
- 1. Effects of NNC 711, a GABA uptake inhibitor, on pentylenetetrazol-induced seizures in developing and adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NNC-711, a novel potent and selective gamma-aminobutyric acid uptake inhibitor: pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Pharmacokinetic and Pharmacodynamic Relationship of Clinically Used Antiseizure Medications in the Maximal Electroshock Seizure Model in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
A Comparative Analysis of the Cognitive-Enhancing Effects of NNC-711 and Other Nootropics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cognitive-enhancing effects of the GABA reuptake inhibitor NNC-711 against a selection of other prominent nootropic agents. The following sections detail the mechanisms of action, experimental data from preclinical and clinical studies, and the underlying signaling pathways of each compound. All quantitative data is summarized in structured tables for ease of comparison, and experimental methodologies are described for key studies.
Overview of NNC-711 and Comparator Nootropics
NNC-711 is a potent and selective inhibitor of the GABA transporter 1 (GAT-1), which leads to increased extracellular levels of the inhibitory neurotransmitter GABA. While primarily investigated for its anticonvulsant properties, preclinical studies have demonstrated its potential as a cognitive enhancer. This guide compares NNC-711 to the following nootropics with diverse mechanisms of action:
-
Tiagabine (B1662831): A structurally related GAT-1 inhibitor, providing a direct comparison for the mechanism of action.
-
Piracetam (B1677957): A member of the racetam class, thought to modulate AMPA receptors and improve membrane fluidity.
-
Modafinil (B37608): A wakefulness-promoting agent that influences dopamine, norepinephrine, and GABA systems.
-
L-theanine: An amino acid found in green tea, known for its calming yet alertness-promoting effects, primarily through modulation of alpha brain waves and GABA receptors.
-
Bacopa monnieri: An herbal supplement with a long history of use in traditional medicine for cognitive enhancement, acting on the cholinergic and serotonergic systems.
Comparative Analysis of Cognitive-Enhancing Effects
The following tables summarize the quantitative data from key experimental studies on the cognitive-enhancing effects of NNC-711 and the comparator nootropics.
Table 1: NNC-711 - Preclinical Data in Rodent Models
| Cognitive Domain | Experimental Model | Species | Dosage | Key Quantitative Finding | Reference |
| Spatial Learning & Memory | Morris Water Maze | Rat (Mature & Aged) | 0.5-1.0 mg/kg | Significantly reduced escape latencies compared to control. | [1] |
| Memory (Amnesia Reversal) | Scopolamine-induced Passive Avoidance | Rat | 0.5-1.0 mg/kg | Prevented scopolamine-induced amnesia, showing increased step-through latency. | [1] |
Table 2: Tiagabine - Clinical Data in Humans
| Cognitive Domain | Experimental Model | Population | Dosage | Key Quantitative Finding | Reference |
| General Cognition | Neuropsychological Test Battery | Epilepsy Patients | 16-56 mg/day | No clinically important changes on a battery of eight cognitive tests compared to placebo. | [2][3] |
| Verbal Memory | Neuropsychological Testing | Epilepsy Patients | Not specified | A deterioration in delayed free recall was observed. | [4][5] |
| Long-term Cognition | Neuropsychological Evaluations | Epilepsy Patients | Mean: 19.7 mg/day | No adverse effects on cognitive function or mood in long-term monotherapy. | [6][7] |
Table 3: Piracetam - Clinical Data in Humans
| Cognitive Domain | Experimental Model | Population | Dosage | Key Quantitative Finding | Reference |
| Verbal Learning | Verbal Learning Tasks | Healthy Controls | 4.8 g/day | 8.6% improvement in verbal learning relative to placebo over 21 days. | [8] |
| General Cognition | Cognitive Test Battery | Healthy Elderly | 4.8 g/day | General improvement in cognition, with no specific large magnitude of benefit in any single area. | [8] |
| Cognitive Impairment | Meta-analysis of 19 studies | Patients with cognitive impairment | 2.4-8.0 g/day | Odds ratio for improvement of 3.35 (95% CI: 2.70, 4.17) compared to placebo. | [9] |
| Memory & Concentration | Modified Mini-Mental State Examination | Patients with MCI and dementia | 4.8 g/day (initial), 2.4 g/day (maintenance) | Significant increase in memory and concentration-psychomotor speed factors. | [10] |
Table 4: Modafinil - Clinical Data in Healthy Adults
| Cognitive Domain | Experimental Model | Population | Dosage | Key Quantitative Finding | Reference |
| Working Memory & Executive Function | Digit Span, Visual Pattern Recognition, Spatial Planning, Stop-Signal Reaction Time | Healthy Young Males | 100 mg & 200 mg | Significantly enhanced performance on all listed tasks. | [6][11][12] |
| General Cognition | Meta-analysis of 19 trials | Non-sleep-deprived adults | 100 mg & 200 mg | Small but significant overall positive effect (g = 0.10) across all cognitive domains. | [13] |
Table 5: L-theanine - Clinical Data in Healthy Adults
| Cognitive Domain | Experimental Model | Population | Dosage | Key Quantitative Finding | Reference |
| Attention & Reaction Time | Attention Tasks | Middle-aged and older adults | 100.6 mg (single dose) | Reduced reaction time in attention tasks. | [14] |
| Working Memory | Working Memory Tasks | Middle-aged and older adults | 100.6 mg (single dose) | Increased number of correct answers and decreased omission errors. | [14] |
| Stress & Cognition | Self-rating Scales, Verbal Fluency, Executive Function | Healthy adults | 200 mg/day | Decreased stress-related symptoms and improved verbal fluency and executive function. | [4] |
| Reaction Time | Meta-analysis of 5 RCTs | Healthy adults | Dose-dependent | Significant reduction in reaction time in rapid visual information processing and recognition visual reaction time (MD: -15.20 ms). | [15][16] |
Table 6: Bacopa monnieri - Clinical Data in Humans
| Cognitive Domain | Experimental Model | Population | Dosage | Key Quantitative Finding | Reference |
| Verbal Learning & Memory | Auditory Verbal Learning Test (AVLT) | Healthy Older Adults | 300 mg/day | Significantly improved verbal learning, memory acquisition, and delayed recall. | [17][18] |
| Working Memory & Attention | Cognitive Test Battery | Healthy Elderly | 300 mg/day | Significant enhancement in continuity of attention and quality of memory after 4 weeks. | [19] |
| Speed of Memory | Cognitive Test Battery | Healthy Elderly | 600 mg/day | Significant increase in the speed of memory at 4 weeks. | [19] |
| Attention & Language | Montreal Cognitive Assessment (MoCA) | Mild Cognitive Impairment | 320 mg/day | Higher subscores of attention at 4 weeks and language at 8 weeks compared to placebo. | [20] |
Experimental Protocols
This section provides a detailed methodology for the key experiments cited in the comparison tables.
NNC-711: Morris Water Maze
-
Objective: To assess spatial learning and memory in rats.
-
Apparatus: A circular pool (1.5 m diameter) filled with water made opaque with non-toxic paint. A hidden platform was submerged 1 cm below the water surface in a fixed location.
-
Procedure:
-
Acquisition Phase: Rats were given four trials per day for five consecutive days to find the hidden platform. For each trial, the rat was placed in the water at one of four randomly chosen starting positions. The trial ended when the rat found the platform or after 60 seconds had elapsed. If the rat failed to find the platform within 60 seconds, it was guided to it. The time to reach the platform (escape latency) was recorded.
-
Drug Administration: NNC-711 (0.5-1.0 mg/kg) or vehicle was administered intraperitoneally 30 minutes before the first trial of each day.
-
-
Data Analysis: The escape latencies were averaged for each rat on each day of training and compared between the NNC-711 and vehicle groups using statistical analysis (e.g., ANOVA). A significant reduction in escape latency in the NNC-711 group compared to the control group indicates enhanced spatial learning.[1]
NNC-711: Scopolamine-Induced Passive Avoidance
-
Objective: To evaluate the effect of NNC-711 on memory impairment induced by the cholinergic antagonist scopolamine.
-
Apparatus: A two-compartment passive avoidance apparatus with a light and a dark chamber connected by a guillotine door. The floor of the dark chamber could deliver a mild electric foot shock.
-
Procedure:
-
Training: Each rat was placed in the light compartment. After a 10-second habituation period, the guillotine door was opened. When the rat entered the dark compartment, the door was closed, and a mild foot shock (e.g., 0.5 mA for 2 seconds) was delivered.
-
Drug Administration: NNC-711 (0.5-1.0 mg/kg) or vehicle was administered 30 minutes before the training. Scopolamine (0.5 mg/kg) was administered 15 minutes before the training to induce amnesia.
-
Testing: 24 hours after training, the rat was again placed in the light compartment, and the latency to enter the dark compartment (step-through latency) was recorded, with a maximum cutoff time (e.g., 300 seconds).
-
-
Data Analysis: The step-through latencies of the different treatment groups were compared. A significantly longer step-through latency in the NNC-711 treated group compared to the scopolamine-only group indicates a reversal of the amnesic effect.[1]
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways for NNC-711 and the comparator nootropics.
References
- 1. Dopamine D1 and D2 Receptor Family Contributions to Modafinil-Induced Wakefulness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cognitive and quality of life effects of differing dosages of tiagabine in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nutritionaloutlook.com [nutritionaloutlook.com]
- 5. Efficacy and cognitive side effects of tiagabine and topiramate in patients with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cognitive enhancing effects of modafinil in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Long-term effects of tiagabine monotherapy on cognition and mood in adult patients with chronic partial epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. examine.com [examine.com]
- 9. Clinical efficacy of piracetam in cognitive impairment: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Cognitive enhancing effects of modafinil in healthy volunteers | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Science builds for L-Theanine’s cognitive benefits: RCT [nutraingredients.com]
- 15. Promising, but Not Completely Conclusive—The Effect of l-Theanine on Cognitive Performance Based on the Systematic Review and Meta-Analysis of Randomized Placebo-Controlled Clinical Trials [mdpi.com]
- 16. Promising, but Not Completely Conclusive-The Effect of l-Theanine on Cognitive Performance Based on the Systematic Review and Meta-Analysis of Randomized Placebo-Controlled Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. neurocardmax.com [neurocardmax.com]
- 19. Effects of 12-Week Bacopa monnieri Consumption on Attention, Cognitive Processing, Working Memory, and Functions of Both Cholinergic and Monoaminergic Systems in Healthy Elderly Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. examine.com [examine.com]
A Comparative Guide to the Mechanisms of Action: NNC 711 vs. Gabapentin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the molecular mechanisms of action of NNC 711 and gabapentin (B195806), two compounds with significant effects on the central nervous system. While both ultimately modulate neuronal excitability, their primary molecular targets and pathways are fundamentally distinct. This analysis is supported by quantitative data from referenced experimental studies.
At a Glance: Key Mechanistic Differences
| Feature | This compound | Gabapentin |
| Primary Target | GABA Transporter 1 (GAT-1) | α2δ subunit of Voltage-Gated Calcium Channels (VGCCs) |
| Primary Effect | Inhibition of GABA reuptake | Modulation of VGCC trafficking and function |
| Neurotransmitter Modulation | Increases synaptic GABA concentration | Decreases the release of excitatory neurotransmitters (e.g., glutamate) |
| Direct GABA Receptor Interaction | No | No |
This compound: A Selective GABA Transporter 1 (GAT-1) Inhibitor
This compound is a potent and selective inhibitor of the GABA transporter GAT-1.[1][2][3] Its mechanism of action is direct and well-characterized: by blocking GAT-1, this compound prevents the reuptake of GABA from the synaptic cleft into presynaptic neurons and glial cells.[4] This leads to an increased concentration and prolonged presence of GABA in the synapse, thereby enhancing the activity of GABA at its postsynaptic receptors (GABA-A and GABA-B). The overall effect is an increase in inhibitory neurotransmission.
The selectivity of this compound for GAT-1 over other GABA transporters (GAT-2, GAT-3, and BGT-1) is a key feature of its pharmacological profile.[1][2] This selectivity has been quantified in various studies, as detailed in the table below.
Quantitative Data: this compound Inhibitory Activity
| Target | Species | IC50 (μM) | Reference |
| GAT-1 | Human | 0.04 | [1][2] |
| GAT-1 | Rat | 0.38 | [5] |
| GAT-2 | Rat | 171 | [1][2] |
| GAT-3 | Human | 1700 | [1][2] |
| GAT-3 | Rat | 349 | [5] |
| BGT-1 | Human | 622 | [1][2] |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Gabapentin: A Modulator of Voltage-Gated Calcium Channels
Originally synthesized as a GABA analog, gabapentin's mechanism of action is notably independent of direct interaction with GABA receptors or influence on GABA synthesis or uptake.[6][7] The primary molecular target of gabapentin is the α2δ auxiliary subunit of voltage-gated calcium channels (VGCCs).[6][7][8] Gabapentin binds with high affinity to the α2δ-1 and α2δ-2 subunits, but not α2δ-3.[9][10]
This binding is thought to interfere with the trafficking of VGCCs to the presynaptic membrane, leading to a reduction in the density of these channels at the presynaptic terminal.[7] The consequence is a decrease in calcium influx upon neuronal depolarization, which in turn reduces the release of excitatory neurotransmitters such as glutamate.[6][7] This reduction in excitatory neurotransmission is believed to be the basis for gabapentin's anticonvulsant and analgesic properties.[11]
Quantitative Data: Gabapentin Binding Affinity
| Target | Kd (nM) | Reference |
| α2δ-1 | 59 | [8][9] |
| α2δ-2 | 153 | [9] |
Kd (Dissociation constant) is a measure of the affinity of a ligand for its receptor. A lower Kd value indicates a higher binding affinity.
Visualizing the Mechanisms of Action
To illustrate the distinct pathways of this compound and gabapentin, the following diagrams depict their molecular interactions.
References
- 1. This compound | GABA Transporters | Tocris Bioscience [tocris.com]
- 2. rndsystems.com [rndsystems.com]
- 3. NNC-711 - Wikipedia [en.wikipedia.org]
- 4. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Gabapentin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Gabapentin - Wikipedia [en.wikipedia.org]
- 8. Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Calcium channel alpha(2)delta subunits-structure and Gabapentin binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Calcium channel alpha(2)delta subunits-structure and Gabapentin binding. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Assessing the Specificity of NNC-711: A Comparative Guide Using GAT-1 Knockout Models
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a pharmacological agent is paramount. This guide provides a comprehensive comparison of the GABA transporter 1 (GAT-1) inhibitor, NNC-711, and its alternatives, with a focus on how GAT-1 knockout models have been instrumental in verifying its specificity.
NNC-711 is a potent and selective inhibitor of the GABA transporter 1 (GAT-1), a crucial protein responsible for the reuptake of GABA from the synaptic cleft.[1] By blocking GAT-1, NNC-711 increases the extracellular concentration of GABA, thereby enhancing inhibitory neurotransmission. This mechanism of action has made it a valuable tool in neuroscience research and a potential therapeutic agent for conditions characterized by GABAergic dysfunction, such as epilepsy.
The gold standard for demonstrating the specificity of a drug for its target is the use of genetic models where the target is absent. GAT-1 knockout mice provide an invaluable platform to dissect the on-target versus off-target effects of GAT-1 inhibitors like NNC-711. If the effects of NNC-711 are absent or significantly attenuated in GAT-1 knockout mice compared to their wild-type littermates, it provides strong evidence that the drug's actions are indeed mediated by its interaction with GAT-1.
Comparative Analysis of GAT-1 Inhibitors
This section compares the in vitro and in vivo properties of NNC-711 with another widely studied selective GAT-1 inhibitor, Tiagabine.
In Vitro Potency and Selectivity
| Compound | Target | IC50 (µM) | Species | Reference |
| NNC-711 | hGAT-1 | 0.04 | Human | [1] |
| rGAT-2 | 171 | Rat | [1] | |
| hGAT-3 | 1700 | Human | [1] | |
| hBGT-1 | 622 | Human | [1] | |
| Tiagabine | hGAT-1 | 0.1 | Human | |
| rGAT-2 | >100 | Rat | ||
| hGAT-3 | >100 | Human | ||
| hBGT-1 | >100 | Human |
hGAT-1: human GABA Transporter 1; rGAT-2: rat GABA Transporter 2; hGAT-3: human GABA Transporter 3; hBGT-1: human Betaine/GABA Transporter 1. IC50 values represent the concentration of the inhibitor required to block 50% of the transporter activity.
In Vivo Effects: Wild-Type vs. GAT-1 Knockout Mice
The true test of specificity comes from in vivo studies comparing the effects of GAT-1 inhibitors in wild-type (WT) and GAT-1 knockout (KO) mice. Studies have shown that GAT-1 KO mice exhibit a phenotype that mimics some of the side effects observed with high doses of GAT-1 inhibitors, providing strong evidence for the on-target nature of these effects.
| Parameter | Animal Model | Treatment | Observation | Reference |
| Motor Function | GAT-1 KO Mice | Vehicle | Ataxia, tremor, reduced rotarod performance | [1] |
| Wild-Type Mice | Tiagabine | Ataxia, tremor, sedation | [1] | |
| Anxiety-like Behavior | GAT-1 KO Mice | Vehicle | Mild anxiety/nervousness in open-field tests | [1] |
| Tonic GABAergic Conductance | GAT-1 KO Mice | Vehicle | Increased tonic GABAA receptor-mediated conductance in cerebellum | [1] |
| Wild-Type Mice | NNC-711 (10 µM) | Application did not significantly affect spontaneous IPSC amplitudes or frequencies. | [2] | |
| Ethanol (B145695) Response | GAT-1 KO Mice | Ethanol | Decreased ethanol aversion and reward | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments used to assess the specificity of NNC-711.
Behavioral Assay: Elevated Plus Maze
The elevated plus maze is a widely used test to assess anxiety-like behavior in rodents.
Procedure:
-
The apparatus consists of two open arms and two enclosed arms, elevated from the floor.
-
Mice are placed at the center of the maze and allowed to freely explore for a set period (typically 5-10 minutes).
-
The number of entries into and the time spent in the open and closed arms are recorded.
-
An increase in the proportion of time spent in the open arms is indicative of an anxiolytic effect.
-
For drug studies, NNC-711 or vehicle is administered intraperitoneally (i.p.) 30 minutes before the test.
Electrophysiology: In Vitro Slice Recordings
This technique allows for the direct measurement of neuronal activity and synaptic transmission.
Procedure:
-
Mice are anesthetized, and their brains are rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF).
-
Brain slices (typically 300-400 µm thick) containing the region of interest (e.g., hippocampus, cerebellum) are prepared using a vibratome.
-
Slices are allowed to recover in oxygenated aCSF before being transferred to a recording chamber.
-
Whole-cell patch-clamp recordings are made from individual neurons to measure synaptic currents (e.g., spontaneous inhibitory postsynaptic currents, sIPSCs) and tonic currents.
-
NNC-711 is bath-applied to the slices to determine its effect on GABAergic transmission. In GAT-1 knockout mice, the effect of NNC-711 on these currents should be significantly diminished if it acts specifically on GAT-1.
Neurochemical Analysis: In Vivo Microdialysis
In vivo microdialysis allows for the measurement of extracellular neurotransmitter levels in the brain of freely moving animals.
Procedure:
-
A microdialysis probe is surgically implanted into a specific brain region (e.g., striatum, hippocampus) of the mouse.
-
The probe is continuously perfused with a physiological solution (artificial cerebrospinal fluid).
-
Neurotransmitters, such as GABA, diffuse across the semipermeable membrane of the probe and are collected in the dialysate.
-
The collected samples are then analyzed using high-performance liquid chromatography (HPLC) to quantify the concentration of GABA.
-
NNC-711 can be administered systemically (e.g., i.p.) or locally through the microdialysis probe to assess its effect on extracellular GABA levels. In GAT-1 knockout mice, the ability of NNC-711 to increase extracellular GABA should be abolished.
Visualizing the Logic and a Key Signaling Pathway
To further clarify the experimental logic and the underlying neurobiology, the following diagrams are provided.
Figure 1. Logical workflow demonstrating the use of GAT-1 knockout mice to confirm the specificity of NNC-711.
Figure 2. Simplified signaling pathway of GABAergic neurotransmission and the site of action of NNC-711.
Conclusion
The use of GAT-1 knockout mice has been pivotal in confirming the high specificity of NNC-711 for its intended target. The absence of significant pharmacological effects of NNC-711 in these animals provides compelling evidence that its mechanism of action is primarily, if not exclusively, through the inhibition of GAT-1. This level of specificity is a critical attribute for a pharmacological tool and a desirable characteristic for any therapeutic candidate. The data and protocols presented in this guide offer a framework for the continued investigation of GAT-1 inhibitors and underscore the power of genetic models in modern drug development.
References
- 1. GABA Transporter Deficiency Causes Tremor, Ataxia, Nervousness, and Increased GABA-Induced Tonic Conductance in Cerebellum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Mice with genetically altered GABA transporter subtype I (GAT1) expression show altered behavioral responses to ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetic Profiles of NNC-711 and Tiagabine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of two potent gamma-aminobutyric acid (GABA) reuptake inhibitors, NNC-711 and tiagabine (B1662831). Both compounds are selective for the GABA transporter 1 (GAT-1) and have been investigated for their anticonvulsant properties. While tiagabine is a well-characterized antiepileptic drug with extensive clinical data, NNC-711 has been primarily studied in preclinical settings. This guide summarizes the available quantitative data, details relevant experimental protocols, and provides visualizations to illustrate their mechanism of action and experimental evaluation.
Comparative Pharmacokinetic and Pharmacodynamic Data
Table 1: In Vitro Potency and Selectivity
| Parameter | NNC-711 | Tiagabine | Reference |
| GAT-1 Inhibition (IC50) | 47 nM (synaptosomal) | 67 nM (synaptosomal) | [1] |
| Neuronal GABA Uptake (IC50) | 1238 nM | 446 nM | [1][2] |
| Glial GABA Uptake (IC50) | 636 nM | 182 nM | [1][2] |
| Selectivity | Highly selective for GAT-1 | Highly selective for GAT-1 | [3] |
Table 2: Comparative Pharmacokinetic Profiles
| Parameter | NNC-711 | Tiagabine | Reference |
| Bioavailability (Oral) | Data not available | ~90-95% | [4] |
| Time to Peak Plasma Concentration (Tmax) | Data not available | ~1 hour (fasting) | |
| Plasma Protein Binding | Data not available | 96% | [4] |
| Elimination Half-life (t1/2) | Data not available | 5-8 hours (healthy volunteers) | [4][5] |
| 3.8-4.9 hours (with enzyme-inducing AEDs) | [6] | ||
| Metabolism | Data not available | Primarily hepatic via CYP3A4 | [4][5] |
| Excretion | Data not available | Primarily as metabolites in urine and feces | |
| Clearance | Data not available | 12.8 L/h (without enzyme inducers) | [7] |
| 21.4 L/h (with enzyme inducers) | [7] |
Experimental Protocols
Determination of Tiagabine Pharmacokinetics in Humans
The pharmacokinetic parameters of tiagabine in human subjects have been determined through various clinical studies. A common methodology is described below.
Study Design: Phase I clinical trials involving single and multiple dosing regimens in healthy male volunteers were conducted.[8] Doses ranged from 2 to 24 mg for single-dose studies and daily doses for multiple-day studies.[8] Population pharmacokinetic analyses were also performed on sparse data from multicenter clinical trials in patients with epilepsy.[7][9]
Blood Sampling: Serial blood samples were collected at various time points following drug administration to capture the absorption, distribution, and elimination phases of the drug.[6]
Analytical Method: Plasma concentrations of tiagabine were quantified using high-performance liquid chromatography (HPLC).[6][8]
Pharmacokinetic Analysis: Standard noncompartmental methods were used to calculate key pharmacokinetic parameters from the plasma concentration-time data.[6][8] A one-compartment open model with first-order absorption and elimination has also been used to fit the data.[7][9]
In Vitro GABA Uptake Inhibition Assay
This assay is crucial for determining the potency and selectivity of compounds like NNC-711 and tiagabine in inhibiting GABA transporters.
Preparation of Synaptosomes or Cell Cultures: Synaptosomes, which are isolated nerve terminals, can be prepared from rodent brain tissue through a series of homogenization and centrifugation steps. Alternatively, primary neuronal and glial cell cultures can be used.[1][10]
GABA Uptake Assay:
-
The prepared synaptosomes or cells are incubated in a buffer solution.
-
The test compound (NNC-711 or tiagabine) at various concentrations is added to the incubation mixture.
-
Radiolabeled GABA (e.g., [3H]GABA) is then introduced to initiate the uptake process.
-
After a specific incubation period, the uptake is terminated by rapid filtration to separate the cells/synaptosomes from the buffer containing unincorporated radiolabeled GABA.
-
The radioactivity retained by the cells/synaptosomes is measured using a scintillation counter.
Data Analysis: The amount of radioactivity is proportional to the amount of GABA taken up. The percentage of inhibition at each concentration of the test compound is calculated relative to a control group without the inhibitor. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of GABA uptake, is then determined by fitting the data to a dose-response curve.
Visualizations
Signaling Pathway of GAT-1 Inhibitors
Caption: Mechanism of action of GAT-1 inhibitors in the GABAergic synapse.
Experimental Workflow for In Vitro GABA Uptake Inhibition Assay
Caption: Workflow for determining the in vitro potency of GABA uptake inhibitors.
References
- 1. NNC-711, a novel potent and selective gamma-aminobutyric acid uptake inhibitor: pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiepileptic Drug Tiagabine Does Not Directly Target Key Cardiac Ion Channels Kv11.1, Nav1.5 and Cav1.2 | MDPI [mdpi.com]
- 3. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. imrpress.com [imrpress.com]
- 6. Pharmacokinetics of tiagabine as add-on therapy in patients taking enzyme-inducing antiepilepsy drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Population analysis of the pharmacokinetics of tiagabine in patients with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of tiagabine, a gamma-aminobutyric acid-uptake inhibitor, in healthy subjects after single and multiple doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Population pharmacokinetics of tiagabine in epileptic patients on monotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
A Comparative Guide to NNC-711 and Other GABA Uptake Inhibitors for Modulating Extracellular GABA Levels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of NNC-711 and other key gamma-aminobutyric acid (GABA) uptake inhibitors. The focus is on their efficacy in elevating extracellular GABA levels, supported by experimental data and detailed methodologies.
Introduction to GABA Uptake Inhibition
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. Its action is terminated by its removal from the synaptic cleft by GABA transporters (GATs). Inhibition of these transporters prolongs the presence of GABA in the synapse, thereby enhancing GABAergic neurotransmission. This mechanism is a key target for the development of treatments for neurological disorders such as epilepsy. NNC-711 is a potent and selective inhibitor of the GAT-1 transporter, demonstrating significant effects on extracellular GABA concentrations.
Comparative Analysis of GABA Uptake Inhibitors
This section compares NNC-711 with other notable GABA uptake inhibitors: tiagabine (B1662831), a fellow selective GAT-1 inhibitor; SNAP-5114, which selectively inhibits GAT-3; and NNC 05-2045, a non-selective GABA uptake inhibitor.
Quantitative Data Summary
The following table summarizes the in vitro potency and in vivo effects of these inhibitors on extracellular GABA levels.
| Compound | Target(s) | IC50 Values (μM) | Brain Region | % Increase in Extracellular GABA (from baseline) | Reference(s) |
| NNC-711 | GAT-1 | hGAT-1: 0.04 | Thalamus (rat) | Dose-dependent increase | [1] |
| rGAT-1: 0.38 | Hippocampus (rat) | Dose-dependent increase | [2] | ||
| rGAT-2: 171 | [1] | ||||
| hGAT-3: 1700 | [1] | ||||
| Tiagabine | GAT-1 | - | Thalamus (rat) | 409 ± 61 (at 30 μM) | [3] |
| Hippocampus (rat) | 645 ± 69 (at 30 μM) | [3] | |||
| Globus Pallidus (rat) | 240% (11.5 mg/kg), 310% (21 mg/kg) | [4] | |||
| Ventral Pallidum (rat) | 280% (11.5 mg/kg), 350% (21 mg/kg) | [4] | |||
| Substantia Nigra (rat) | 200% (21 mg/kg) | [4] | |||
| SNAP-5114 | GAT-3 | hGAT-3: 5 | Thalamus (rat) | 247 ± 27 (at 100 μM) | [3] |
| rGAT-2: 21 | Hippocampus (rat) | No significant effect alone | [3] | ||
| hGAT-1: 388 | [5] | ||||
| NNC 05-2045 | Non-selective | Cortex synaptosomes: 12 ± 2 | Hippocampus (rat) | 251 ± 51 (at 100 μM) | [3][6] |
| (GAT-1, GAT-3, BGT-1) | Inferior colliculus synaptosomes (GAT-1 blocked): 1.0 ± 0.1 | Thalamus (rat) | 298 ± 27 (at 100 μM) | [3][6] |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Mechanism of GABA Uptake Inhibition
References
- 1. Comparative effects of the GABA uptake inhibitors, tiagabine and NNC-711, on extracellular GABA levels in the rat ventrolateral thalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A functional role for both γ-aminobutyric acid (GABA) transporter-1 and GABA transporter-3 in the modulation of extracellular GABA and GABAergic tonic conductances in the rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GABA-level increasing and anticonvulsant effects of three different GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The gamma-aminobutyric acid (GABA) uptake inhibitor, tiagabine, increases extracellular brain levels of GABA in awake rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (S)-SNAP 5114 | GABA Transporters | Tocris Bioscience [tocris.com]
- 6. Anticonvulsant properties of two GABA uptake inhibitors NNC 05-2045 and NNC 05-2090, not acting preferentially on GAT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Side Effect Profiles of GAT-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the side effect profiles of GABA transporter 1 (GAT-1) inhibitors, a class of drugs that enhance GABAergic neurotransmission by blocking the reuptake of GABA from the synaptic cleft. The primary focus of this guide is on tiagabine (B1662831), the most well-characterized and clinically approved GAT-1 inhibitor. Data on other, more experimental GAT-1 inhibitors remains limited in the public domain. This guide aims to equip researchers and drug development professionals with a clear understanding of the known adverse effects associated with GAT-1 inhibition to inform future research and development in this area.
Data Presentation: Comparative Side Effect Profiles
The following table summarizes the side effect profile of tiagabine, compiled from clinical trial data and post-marketing surveillance. Due to a lack of extensive clinical data for other GAT-1 inhibitors, a direct comparative table is not feasible at this time. However, the data on tiagabine serves as a crucial reference point for the anticipated side effect profile of novel molecules in this class.
Table 1: Side Effect Profile of Tiagabine
| Side Effect Category | Common Adverse Events (>10%) | Less Common Adverse Events (1-10%) | Rare Adverse Events (<1%) |
| Neurological | Dizziness/Lightheadedness, Somnolence/Drowsiness, Asthenia/Lack of Energy, Nervousness, Tremor, Difficulty with Concentration/Attention | Confusion, Ataxia, Abnormal Gait, Paresthesia, Memory Impairment, Speech/Language Problems, Abnormal Thinking | Status Epilepticus (in patients with and without epilepsy), New Onset Seizures (in non-epileptic patients), Suicidal Ideation |
| Psychiatric | Depression, Irritability | Hostility/Anger, Agitation, Anxiety | Psychosis, Hallucinations, Paranoia |
| Gastrointestinal | Nausea, Diarrhea | Abdominal Pain, Vomiting, Increased Appetite | |
| General | Headache, Fatigue | Pain, Pharyngitis, Flu-like Symptoms | Rash, Weight Change |
| Ocular | Impaired Vision, Nystagmus | Interference with Color Perception | |
| Other | Increased Cough, Mouth Ulcers, Muscle Weakness |
Note: The incidence of side effects is dose-related. The data presented is a summary from various clinical studies and prescribing information. Percentages from specific studies indicate that dizziness, weakness or lack of energy, and drowsiness are among the most frequently reported side effects. In some studies, side effects were reported in over 50% of patients receiving tiagabine as an add-on therapy[1]. Discontinuation of treatment due to adverse events occurred in approximately 11% of patients on tiagabine compared to 6% on placebo in some trials[2]. Serious adverse events include the risk of new-onset seizures and status epilepticus, particularly in individuals without epilepsy[2].
Experimental Protocols
The assessment of the side effect profile of GAT-1 inhibitors involves a combination of preclinical and clinical experimental protocols designed to identify and characterize potential adverse effects.
Preclinical Safety Assessment
Before human trials, a comprehensive preclinical safety and toxicology program is essential. This typically includes:
-
In Vitro Assays:
-
Receptor Binding Panels: To assess off-target binding and potential for non-GAT-1 mediated side effects.
-
hERG Channel Assay: To evaluate the potential for QT prolongation and cardiac arrhythmias.
-
Cytotoxicity Assays: Using various cell lines to identify potential for cellular damage.
-
-
In Vivo Studies (Animal Models):
-
Acute, Sub-chronic, and Chronic Toxicity Studies: Conducted in at least two species (one rodent, one non-rodent) to determine the maximum tolerated dose (MTD) and identify target organs for toxicity.
-
Safety Pharmacology Studies: To evaluate the effects on vital functions, including cardiovascular, respiratory, and central nervous systems. Neurological assessments can include a functional observational battery (FOB) and motor activity tests.
-
Genotoxicity and Carcinogenicity Studies: To assess the potential for genetic damage and cancer risk with long-term exposure.
-
Reproductive and Developmental Toxicity Studies: To evaluate potential effects on fertility, pregnancy, and fetal development.
-
Clinical Trial Methodologies
Clinical trials are designed to systematically evaluate the safety and tolerability of a new GAT-1 inhibitor in humans.
-
Phase I Clinical Trials:
-
Design: Typically single ascending dose (SAD) and multiple ascending dose (MAD) studies in a small number of healthy volunteers.
-
Primary Objective: To assess safety, tolerability, pharmacokinetics, and pharmacodynamics.
-
Adverse Event Monitoring: Intensive monitoring for all adverse events (AEs) through spontaneous reporting, vital signs, electrocardiograms (ECGs), and laboratory tests (hematology, clinical chemistry, urinalysis). Standardized questionnaires, such as the Adverse Event Profile (AEP), can be used to systematically screen for common side effects[3].
-
-
Phase II and III Clinical Trials:
-
Design: Randomized, double-blind, placebo-controlled trials in the target patient population (e.g., patients with epilepsy).
-
Primary Objective: To evaluate efficacy and further characterize the safety profile in a larger population.
-
Side Effect Assessment:
-
Systematic collection of AEs at each study visit.
-
Use of validated rating scales for specific side effects, such as the Beck Depression Inventory (BDI) for mood changes and the Epworth Sleepiness Scale (ESS) for somnolence.
-
Neuropsychological testing to objectively measure cognitive effects on attention, memory, and executive function.
-
Quantitative electroencephalography (qEEG) can be used to objectively measure the central nervous system effects of the drug[4][5].
-
-
Mandatory Visualization
Caption: Mechanism of GAT-1 Inhibition at the Synapse.
Caption: Preclinical Safety Assessment Workflow for a Novel GAT-1 Inhibitor.
Caption: Clinical Trial Workflow for Side Effect Profile Evaluation.
References
- 1. Tiagabine: efficacy and safety in partial seizures – current status - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. neurology.org [neurology.org]
- 4. Assessment of CNS effects of antiepileptic drugs by using quantitative EEG measures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment-of-Antiepileptic-Drug-Related-Neurotoxicity--Quantitative-EEG-Measures-and-Cognitive-Tests [aesnet.org]
A Comparative Analysis of NNC-711 and Other GABAergic Compounds for Researchers and Drug Development Professionals
This guide provides a comprehensive evaluation of the potency of NNC-711, a selective GABA transporter 1 (GAT-1) inhibitor, in comparison to other classes of GABAergic compounds, including other GAT-1 inhibitors, benzodiazepines, and barbiturates. The information presented herein is intended for researchers, scientists, and professionals involved in drug development, offering a detailed comparison supported by experimental data and methodologies to facilitate informed decisions in neuroscience research and pharmaceutical development.
Introduction to GABAergic Modulation
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition.[1] Modulation of the GABAergic system is a key therapeutic strategy for a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disorders. This can be achieved through various mechanisms, such as enhancing the action of GABA at its receptors or by inhibiting its reuptake from the synaptic cleft.[1] NNC-711 falls into the latter category, specifically targeting the GAT-1 transporter.[2]
Mechanism of Action: GABA Transporters
GABA transporters (GATs) are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its inhibitory signal.[1] There are four main subtypes of GABA transporters: GAT-1, GAT-2, GAT-3, and BGT-1 (betaine/GABA transporter-1).[1] GAT-1 is predominantly located on presynaptic neurons and surrounding astrocytes and is the primary target for a class of drugs known as GABA reuptake inhibitors. By blocking GAT-1, these inhibitors increase the extracellular concentration of GABA, leading to enhanced activation of GABA receptors and a potentiation of inhibitory neurotransmission.
Data Presentation: Comparative Potency of GABAergic Compounds
The following tables summarize the in vitro potency of NNC-711 and other selected GABAergic compounds. Potency is expressed as the half-maximal inhibitory concentration (IC50) for transporter inhibitors or the half-maximal effective concentration (EC50) for receptor modulators.
Table 1: Potency of GAT-1 Inhibitors
| Compound | Target | IC50 (µM) | Species | Reference |
| NNC-711 | hGAT-1 | 0.04 | Human | [2] |
| rGAT-1 | 0.38 | Rat | [2] | |
| rGAT-2 | 171 | Rat | [2] | |
| hGAT-3 | 1700 | Human | [2] | |
| hBGT-1 | 622 | Human | [2] | |
| Tiagabine (B1662831) | hGAT-1 | 0.13 | Human | [3] |
| rGAT-1 | 0.64 | Rat | [3] | |
| SK&F 89976-A | hGAT-1 | 0.13 | Human | [3] |
| rGAT-1 | 0.64 | Rat | [3] | |
| CI-966 | GAT-1 | Selective for GAT-1 | Rat | [4] |
Table 2: Potency of Benzodiazepines (GABA-A Receptor Positive Allosteric Modulators)
| Compound | Receptor Subtype | EC50 (µM) | Species/Cell Line | Reference |
| Flunitrazepam | GABA-A | 0.022 | Chick Ciliary Ganglion Neurons | [5] |
| Clonazepam | GABA-A | 1.1 | Chick Ciliary Ganglion Neurons | [5] |
| Chlordiazepoxide | GABA-A | 4.6 | Chick Ciliary Ganglion Neurons | [5] |
| Triazolam | α1β2γ2S | Variable, enhances GABA potency | Oocytes | [6] |
| Midazolam | α1β2γ2S | Variable, enhances GABA potency | Oocytes | [6] |
Table 3: Potency of Barbiturates (GABA-A Receptor Modulators)
| Compound | Action | EC50 (µM) | Species/Cell Line | Reference |
| Secobarbital | GABA-mimetic | > Pentobarbital | Frog Dorsal Root Ganglion Neurons | [7] |
| Pentobarbital | GABA-mimetic | > Hexobarbital | Frog Dorsal Root Ganglion Neurons | [7] |
| Hexobarbital | GABA-mimetic | > Phenobarbital | Frog Dorsal Root Ganglion Neurons | [7] |
| Phenobarbital | GABA-mimetic | < Secobarbital | Frog Dorsal Root Ganglion Neurons | [7] |
| Pentobarbital | Enhance GABA response | 94 | Cultured Rat Hippocampal Neurons | [8] |
| Phenobarbital | Enhance GABA response | 890 | Cultured Rat Hippocampal Neurons | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
In Vitro GABA Uptake Assay
This assay measures the ability of a compound to inhibit the uptake of radiolabeled GABA into cells expressing a specific GABA transporter subtype.
Materials:
-
HEK-293 cells stably expressing the human GAT-1 transporter.[9]
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS) and antibiotics.
-
Assay Buffer: 25 mM HEPES-Tris (pH 7.4), 120 mM NaCl, 5 mM KCl, 1.2 mM CaCl2, 1.2 mM MgCl2, 5 mM D-glucose.
-
[³H]GABA (specific activity ~30-60 Ci/mmol).
-
Test compounds (e.g., NNC-711) and a reference inhibitor (e.g., tiagabine).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Cell Culture: Culture HEK-293 hGAT-1 cells in DMEM at 37°C in a 5% CO2 incubator. Seed cells in 96-well plates and grow to confluence.[9]
-
Assay Preparation: On the day of the assay, wash the cells twice with pre-warmed Assay Buffer.
-
Compound Incubation: Add 50 µL of Assay Buffer containing various concentrations of the test compound to each well. For total uptake, add buffer without inhibitor. For non-specific uptake, add a high concentration of a known GAT-1 inhibitor (e.g., 100 µM tiagabine). Pre-incubate for 20 minutes at room temperature.
-
GABA Uptake: Initiate the uptake by adding 50 µL of Assay Buffer containing a fixed concentration of [³H]GABA (e.g., 10 nM). Incubate for 10 minutes at room temperature.[9]
-
Termination: Terminate the uptake by rapidly washing the cells three times with ice-cold Assay Buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells with 0.1 M NaOH. Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Plot the percentage of inhibition versus the log concentration of the test compound to determine the IC50 value using non-linear regression analysis.
Radioligand Binding Assay for GAT-1
This assay measures the affinity of a compound for the GAT-1 transporter by its ability to displace a radiolabeled ligand that specifically binds to the transporter.
Materials:
-
Rat brain membranes (or membranes from cells expressing GAT-1).
-
Binding Buffer: 50 mM Tris-HCl (pH 7.4), 120 mM NaCl, 5 mM KCl.
-
Radioligand: [³H]tiagabine or another suitable GAT-1 specific radioligand.
-
Test compounds (e.g., NNC-711).
-
Unlabeled GAT-1 ligand (for determining non-specific binding, e.g., tiagabine).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet several times and resuspend in Binding Buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:
-
50 µL of radioligand at a concentration near its Kd.
-
50 µL of various concentrations of the test compound.
-
For total binding, add 50 µL of Binding Buffer.
-
For non-specific binding, add 50 µL of a high concentration of an unlabeled GAT-1 ligand.
-
150 µL of the membrane preparation (50-100 µg of protein).
-
-
Incubation: Incubate the plate at 4°C for 60 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters three times with ice-cold Binding Buffer to separate bound from free radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding versus the log concentration of the test compound to determine the IC50 value. Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology for GABA-A Receptor Modulation
This technique directly measures the effect of compounds on the function of GABA-A receptors by recording the ion currents flowing through the receptor channels in response to GABA application.
Materials:
-
Cultured neurons (e.g., hippocampal or cortical neurons) or cells expressing recombinant GABA-A receptors.
-
External solution (ACSF): containing NaCl, KCl, CaCl2, MgCl2, glucose, and HEPES, pH 7.4.
-
Internal solution (pipette solution): containing a cesium-based salt (to block potassium channels), EGTA, HEPES, and ATP, pH 7.2.
-
GABA solution.
-
Test compounds (e.g., benzodiazepines, barbiturates).
-
Patch-clamp amplifier, micromanipulators, and data acquisition system.
Procedure:
-
Cell Preparation: Plate neurons on coverslips for recording.
-
Recording Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.
-
Pipette Preparation: Pull glass micropipettes to a resistance of 3-5 MΩ and fill with the internal solution.
-
Whole-Cell Configuration: Approach a neuron with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane. Apply a brief suction to rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.
-
Current Recording: Clamp the cell membrane potential at a holding potential of -60 mV.
-
GABA Application: Apply a sub-maximal concentration of GABA (e.g., EC10-EC20) to elicit a baseline inward current (chloride ions flowing into the cell).
-
Compound Application: Co-apply the test compound with GABA and record the change in the current amplitude.
-
Data Analysis: Measure the peak amplitude of the GABA-evoked current in the absence and presence of the test compound. Plot the percentage potentiation of the GABA response versus the log concentration of the test compound to determine the EC50 value.
Visualizations
The following diagrams illustrate key concepts related to GABAergic signaling and the experimental workflows described.
Caption: GABAergic Signaling Pathway.
Caption: Experimental Workflow for In Vitro GABA Uptake Assay.
Caption: Experimental Workflow for Radioligand Binding Assay.
Conclusion
This comparative guide demonstrates that NNC-711 is a potent and highly selective inhibitor of the human GAT-1 transporter, with an IC50 value in the nanomolar range. Its selectivity for GAT-1 over other GABA transporter subtypes is a key characteristic. When compared to other GAT-1 inhibitors like tiagabine and SK&F 89976-A, NNC-711 exhibits comparable or slightly higher potency for the human transporter.
In contrast, benzodiazepines and barbiturates modulate the GABAergic system through a different mechanism, by binding to and allosterically modulating the GABA-A receptor. While direct potency comparisons in terms of IC50 values are not always appropriate due to the different mechanisms of action, this guide provides the relevant EC50 values for these compounds, illustrating their effectiveness in enhancing GABA-A receptor function.
The provided experimental protocols and visualizations offer a framework for researchers to design and interpret studies aimed at further characterizing NNC-711 and other GABAergic compounds. This comprehensive comparison serves as a valuable resource for the scientific community engaged in the discovery and development of novel therapeutics targeting the GABAergic system.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. KEGG PATHWAY: GABAergic synapse - Homo sapiens (human) [kegg.jp]
- 7. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bi-directional transport of GABA in human embryonic kidney (HEK-293) cells stably expressing the rat GABA transporter GAT-1 - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the On-Target Effects of NNC-711: A Comparative Guide to Molecular Techniques
For Researchers, Scientists, and Drug Development Professionals
NNC-711 is a potent and selective inhibitor of the GABA transporter 1 (GAT-1), a key protein responsible for the reuptake of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) from the synaptic cleft.[1][2] By blocking GAT-1, NNC-711 increases the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission. This mechanism of action underlies its anticonvulsant properties and makes it a valuable tool for studying the role of the GABAergic system in various neurological and psychiatric disorders.[3][4]
This guide provides an objective comparison of NNC-711 with other GAT-1 inhibitors, supported by experimental data from key molecular techniques used to confirm its on-target effects. Detailed methodologies for these experiments are provided to facilitate replication and further investigation.
Comparative Efficacy and Selectivity of GAT-1 Inhibitors
The on-target effect of NNC-711 is its high affinity and selectivity for the GAT-1 transporter over other GABA transporter subtypes (GAT-2, GAT-3, and BGT-1). This has been quantified using radioligand binding and uptake assays.
| Compound | GAT-1 IC₅₀ (nM) | GAT-2 IC₅₀ (µM) | GAT-3 IC₅₀ (µM) | BGT-1 IC₅₀ (µM) |
| NNC-711 | 40[5][6] | 171[5][6] | 1700[5][6] | 622[5][6] |
| Tiagabine (B1662831) | 70 | >1000 | >1000 | >1000 |
| SK&F 89976-A | 200 | >1000 | >1000 | >1000 |
| CI-966 | 260 | >1000 | >1000 | >1000 |
IC₅₀ values represent the concentration of the inhibitor required to block 50% of the transporter activity. A lower IC₅₀ indicates higher potency.
Experimental Protocols
Here, we detail the key molecular techniques used to validate the on-target effects of NNC-711.
Synaptosomal [³H]GABA Uptake Assay
This in vitro assay measures the ability of a compound to inhibit the uptake of radiolabeled GABA into synaptosomes, which are isolated nerve terminals containing synaptic vesicles and transporters.
Protocol:
-
Synaptosome Preparation: Isolate synaptosomes from rodent brain tissue (e.g., cortex or hippocampus) by differential centrifugation.
-
Pre-incubation: Pre-incubate the synaptosomal suspension with varying concentrations of NNC-711 or other inhibitors for a specified time (e.g., 10-15 minutes) at 37°C.
-
Initiation of Uptake: Initiate GABA uptake by adding a solution containing [³H]GABA (e.g., 50 nM) to the synaptosome suspension.
-
Incubation: Incubate the mixture for a short period (e.g., 1-5 minutes) at 37°C to allow for GABA uptake.
-
Termination of Uptake: Stop the uptake process by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]GABA.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Calculate the percentage of inhibition of [³H]GABA uptake at each inhibitor concentration and determine the IC₅₀ value.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of the electrical activity of a single neuron and is used to assess how GAT-1 inhibition by NNC-711 affects GABAergic synaptic transmission.
Protocol:
-
Slice Preparation: Prepare acute brain slices (e.g., 300-400 µm thick) from a region of interest (e.g., hippocampus) using a vibratome.
-
Recording Setup: Place the brain slice in a recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF).
-
Patching a Neuron: Using a glass micropipette filled with an internal solution, form a high-resistance seal ("giga-seal") with the membrane of a target neuron.
-
Whole-Cell Configuration: Rupture the cell membrane under the pipette tip to gain electrical access to the cell's interior.
-
Baseline Recording: Record baseline spontaneous or evoked inhibitory postsynaptic currents (IPSCs) in voltage-clamp mode.
-
Drug Application: Bath-apply NNC-711 at a known concentration (e.g., 10 µM) and record the changes in IPSC amplitude, frequency, and decay kinetics. An increase in the duration of IPSCs is indicative of reduced GABA reuptake.[7]
-
Data Analysis: Analyze the recorded currents to quantify the effect of NNC-711 on GABAergic neurotransmission.
In Vivo Microdialysis
This technique is used to measure the extracellular concentrations of neurotransmitters, such as GABA, in the brain of a freely moving animal, providing a direct assessment of the in vivo effects of GAT-1 inhibition.[8][9][10]
Protocol:
-
Probe Implantation: Surgically implant a microdialysis probe into a specific brain region (e.g., the thalamus or striatum) of an anesthetized rodent.[11]
-
Perfusion: Perfuse the probe with a physiological solution (e.g., aCSF) at a slow, constant flow rate.
-
Sample Collection: Collect the dialysate, which contains extracellular fluid from the surrounding brain tissue, at regular intervals.
-
Drug Administration: Administer NNC-711 systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe.
-
GABA Quantification: Analyze the collected dialysate samples to measure the concentration of GABA using techniques such as high-performance liquid chromatography (HPLC) with fluorescence detection.
-
Data Analysis: Determine the change in extracellular GABA concentration following the administration of NNC-711. A significant increase in extracellular GABA levels confirms the in vivo on-target effect of the inhibitor.[11]
Visualizing the Mechanism of Action
The following diagrams illustrate the key concepts related to the on-target effects of NNC-711.
Caption: NNC-711 inhibits GAT-1, increasing synaptic GABA levels.
Caption: Workflow for confirming NNC-711's on-target effects.
References
- 1. What are GAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Tiagabine, SK&F 89976-A, CI-966, and NNC-711 are selective for the cloned GABA transporter GAT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GABA transporter-1 inhibitor NO-711 alters the EEG power spectra and enhances non-rapid eye movement sleep during the active phase in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NNC-711, a novel potent and selective gamma-aminobutyric acid uptake inhibitor: pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GABA transporter type 1 (GAT-1) uptake inhibition reduces stimulated aspartate and glutamate release in the dorsal spinal cord in vivo via different GABAergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Monitoring Extracellular Amino Acid Neurotransmitters and hROS by In Vivo Microdialysis in Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 7. Effects of the GABA-uptake blocker NNC-711 on spontaneous sharp wave-ripple complexes in mouse hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An in vivo microdialysis characterization of extracellular dopamine and GABA in dorsolateral striatum of awake freely moving and halothane anaesthetised rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative effects of the GABA uptake inhibitors, tiagabine and NNC-711, on extracellular GABA levels in the rat ventrolateral thalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the neuroprotective efficacy of Nnc 711 with other agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the neuroprotective efficacy of NNC 711, a selective GABA transporter 1 (GAT-1) inhibitor, against other neuroprotective agents. The primary mechanism of this compound involves increasing synaptic GABA levels, thereby enhancing inhibitory neurotransmission and counteracting excitotoxicity, a key driver of neuronal damage in various neurological disorders. This document synthesizes available preclinical data to offer a comparative perspective on its potential therapeutic benefits.
Comparative Efficacy of Neuroprotective Agents
While direct head-to-head comparative studies on the neuroprotective efficacy of this compound against a wide range of other agents are limited, this section provides a synthesis of available data for this compound, its structural analog tiagabine (B1662831) (another GAT-1 inhibitor), and NMDA receptor antagonists. It is important to note that the following data is collated from different studies and experimental models, which may not be directly comparable.
| Agent Class | Agent | Experimental Model | Key Efficacy Parameter | Result |
| GAT-1 Inhibitor | This compound | Gerbil model of bilateral common carotid artery occlusion | Neuronal Survival | Effective in protecting against ischemia-induced death of CA1 pyramidal neurons[1] |
| GAT-1 Inhibitor | Tiagabine | Rat model of focal embolic cerebral ischemia | Infarct Volume Reduction | Significant reduction in brain infarction volume when administered 1 hour after embolization.[2] |
| NMDA Receptor Antagonist | MK-801 (Dizocilpine) | Rat model of embolic cerebral ischemia | Infarct Volume Reduction & Neurological Improvement | Neuroprotective effects observed.[3] |
| NMDA Receptor Antagonist | Kynurenic Acid | Gerbil model of forebrain ischemia | Neuronal Loss Reduction | Significant reduction in ischemia-induced hippocampal nerve cell loss (from 95% to 52-65%).[4] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Mechanism of this compound action.
Caption: General experimental workflow.
Detailed Experimental Protocols
The following are generalized protocols for assessing neuroprotective efficacy, based on standard methodologies in the field. Specific parameters for studies involving this compound may vary.
In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rodents
This model is widely used to mimic ischemic stroke and assess the efficacy of neuroprotective agents.
1. Animal Preparation:
-
Species: Male Wistar rats or Mongolian gerbils are commonly used.
-
Anesthesia: Anesthetize the animal with an appropriate anesthetic (e.g., isoflurane).
-
Physiological Monitoring: Monitor and maintain body temperature at 37°C throughout the surgical procedure.
2. MCAO Procedure:
-
A midline cervical incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
A filament (e.g., a 4-0 monofilament nylon suture with a rounded tip) is introduced into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Occlusion is typically maintained for a specific duration (e.g., 60-120 minutes) before the filament is withdrawn to allow for reperfusion.
3. Drug Administration:
-
This compound or the comparative agent is administered at a predetermined dose and time point relative to the ischemic insult (e.g., before, during, or after MCAO).
4. Assessment of Neuroprotection:
-
Infarct Volume Measurement: 24-48 hours post-MCAO, the animal is euthanized, and the brain is removed. The brain is sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while the infarcted tissue remains white. The infarct volume is then quantified using image analysis software.
-
Histological Analysis: Brain sections can be processed for histological staining (e.g., Nissl staining) to assess neuronal survival in specific brain regions, such as the hippocampus or cortex.
In Vitro Model: Glutamate-Induced Excitotoxicity in Primary Neuronal Cultures
This model allows for the investigation of neuroprotective effects at the cellular level.
1. Cell Culture:
-
Primary cortical or hippocampal neurons are isolated from embryonic rodents (e.g., E18 rats).
-
Neurons are plated on coated culture dishes and maintained in a suitable neurobasal medium supplemented with growth factors.
2. Induction of Excitotoxicity:
-
After a period of in vitro maturation (e.g., 7-10 days), the neuronal cultures are exposed to a neurotoxic concentration of L-glutamate (e.g., 50-100 µM) for a defined period (e.g., 15-30 minutes).
3. Drug Treatment:
-
This compound or the comparative agent is added to the culture medium either as a pre-treatment before glutamate (B1630785) exposure or co-administered with glutamate.
4. Assessment of Neuronal Viability:
-
MTT Assay: This colorimetric assay measures the metabolic activity of viable cells. The reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan (B1609692) by mitochondrial dehydrogenases is quantified spectrophotometrically.
-
LDH Assay: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon cell lysis. The amount of LDH released is proportional to the number of dead cells and can be measured using a colorimetric assay.
-
Live/Dead Staining: Fluorescent dyes such as calcein-AM (stains live cells green) and ethidium (B1194527) homodimer-1 (stains dead cells red) can be used to visualize and quantify the percentage of viable neurons.
Conclusion
References
- 1. Anti-ischemic and cognition-enhancing properties of NNC-711, a gamma-aminobutyric acid reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effect of tiagabine in transient forebrain global ischemia: an in vivo microdialysis, behavioral, and histological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A comparative review on the well-studied GAT1 and the understudied BGT-1 in the brain - PMC [pmc.ncbi.nlm.nih.gov]
Validating NNC-711's GAT-1 Inhibitory Mechanism: A Comparative Analysis Using Receptor Binding Assays
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of receptor binding assay data confirms the potent and selective inhibitory mechanism of NNC-711 on the GABA transporter 1 (GAT-1). This guide provides a comparative overview of NNC-711's binding affinity alongside other well-characterized GAT-1 inhibitors, supported by detailed experimental protocols and data visualizations to aid researchers in the fields of neuroscience and drug development.
NNC-711 is a potent and selective, non-transportable inhibitor of the GABA transporter GAT-1, which plays a crucial role in regulating GABAergic neurotransmission by clearing GABA from the synaptic cleft.[1][2][3] Dysregulation of GABAergic signaling is implicated in numerous neurological and psychiatric disorders, making GAT-1 an attractive therapeutic target.[2] This guide delves into the validation of NNC-711's mechanism through in vitro receptor binding assays, comparing its performance with other known GAT-1 inhibitors such as Tiagabine, SK&F 89976-A, and CI-966.
Comparative Binding Affinities at GABA Transporters
The selectivity of a GAT-1 inhibitor is paramount to its therapeutic potential, as off-target effects on other GABA transporters (GAT-2, GAT-3, and BGT-1) can lead to undesirable side effects. The following table summarizes the half-maximal inhibitory concentration (IC50) values for NNC-711 and its comparators against various human (h) and rat (r) GABA transporter subtypes. The data clearly illustrates the high potency and selectivity of NNC-711 for hGAT-1.
| Compound | hGAT-1 IC50 (µM) | rGAT-1 IC50 (µM) | rGAT-2 IC50 (µM) | hGAT-3 IC50 (µM) | hBGT-1 IC50 (µM) |
| NNC-711 | 0.04 | 0.047[3] | 171 | 1700 | 622 |
| Tiagabine | 0.067 | - | - | - | - |
| SK&F 89976-A | 0.13[4] | - | 550[4] | 944[4] | 7210[4] |
| CI-966 | 0.26[5][6] | 1.2[5] | >100 | >100 | >100 |
Experimental Protocol: Radioligand Binding Assay for GAT-1
The following protocol provides a generalized yet detailed methodology for a competitive radioligand binding assay to determine the binding affinity of test compounds like NNC-711 to GAT-1. This protocol is based on established principles of receptor binding assays.[7][8][9]
1. Membrane Preparation:
-
Source: Rat brain tissue or cell lines stably expressing the desired GABA transporter subtype (e.g., hGAT-1).
-
Procedure: Homogenize the tissue or cells in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors. Centrifuge the homogenate at low speed to remove nuclei and cellular debris. Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g). Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation. Finally, resuspend the pellet in an appropriate assay buffer and determine the protein concentration.
2. Competitive Binding Assay:
-
Radioligand: A radiolabeled ligand with high affinity for GAT-1, such as [³H]Tiagabine or [³H]GABA, is used.
-
Procedure:
-
In a 96-well plate, add a constant concentration of the radioligand to each well.
-
Add increasing concentrations of the unlabeled test compound (e.g., NNC-711) or a known GAT-1 inhibitor as a positive control.
-
For determining non-specific binding, add a high concentration of a known GAT-1 inhibitor (e.g., Tiagabine) to a set of wells.
-
Initiate the binding reaction by adding the prepared membrane suspension to each well.
-
Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a specific duration to allow the binding to reach equilibrium.
-
3. Termination and Detection:
-
Procedure: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), which trap the membranes bound to the radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculation: Determine the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the competitor concentration.
-
Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value of the test compound.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the underlying biological mechanism, the following diagrams have been generated.
Caption: Workflow of a competitive radioligand binding assay for GAT-1.
Caption: NNC-711 inhibits GABA reuptake at the GAT-1 transporter.
The presented data and methodologies underscore the value of receptor binding assays in the characterization of novel compounds. The high affinity and selectivity of NNC-711 for GAT-1, as demonstrated through these assays, solidify its position as a valuable research tool for investigating the role of the GABAergic system in health and disease. This comparative guide provides researchers with the necessary information to objectively evaluate NNC-711's performance and to design further experiments to explore its therapeutic potential.
References
- 1. Tiagabine, SK&F 89976-A, CI-966, and NNC-711 are selective for the cloned GABA transporter GAT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Visualizing GABA transporters in vivo: an overview of reported radioligands and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NNC-711, a novel potent and selective gamma-aminobutyric acid uptake inhibitor: pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SKF 89976A hydrochloride | GABA Transporters | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CI-966 - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Receptor-Ligand Binding Assays [labome.com]
- 9. giffordbioscience.com [giffordbioscience.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for NNC-711
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This document provides a comprehensive guide to the proper disposal procedures for NNC-711, a potent and selective GAT-1 GABA uptake inhibitor. Given its psychoactive properties, treating NNC-711 and all associated materials as hazardous waste is a critical safety measure.
Immediate Safety Precautions:
Before handling NNC-711, it is crucial to consult your institution's specific safety protocols and the available chemical information. In the absence of a formal Safety Data Sheet (SDS), a conservative approach, assuming the compound is hazardous, should be adopted.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a laboratory coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Ventilation: Handle solid NNC-711 and prepare solutions in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.
-
Spill Management: In the event of a spill, isolate the area and follow your institution's established spill response procedures for potent compounds. Spilled materials and cleanup supplies must be disposed of as hazardous waste.[1]
Quantitative Data for NNC-711
The following table summarizes key quantitative data for NNC-711, compiled from various suppliers and publications.
| Property | Value | Source(s) |
| Molecular Weight | 386.88 g/mol (as HCl salt) | [2] |
| CAS Number | 145645-62-1 | [2] |
| Purity | ≥98% (HPLC) | |
| IC₅₀ for hGAT-1 | 0.04 µM | |
| IC₅₀ for rGAT-2 | 171 µM | |
| IC₅₀ for hGAT-3 | 1700 µM | |
| IC₅₀ for hBGT-1 | 622 µM | |
| Solubility in Water | 10 mM | [3] |
| Solubility in DMSO | Soluble | [3] |
Experimental Protocols and Waste Generation
Detailed methodologies for experiments involving NNC-711 will vary based on the research objectives. However, a general workflow can be outlined to identify points of waste generation.
Protocol for a Hypothetical In Vitro Experiment:
-
Stock Solution Preparation:
-
Weigh the required amount of solid NNC-711 in a chemical fume hood.
-
Dispose of any contaminated weigh boats or paper as solid chemical waste.
-
Dissolve the solid in a suitable solvent (e.g., DMSO or water) to create a concentrated stock solution.
-
The empty stock vial should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste.[1]
-
-
Cell Culture Treatment:
-
Dilute the NNC-711 stock solution to the final working concentration in cell culture media.
-
All contaminated pipette tips, serological pipettes, and culture vessels (flasks, plates) must be disposed of as biohazardous waste, with consideration for the chemical contamination. Consult your institutional guidelines for mixed biohazardous and chemical waste.
-
-
Post-Experiment Waste:
-
The remaining cell culture media containing NNC-711 is considered hazardous liquid waste and must be collected for proper disposal.
-
Any unused stock or working solutions of NNC-711 must also be disposed of as hazardous liquid chemical waste.
-
Step-by-Step Disposal Procedures for NNC-711
The following procedures are based on general guidelines for the disposal of hazardous laboratory chemicals and should be adapted to comply with your institution's specific policies.
1. Waste Segregation:
Proper segregation is the first and most critical step to prevent accidental chemical reactions.[4]
-
Solid Waste: Collect all solid materials contaminated with NNC-711 in a designated, clearly labeled hazardous waste container. This includes:
-
Contaminated gloves, weigh paper, and bench protectors.
-
Unused or expired solid NNC-711.
-
-
Liquid Waste: Use separate, dedicated, and leak-proof containers for different types of liquid waste.
-
Aqueous Waste: Collect aqueous solutions of NNC-711 (e.g., in buffers or cell culture media) in a container labeled "Aqueous Hazardous Waste."
-
Organic Waste: If organic solvents are used, collect this waste in a separate container labeled "Organic Hazardous Waste." Never mix organic and aqueous waste streams.
-
-
Sharps Waste: Needles, syringes, and contaminated glass Pasteur pipettes should be disposed of in a designated, puncture-resistant sharps container.[5]
2. Waste Container Management:
-
Compatibility: Ensure that waste containers are made of a material compatible with the waste they are holding (e.g., do not store acidic solutions in metal containers).[6]
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents (no abbreviations), and the accumulation start date.[5][6]
-
Closure: Keep waste containers securely capped at all times, except when adding waste.[1][6]
-
Storage Location: Store hazardous waste in a designated and secure Satellite Accumulation Area (SAA) within the laboratory, away from general work areas.[6]
3. Final Disposal:
-
Institutional EHS: The final disposal of all NNC-711 waste must be handled through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][4]
-
Waste Pickup: Contact your EHS office to schedule a waste pickup when your containers are approaching full. Do not overfill containers.
-
Prohibited Disposal Methods: Never dispose of NNC-711 or its containers in the regular trash or down the drain. Evaporation of chemical waste is also not an acceptable disposal method.[1][5]
Mandatory Visualizations
NNC-711 Mechanism of Action at the Synapse
Caption: Inhibition of the GAT-1 transporter by NNC-711.
Logical Workflow for NNC-711 Waste Disposal
Caption: Decision workflow for the proper disposal of NNC-711 waste.
References
Personal protective equipment for handling Nnc 711
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling, use, and disposal of NNC 711, a potent and selective GAT-1 inhibitor. Adherence to these guidelines is essential to ensure a safe laboratory environment and the integrity of your research. This compound is intended for research use only.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal safety is mandatory. The following Personal Protective Equipment (PPE) must be worn at all times to minimize exposure and ensure user safety.
| Protection Type | Specific Requirement | Purpose |
| Eye Protection | Chemical safety goggles with side-shields | Protects eyes from splashes or fine particles. |
| Hand Protection | Nitrile or other chemically resistant gloves | Prevents skin contact and absorption. |
| Body Protection | Laboratory coat or impervious clothing | Protects against contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved respirator | Required when handling the powder form to avoid inhalation. |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is critical to safely manage this compound from receipt to disposal. The following diagram outlines the recommended operational procedure.
Caption: Operational Workflow for this compound Handling
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain. |
| Contaminated Labware | Decontaminate with a suitable solvent (e.g., ethanol) and dispose of as hazardous waste. |
| Contaminated PPE | Dispose of as hazardous waste in a designated, sealed container. |
Experimental Protocols: Cited Methodologies
While specific experimental designs will vary, the handling of this compound as a research chemical generally involves its use as a selective inhibitor of the GABA transporter GAT-1. For detailed experimental protocols, researchers should refer to peer-reviewed publications that utilize this compound. Key applications from the literature include its use in studying anticonvulsant properties and its role in cognition enhancement.
The following diagram illustrates the logical relationship of this compound's mechanism of action, which informs its experimental application.
Caption: this compound Mechanism of Action
By providing this essential safety and logistical information, we aim to be your preferred source for laboratory safety and chemical handling, building deep trust by providing value beyond the product itself. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the most detailed and up-to-date information.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
